2',4'-Difluoro-3'-methoxyacetophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-difluoro-3-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5(12)6-3-4-7(10)9(13-2)8(6)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZOZLGEZVDGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)F)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397312 | |
| Record name | 2',4'-Difluoro-3'-methoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373603-19-1 | |
| Record name | 2',4'-Difluoro-3'-methoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2',4'-Difluoro-3'-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2',4'-Difluoro-3'-methoxyacetophenone, a fluorinated aromatic ketone of interest in medicinal chemistry and drug discovery. This document collates available data on its physical and spectral properties, alongside methodologies for its synthesis and analysis, to support researchers in its application.
Chemical and Physical Properties
This compound, with the IUPAC name 1-(2,4-difluoro-3-methoxyphenyl)ethanone, is a substituted acetophenone. The presence of two fluorine atoms and a methoxy group on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents.[1]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 1-(2,4-difluoro-3-methoxyphenyl)ethanone | N/A |
| Synonyms | 2,4-Difluoro-3-methoxy acetophenone | [2] |
| CAS Number | 373603-19-1 | [2] |
| Molecular Formula | C₉H₈F₂O₂ | [2] |
| Molecular Weight | 186.16 g/mol | [2] |
| Refractive Index | 1.494 | N/A |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Not available |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetyl protons (a singlet around δ 2.5 ppm), the methoxy protons (a singlet around δ 3.9 ppm), and the aromatic protons. The aromatic region will display complex splitting patterns due to the fluorine and methoxy substituents.
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¹³C NMR: The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon of the ketone (typically in the range of δ 190-200 ppm). Signals for the methyl carbons of the acetyl and methoxy groups will appear in the upfield region. The aromatic carbons will show multiple signals, with their chemical shifts influenced by the electron-withdrawing fluorine atoms and the electron-donating methoxy group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:
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C=O (ketone): A strong absorption band around 1680-1700 cm⁻¹.
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C-F (aryl fluoride): Strong absorption bands in the region of 1100-1300 cm⁻¹.
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C-O (ether): An absorption band in the range of 1000-1300 cm⁻¹.
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C-H (aromatic and aliphatic): Stretching vibrations typically appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (186.16 g/mol ). Common fragmentation patterns for acetophenones include the loss of the acetyl group (CH₃CO) and the methyl group (CH₃).
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not available in the provided search results, a general synthetic approach can be inferred from the synthesis of related acetophenones.
General Synthesis Workflow
A plausible synthetic route would involve the Friedel-Crafts acylation of 1,3-difluoro-2-methoxybenzene. This would introduce the acetyl group onto the aromatic ring. The reaction conditions would need to be optimized to ensure regioselectivity.
Caption: General workflow for the synthesis of this compound.
Applications in Drug Development
Fluorinated acetophenones are valuable intermediates in drug discovery due to the ability of fluorine to enhance metabolic stability, binding affinity, and bioavailability of molecules.[3] While specific biological activities or signaling pathway modulation by this compound have not been detailed in the available literature, it serves as a precursor for the synthesis of more complex bioactive molecules.
Precursor for Bioactive Molecules
One significant application of substituted acetophenones is in the synthesis of chalcones, which are known to exhibit a wide range of pharmacological activities, including anti-inflammatory and anticancer effects.[3] The synthesis of chalcone derivatives from this compound would typically involve a Claisen-Schmidt condensation with a substituted benzaldehyde.
Caption: Synthesis of bioactive chalcones from the title compound.
Although direct evidence is not yet available, it is plausible that derivatives of this compound could modulate various signaling pathways implicated in disease, such as the NF-κB pathway, which is often a target in anti-inflammatory drug development.[3] Further research is required to explore the specific biological targets and mechanisms of action of compounds derived from this versatile building block.
References
In-depth Technical Guide: 2,4-Difluoro-3-methoxy acetophenone (CAS 373603-19-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive analysis of the chemical properties, potential synthesis, and speculative uses of 2,4-Difluoro-3-methoxy acetophenone (CAS 373603-19-1). Extensive searches of scientific literature and patent databases reveal that while the basic physical properties of this compound are documented, detailed studies on its biological activity, specific applications in drug development, and established experimental protocols are not publicly available. This guide, therefore, synthesizes information on structurally related compounds to infer potential characteristics and applications for the target molecule. The content herein is intended to serve as a foundational resource for researchers initiating studies on this or similar chemical entities.
Introduction to 2,4-Difluoro-3-methoxy acetophenone
2,4-Difluoro-3-methoxy acetophenone is a substituted aromatic ketone. The presence of two fluorine atoms and a methoxy group on the phenyl ring suggests its potential as a versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability[1]. The methoxy group can also influence the electronic and steric properties of the molecule, potentially impacting its biological interactions.
Chemical and Physical Properties
The known quantitative data for 2,4-Difluoro-3-methoxy acetophenone are summarized in the table below. This information is primarily sourced from chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 373603-19-1 | N/A |
| Molecular Formula | C₉H₈F₂O₂ | [2] |
| Molecular Weight | 186.16 g/mol | [2] |
| Boiling Point | 246 °C | N/A |
| Density | 1.213 g/cm³ | N/A |
| Flash Point | 100 °C | N/A |
Synthesis and Manufacturing
While a specific, detailed experimental protocol for the synthesis of 2,4-Difluoro-3-methoxy acetophenone is not described in the available literature, a plausible synthetic route can be proposed based on general methods for preparing substituted acetophenones. The most common method for the synthesis of aryl ketones is the Friedel-Crafts acylation[3].
Proposed Synthesis Workflow: Friedel-Crafts Acylation
This proposed workflow outlines the synthesis of 2,4-Difluoro-3-methoxy acetophenone from 1,3-difluoro-2-methoxybenzene.
References
Technical Guide: Physicochemical Properties of 2,4-Difluoro-3-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-3-methoxyacetophenone is a fluorinated aromatic ketone of interest in medicinal chemistry and materials science. Its structural features, including the presence of two fluorine atoms and a methoxy group on the phenyl ring, can significantly influence its chemical reactivity, metabolic stability, and binding interactions with biological targets. This technical guide provides a summary of its known physical characteristics, detailed experimental protocols for their determination, and a representative synthetic workflow.
Core Physical Characteristics
A comprehensive search of available scientific literature and chemical databases has yielded the following physical and chemical properties for 2,4-Difluoro-3-methoxyacetophenone. It is important to note that while fundamental identifiers are well-established, specific experimental data for properties such as melting and boiling points are not extensively reported.
| Property | Value | Source |
| CAS Number | 373603-19-1 | [1] |
| Molecular Formula | C₉H₈F₂O₂ | [1] |
| Molecular Weight | 186.16 g/mol | [1] |
| Alternate Name | 2',4'-Difluoro-3'-methoxyacetophenone | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of key physical properties of 2,4-Difluoro-3-methoxyacetophenone. These protocols are based on established laboratory techniques for organic compounds.
Determination of Melting Point
The melting point of a solid crystalline substance is a key indicator of its purity.
Methodology:
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Sample Preparation: A small, finely powdered sample of 2,4-Difluoro-3-methoxyacetophenone is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus is used.
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Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
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The sample is heated at a steady rate of 1-2 °C per minute.
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The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point) are recorded.
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The melting point is reported as a range between these two temperatures. For a pure compound, this range is typically narrow (0.5-2 °C).
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Determination of Boiling Point
The boiling point is a characteristic physical property of a liquid.
Methodology (Micro-boiling point determination):
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Sample Preparation: A small volume (a few drops) of liquid 2,4-Difluoro-3-methoxyacetophenone is placed in a small test tube.
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Apparatus: A Thiele tube or a similar heating bath apparatus is used, along with a thermometer and a sealed capillary tube.
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Procedure:
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A small, inverted capillary tube (sealed at one end) is placed inside the test tube containing the sample.
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The test tube is attached to a thermometer and heated in the Thiele tube.
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As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.
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The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded. This temperature is the boiling point of the substance.
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Determination of Solubility
Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and biological testing.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, dichloromethane, ethyl acetate, and hexane.
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Procedure:
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To a small test tube, add approximately 10-20 mg of 2,4-Difluoro-3-methoxyacetophenone.
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Add 1 mL of the selected solvent to the test tube.
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Vigorously agitate the mixture for 1-2 minutes at room temperature.
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Visually observe the sample to determine if it has completely dissolved.
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If the compound does not dissolve at room temperature, the mixture can be gently warmed to assess for temperature-dependent solubility.
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Solubility can be qualitatively described as soluble, partially soluble, or insoluble. For quantitative analysis, a saturated solution can be prepared and the concentration determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
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Representative Synthetic Workflow
The following diagram illustrates a plausible synthetic route for 2,4-Difluoro-3-methoxyacetophenone, based on common organic chemistry reactions for the synthesis of related acetophenone derivatives.
Caption: Synthetic workflow for 2,4-Difluoro-3-methoxyacetophenone.
References
Spectroscopic Profile of 1-(2,4-Difluoro-3-methoxyphenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(2,4-Difluoro-3-methoxyphenyl)ethanone, a key intermediate in various synthetic pathways. Due to the limited availability of public experimental spectra for this specific compound, this document presents a detailed analysis based on predicted spectroscopic data derived from established principles and analogous compounds. This guide also includes detailed, generalized experimental protocols for acquiring such data, serving as a practical reference for researchers.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-(2,4-Difluoro-3-methoxyphenyl)ethanone. These predictions are based on established nuclear magnetic resonance (NMR) chemical shift correlations, infrared (IR) absorption frequencies for functional groups, and common fragmentation patterns in mass spectrometry (MS).
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Spectral Data for 1-(2,4-Difluoro-3-methoxyphenyl)ethanone
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | m | 1H | Ar-H |
| ~ 6.90 - 7.10 | m | 1H | Ar-H |
| ~ 3.90 | s | 3H | -OCH₃ |
| ~ 2.60 | s | 3H | -COCH₃ |
Predicted in CDCl₃ at 400 MHz.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Spectral Data for 1-(2,4-Difluoro-3-methoxyphenyl)ethanone
| Chemical Shift (δ, ppm) | Assignment |
| ~ 195 | C =O |
| ~ 150 - 160 (dd) | C -F |
| ~ 150 - 160 (dd) | C -F |
| ~ 140 (d) | C -OCH₃ |
| ~ 125 (d) | Ar-C |
| ~ 115 (dd) | Ar-C H |
| ~ 110 (dd) | Ar-C H |
| ~ 60 | -OC H₃ |
| ~ 30 | -COC H₃ |
Predicted in CDCl₃ at 100 MHz. 'd' denotes a doublet and 'dd' denotes a doublet of doublets, arising from C-F coupling.
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Characteristic IR Absorption Bands for 1-(2,4-Difluoro-3-methoxyphenyl)ethanone
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~ 3100 - 3000 | Medium | C-H (Aromatic) Stretch |
| ~ 2950 - 2850 | Medium | C-H (Aliphatic) Stretch |
| ~ 1700 | Strong | C=O (Ketone) Stretch |
| ~ 1600, 1480 | Medium-Strong | C=C (Aromatic) Stretch |
| ~ 1300 - 1200 | Strong | C-O (Aryl Ether) Stretch |
| ~ 1200 - 1000 | Strong | C-F Stretch |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Key Mass Fragments for 1-(2,4-Difluoro-3-methoxyphenyl)ethanone
| m/z | Proposed Fragment |
| 186 | [M]⁺ (Molecular Ion) |
| 171 | [M - CH₃]⁺ |
| 143 | [M - COCH₃]⁺ |
| 115 | [M - COCH₃ - CO]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for aromatic ketones like 1-(2,4-Difluoro-3-methoxyphenyl)ethanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
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5 mm NMR tubes
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Deuterated solvent (e.g., Chloroform-d, CDCl₃)
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Sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
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Pipettes
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Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and transfer it to a clean, dry vial.
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Add approximately 0.6-0.7 mL of the deuterated solvent.
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Gently vortex the vial until the sample is fully dissolved.
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Using a pipette, transfer the solution into a clean NMR tube.
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Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve homogeneity.
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Acquire the spectrum using standard pulse sequences. For ¹H NMR, a sufficient number of scans should be averaged to achieve a good signal-to-noise ratio. ¹³C NMR will require a significantly larger number of scans.
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Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
FT-IR Spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates (KBr).
-
Spatula
-
Solid sample
Procedure (using ATR):
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty accessory.
-
Sample Analysis:
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Place a small amount of the solid sample directly onto the ATR crystal.
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Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
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Acquire the IR spectrum of the sample.
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Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
Mass Spectrometer (e.g., with Electron Ionization - EI source)
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Vials with septa
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Solvent (e.g., methanol, acetonitrile)
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Sample
Procedure:
-
Sample Preparation:
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Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent.
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Further dilute an aliquot of this solution to a final concentration of approximately 1-10 µg/mL.
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-
Data Acquisition:
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Introduce the sample into the ion source of the mass spectrometer. For volatile compounds, this can be via direct infusion or through a gas chromatograph (GC-MS).
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Ionize the sample using an appropriate method (e.g., Electron Ionization at 70 eV).
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The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
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The detector records the abundance of each ion.
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The resulting mass spectrum plots ion abundance versus m/z.
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Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.
Caption: Workflow for Spectroscopic Analysis.
Analysis of 2',4'-Difluoro-3'-methoxyacetophenone: 1H NMR Spectrum - A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2',4'-Difluoro-3'-methoxyacetophenone is a substituted aromatic ketone with potential applications in medicinal chemistry and materials science. Its structural elucidation is crucial for understanding its chemical properties and potential biological activity. This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. Due to the current unavailability of specific experimental ¹H NMR data for this compound in publicly accessible databases and scientific literature, this guide will focus on the predicted ¹H NMR spectral characteristics based on the analysis of structurally similar compounds. Furthermore, a standardized experimental protocol for acquiring such a spectrum is provided.
Predicted ¹H NMR Spectral Data
The chemical structure of this compound dictates a specific pattern of signals in its ¹H NMR spectrum. The expected signals, their multiplicities, and approximate chemical shifts are summarized in the table below. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-6' (Aromatic) | 7.2 - 7.5 | Doublet of doublets (dd) | 1H | JH-F ≈ 8-10 Hz, JH-H ≈ 8-9 Hz |
| H-5' (Aromatic) | 6.8 - 7.1 | Triplet of doublets (td) or Multiplet (m) | 1H | JH-H ≈ 8-9 Hz, JH-F ≈ 2-3 Hz |
| -OCH₃ (Methoxy) | ~ 3.9 | Singlet (s) | 3H | N/A |
| -COCH₃ (Acetyl) | ~ 2.6 | Singlet (s) | 3H | N/A |
Signal Analysis and Interpretation
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, and the acetyl group protons.
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Aromatic Region: The two aromatic protons, H-5' and H-6', will appear in the downfield region of the spectrum (typically δ 7.0-8.0 ppm) due to the deshielding effect of the benzene ring and the electron-withdrawing acetyl group. The fluorine atoms at positions 2' and 4' will cause splitting of the signals of the adjacent protons. H-6' is expected to be a doublet of doublets due to coupling with H-5' and the fluorine at the 4'-position. The signal for H-5' is anticipated to be more complex, likely a triplet of doublets or a multiplet, arising from coupling to H-6' and both fluorine atoms.
-
Methoxy and Acetyl Protons: The three protons of the methoxy group (-OCH₃) are chemically equivalent and are expected to appear as a sharp singlet at approximately 3.9 ppm. Similarly, the three protons of the acetyl group (-COCH₃) are also equivalent and should produce a singlet at around 2.6 ppm. These singlets will not show any coupling as there are no adjacent protons.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:
1. Sample Preparation:
- Weigh approximately 5-10 mg of high-purity this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃), which is a common choice for similar aromatic compounds.
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- Nucleus: ¹H
- Solvent: CDCl₃
- Temperature: 298 K (25 °C)
- Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
- Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 3-4 seconds.
- Spectral Width (sw): A spectral width of approximately 12-16 ppm is generally sufficient to cover the expected chemical shift range.
3. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum manually.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
- Integrate the signals to determine the relative number of protons for each resonance.
- Analyze the multiplicities and measure the coupling constants for the aromatic signals.
Logical Relationships and Spin-Spin Coupling
The predicted spin-spin coupling interactions in the aromatic region of this compound are crucial for definitive signal assignment. The following diagram illustrates these relationships.
Caption: Predicted spin-spin coupling network for the aromatic protons of this compound.
This diagram illustrates the expected through-bond scalar couplings. The solid line represents the ortho-coupling between H-5' and H-6'. The dashed lines indicate the through-space or through-bond couplings between the protons and the neighboring fluorine atoms, which will result in the observed complex splitting patterns.
A Technical Guide to the ¹³C NMR Chemical Shifts of 2',4'-Difluoro-3'-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2',4'-Difluoro-3'-methoxyacetophenone. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages spectral data from structurally analogous compounds to predict the chemical shifts. Furthermore, a detailed, standard experimental protocol for acquiring ¹³C NMR data for this and similar aromatic ketones is provided.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR chemical shifts for this compound have been predicted based on the principle of substituent additivity on a benzene ring. The chemical shift of benzene (128.5 ppm) serves as the base value, with corrections applied for the acetyl (-COCH₃), two fluoro (-F), and one methoxy (-OCH₃) groups at their respective positions. Data from related compounds, including acetophenone, 4-fluoroacetophenone, and 3-methoxyacetophenone, have been used to refine these predictions. The expected carbon-fluorine couplings (J-couplings) are also noted, which would result in splitting of the signals for the carbons bearing a fluorine atom and adjacent carbons.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C=O | ~195.0 | Singlet |
| CH₃ (acetyl) | ~31.0 | Singlet |
| C-1' | ~120.0 | Doublet of doublets |
| C-2' | ~155.0 | Doublet of doublets (¹JCF) |
| C-3' | ~145.0 | Doublet of doublets |
| C-4' | ~158.0 | Doublet of doublets (¹JCF) |
| C-5' | ~110.0 | Doublet |
| C-6' | ~125.0 | Doublet |
| OCH₃ | ~56.0 | Singlet |
Note: These are predicted values and may differ from experimental results. The multiplicities are based on expected one-bond (¹JCF) and multi-bond (²JCF, ³JCF) carbon-fluorine couplings.
Molecular Structure and Carbon Numbering
The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered in accordance with the assignments in Table 1.
Caption: Molecular structure of this compound with carbon numbering.
Experimental Protocols
The following is a standard protocol for the acquisition of a high-quality ¹³C NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆). CDCl₃ is a common first choice for many organic compounds.
-
Concentration: Dissolve approximately 10-50 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: The solvent typically contains a small amount of tetramethylsilane (TMS) which serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Locking and Shimming: Insert the sample into the spectrometer probe. The instrument's field frequency is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp spectral lines.
-
Acquisition Parameters (for a standard proton-decoupled ¹³C spectrum):
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Pulse Angle: A flip angle of 30-45 degrees is typically used to allow for a shorter relaxation delay.
-
Acquisition Time (AQ): Approximately 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for the observation of quaternary carbons.
-
Spectral Width (SW): A range of 0 to 220 ppm is generally sufficient to cover the chemical shifts of most organic compounds.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
-
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is calibrated by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).
Logical Workflow for ¹³C NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.
Caption: Workflow for ¹³C NMR spectroscopy.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2',4'-Difluoro-3'-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2',4'-Difluoro-3'-methoxyacetophenone. Due to the absence of a publicly available experimental spectrum for this specific compound, the fragmentation pathway is inferred from the well-established fragmentation behavior of acetophenone and its substituted analogues.
Molecular Structure and Properties
This compound is a substituted aromatic ketone with the following characteristics:
-
Structure:

Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization is expected to be dominated by cleavages adjacent to the carbonyl group, a characteristic feature of acetophenones.[4][5] The primary fragmentation steps are outlined below.
Initial Ionization: The process begins with the ionization of the molecule by an electron beam, resulting in the formation of a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 186.
α-Cleavage: The most probable initial fragmentation is the cleavage of the bond between the carbonyl carbon and the methyl group (α-cleavage).[4][5] This results in the loss of a methyl radical (•CH₃) and the formation of a stable 2,4-difluoro-3-methoxybenzoyl cation. This fragment is expected to be the base peak or one of the most abundant ions in the spectrum.
Secondary Fragmentation: The 2,4-difluoro-3-methoxybenzoyl cation can undergo further fragmentation through the loss of a neutral carbon monoxide (CO) molecule. This is a common fragmentation pathway for benzoyl cations.[4] The resulting difluoro-methoxy-phenyl cation will be less stable and thus likely of lower abundance.
Further fragmentation of the aromatic ring is possible but is generally less favored due to the stability of the aromatic system.
Quantitative Data of Predicted Fragments
The following table summarizes the predicted major fragments, their m/z values, and their proposed structures.
| m/z | Proposed Fragment Ion | Neutral Loss | Notes |
| 186 | [C₉H₈F₂O₂]⁺• | - | Molecular Ion (M⁺•) |
| 171 | [C₈H₅F₂O₂]⁺ | •CH₃ | Base Peak, from α-cleavage |
| 143 | [C₇H₅F₂O]⁺ | CO | From fragmentation of the m/z 171 ion |
| 43 | [CH₃CO]⁺ | •C₈H₅F₂O | Acetyl cation, from cleavage of the bond between the carbonyl carbon and the aromatic ring. Generally a less favored pathway for aromatic ketones compared to the formation of the benzoyl cation. |
Experimental Protocols
While a specific experimental protocol for this compound is not available, a general methodology for obtaining an electron ionization mass spectrum for a similar solid compound is as follows:
-
Sample Preparation: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: The sample is vaporized by heating the probe, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
Fragmentation: The resulting molecular ions, being energetically unstable, undergo fragmentation.
-
Mass Analysis: The positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Visualizing the Fragmentation Pathway
The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for mass spectrometry.
Caption: Predicted primary fragmentation pathway of this compound.
Caption: Generalized experimental workflow for electron ionization mass spectrometry.
References
In-depth Technical Guide: Potential Research Applications of Fluorinated Acetophenones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated acetophenones represent a versatile class of chemical compounds with escalating importance across diverse scientific disciplines. The strategic incorporation of fluorine atoms into the acetophenone scaffold imparts unique physicochemical properties, leading to a broad spectrum of applications in medicinal chemistry, materials science, and as sophisticated chemical probes. This technical guide provides a comprehensive overview of the core research applications of fluorinated acetophenones, with a focus on their synthesis, utility as enzyme inhibitors, role in positron emission tomography (PET) imaging, and application in solar energy storage. Detailed experimental methodologies, quantitative data, and visualizations of key processes are presented to facilitate further research and development in these exciting areas.
Introduction
The introduction of fluorine into organic molecules can dramatically alter their properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Acetophenones, with their simple aromatic ketone structure, serve as an ideal template for exploring the effects of fluorination. This guide delves into the key research domains where fluorinated acetophenones are making a significant impact.
Synthesis of Fluorinated Acetophenones
The synthesis of fluorinated acetophenones can be broadly categorized into methods that introduce fluorine onto a pre-existing acetophenone core and those that build the molecule from fluorinated starting materials. A common and effective method for the direct α-fluorination of acetophenone derivatives employs hypervalent iodine reagents.
Experimental Protocol: Hypervalent Iodine-Promoted α-Fluorination
This protocol describes the direct α-fluorination of acetophenone derivatives using iodosylarenes and a triethylamine-hydrofluoric acid complex (TEA·5HF).[2]
Materials:
-
Acetophenone derivative (1.0 mmol)
-
Iodosylarene (e.g., iodosobenzene; 1.2 mmol)
-
Triethylamine·5HF (TEA·5HF; 2.0 mmol)
-
1,2-dichloroethane (DCE; 5 mL)
-
Magnetic stirrer and heating block
-
Round-bottom flask with condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a round-bottom flask, add the acetophenone derivative (1.0 mmol), iodosylarene (1.2 mmol), and 1,2-dichloroethane (5 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Carefully add TEA·5HF (2.0 mmol) to the reaction mixture.
-
Heat the reaction to 60 °C and stir for the time indicated by TLC analysis (typically 1-4 hours) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the α-fluorinated acetophenone.
Synthesis Workflow
References
The Strategic Role of Fluorine Substitution in Acetophenone Derivatives: An In-depth Technical Guide for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetophenone, a simple aromatic ketone, and its derivatives are a cornerstone in medicinal chemistry, providing a versatile scaffold for the development of a wide array of therapeutic agents. The introduction of fluorine atoms into the acetophenone framework has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules. This technical guide delves into the critical role of fluorine substitution in acetophenone derivatives, offering a comprehensive overview of its impact on synthesis, biological activity, and structure-activity relationships (SAR). Through a detailed examination of quantitative data, experimental protocols, and key biological pathways, this document aims to equip researchers with the knowledge to rationally design and develop novel fluorinated acetophenone-based drug candidates.
Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, allow it to exert profound effects on molecular properties.[1][2] These include enhancing metabolic stability by blocking sites susceptible to oxidative metabolism, modulating lipophilicity to improve membrane permeability, and altering the acidity or basicity of nearby functional groups, which can influence drug-receptor interactions.[3][4] Consequently, fluorinated acetophenone derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[5][6][7]
Data Presentation: Quantitative Analysis of Biological Activity
The strategic placement of fluorine substituents on the acetophenone scaffold can significantly impact the biological potency of the resulting derivatives. The following tables summarize quantitative data from various studies, providing a comparative analysis of the effects of fluorine substitution on different therapeutic targets.
Anticancer Activity of Fluorinated Chalcones Derived from Acetophenones
Chalcones, synthesized from acetophenones and benzaldehydes, are a prominent class of bioactive compounds. Fluorination has been shown to enhance their anticancer properties.
| Compound ID | Acetophenone Derivative | Benzaldehyde Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4'-morpholinoacetophenone | 2-fluorobenzaldehyde | HeLa | >100 | [8] |
| 2 | 4'-morpholinoacetophenone | 3-fluorobenzaldehyde | HeLa | >100 | [8] |
| 3 | 4'-morpholinoacetophenone | 4-fluorobenzaldehyde | C6 | 12.80 | [8] |
| 4 | 4'-morpholinoacetophenone | 2,4-difluorobenzaldehyde | HeLa | 7.74 | [8] |
| 5 | 4'-morpholinoacetophenone | 2,6-difluorobenzaldehyde | HeLa | 6.10 | [8] |
| 6 | 4'-morpholinoacetophenone | 3,4-difluorobenzaldehyde | C6 | 4.16 | [8] |
| 7 | 4'-fluoro-3-methylacetophenone | 2-methoxybenzaldehyde | - | - | [9] |
| 8 | 4'-fluoro-3-methylacetophenone | 4-chlorobenzaldehyde | - | - | [9] |
| 9 | 2',4'-difluoroacetophenone | 4-methoxybenzaldehyde | - | - | |
| 10 | 2',4'-difluoroacetophenone | 4-chlorobenzaldehyde | - | - | |
| 11 | 2-fluoroacetophenone | various | HepG2 | 67.51 - 108.20 | [10] |
| 12 | 3,4,5-trimethoxyacetophenone | 4-fluorobenzaldehyde | MGC-803 | 0.025 | [11] |
Anti-inflammatory Activity of Fluorinated Acetophenone Derivatives
Fluorine substitution has also been instrumental in developing potent anti-inflammatory agents based on the acetophenone scaffold.
| Compound ID | Acetophenone Derivative | Derivative Type | Assay | % Inhibition | Reference |
| 13 | 2',4'-difluoroacetophenone | Propanedione | Carrageenan-induced paw edema | 70.00 - 93.00 | |
| 14 | 4-fluoroacetophenone | Pyrazole | Carrageenan-induced paw edema | - | [12] |
| 15 | 4'-fluoro-2'-hydroxyacetophenone | Chalcone | - | - | [1] |
| 16 | 4-hydroxyacetophenone | (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-one | Cotton pellet-induced granuloma | Comparable to dexamethasone | [13] |
Enzyme Inhibitory Activity of Fluorinated Acetophenone Derivatives
Fluorinated acetophenones have been investigated as inhibitors of various enzymes implicated in disease.
| Compound ID | Acetophenone Derivative | Target Enzyme | IC50 (µM) | Reference |
| 17 | Acetophenone-1,2,3-triazole | Enoyl-Acyl Carrier Protein Reductase (InhA) | 0.002 - 0.084 | [14] |
| 18 | 4'-morpholinoacetophenone | Carbonic Anhydrase I (hCA I) | 500 - 1160 | [8] |
| 19 | 4'-morpholinoacetophenone | Pyruvate Kinase M2 (PKM2) | 26 | [8] |
| 20 | Acetophenone derivatives | Acetylcholinesterase (AChE) | 0.13 - micromolar range | [15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. This section provides protocols for key experiments cited in the literature.
Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation
This protocol outlines a general procedure for the synthesis of fluorinated chalcones from a fluorinated acetophenone and a substituted benzaldehyde.[5][9]
Materials:
-
Substituted fluorinated acetophenone
-
Substituted benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10-40%) or solid NaOH
-
Hydrochloric acid (HCl), dilute
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve equimolar amounts of the substituted fluorinated acetophenone and the substituted benzaldehyde in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the NaOH solution dropwise to the stirred mixture.
-
Allow the reaction mixture to stir at room temperature for a specified time (typically a few hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to yield the pure fluorinated chalcone.
-
Characterize the final product using techniques such as melting point determination, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., HeLa, C6, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (fluorinated acetophenone derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator.
-
The following day, treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of new compounds.
Materials:
-
Wistar albino rats
-
Carrageenan solution (1% w/v in saline)
-
Test compounds (fluorinated acetophenone derivatives)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
-
Animal cages
Procedure:
-
Acclimatize the rats to the laboratory conditions for a week before the experiment.
-
Divide the animals into groups: a control group, a standard drug group, and test groups for different doses of the fluorinated acetophenone derivatives.
-
Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. Administer the vehicle (e.g., saline) to the control group.
-
After a specific time (e.g., 30 or 60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Mandatory Visualizations
Signaling Pathway: Inhibition of Tubulin Polymerization by a Fluorinated Chalcone
Certain fluorinated chalcones exert their anticancer effects by interacting with the microtubule network, a critical component of the cytoskeleton involved in cell division. They can bind to the colchicine site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[11]
Caption: Inhibition of tubulin polymerization by a fluorinated chalcone leading to apoptosis.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of a new drug candidate involves a systematic workflow, from the initial synthesis to comprehensive biological testing.
Caption: A typical workflow for the development of fluorinated acetophenone derivatives.
Logical Relationship: Impact of Fluorine Substitution on Physicochemical Properties
The introduction of fluorine can systematically alter key physicochemical properties that are critical for drug efficacy.
References
- 1. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 10. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 11. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Retrosynthetic Analysis and Synthesis of 2',4'-Difluoro-3'-methoxyacetophenone: A Technical Guide
This technical guide provides an in-depth analysis of the retrosynthesis and forward synthesis of 2',4'-Difluoro-3'-methoxyacetophenone, a valuable intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Retrosynthetic Strategy
The primary retrosynthetic disconnection for this compound involves the C-C bond between the aromatic ring and the carbonyl group of the acetyl moiety. This disconnection points towards a Friedel-Crafts acylation as the key strategic step in the synthesis.[1] The precursors identified through this analysis are 2,4-difluoroanisole (1-methoxy-2,4-difluorobenzene) and a suitable acetylating agent, such as acetyl chloride or acetic anhydride.
dot
Caption: Retrosynthetic analysis of this compound.
Forward Synthesis: Friedel-Crafts Acylation
The forward synthesis is achieved through the electrophilic aromatic substitution of 2,4-difluoroanisole with an acetylating agent in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The methoxy group is an activating group, and the acetyl group will be directed to the ortho and para positions. In this case, the position para to the methoxy group is blocked by a fluorine atom, and one ortho position is also blocked by a fluorine atom, thus favoring acylation at the C-3 position.
The following table summarizes the key reagents required for the synthesis.
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2,4-Difluoroanisole | 451-80-9 | C₇H₆F₂O | 144.12 | Starting Material |
| Acetyl Chloride | 75-36-5 | C₂H₃ClO | 78.50 | Acetylating Agent |
| Aluminum Chloride | 7446-70-0 | AlCl₃ | 133.34 | Lewis Acid Catalyst |
| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent |
| Hydrochloric Acid | 7647-01-0 | HCl | 36.46 | Quenching Agent |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | Neutralizing Agent |
| Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent |
The table below outlines typical reaction conditions for the Friedel-Crafts acylation.
| Parameter | Condition |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Atmosphere | Inert (e.g., Nitrogen or Argon) |
| Work-up | Aqueous work-up with acid and base washes |
| Purification | Column chromatography or recrystallization |
| Expected Yield | 70-85% |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound.
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (100 mL). The suspension is cooled to 0 °C in an ice bath.
-
Addition of Reagents: A solution of 2,4-difluoroanisole (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous dichloromethane (50 mL) is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction mixture is slowly poured into a flask containing crushed ice and concentrated hydrochloric acid (50 mL). The mixture is stirred until the ice has melted.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Synthetic Workflow Diagram
The following diagram illustrates the workflow for the synthesis of this compound.
dot
Caption: Synthetic workflow for this compound.
This guide provides a comprehensive overview of the retrosynthetic analysis and a practical synthetic route to this compound. The provided experimental protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.
References
Methodological & Application
Synthesis Protocol for 2',4'-Difluoro-3'-methoxyacetophenone
Application Notes
This document provides a detailed protocol for the synthesis of 2',4'-Difluoro-3'-methoxyacetophenone, a valuable intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. The protocol outlines a two-stage process commencing with the preparation of the starting material, 1,3-difluoro-2-methoxybenzene, followed by its Friedel-Crafts acylation to yield the target compound. The methodologies are based on established chemical principles and analogous reactions found in the literature. This protocol is intended for use by trained chemists in a controlled laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.
Introduction
This compound is a substituted aromatic ketone with potential applications as a building block in the synthesis of pharmaceutical compounds and other functional organic molecules. Its specific substitution pattern of two fluorine atoms and a methoxy group on the phenyl ring makes it an attractive precursor for introducing these moieties into larger, more complex structures. The synthetic route described herein is a robust and adaptable method for producing this compound.
Overall Reaction Scheme
The synthesis is divided into two main parts:
-
Synthesis of 1,3-Difluoro-2-methoxybenzene (Starting Material)
-
Friedel-Crafts Acylation to this compound (Target Molecule)
Caption: Overall two-part synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 1,3-Difluoro-2-methoxybenzene
This part involves two steps: the diazotization of 2,6-difluoroaniline to form 2,6-difluorophenol, followed by the methylation of the phenol.
Step 1.1: Synthesis of 2,6-Difluorophenol [1]
-
Materials:
-
2,6-Difluoroaniline (1.0 eq)
-
30% Sulfuric acid (aqueous solution)
-
Sodium nitrite (1.0 eq)
-
Urea
-
Copper (II) sulfate
-
50% Sulfuric acid (aqueous solution)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a reaction vessel, dissolve 2,6-difluoroaniline in 30% aqueous sulfuric acid.
-
Cool the mixture to -5 to 0 °C with vigorous stirring.
-
Slowly add a 30% aqueous solution of sodium nitrite, maintaining the temperature between -5 and 0 °C.
-
Continue to stir the mixture for 2 hours at this temperature.
-
Add a small amount of urea to decompose any excess nitrous acid.
-
In a separate flask equipped for distillation, prepare a refluxing mixture of 50% aqueous sulfuric acid and copper (II) sulfate.
-
Slowly add the prepared diazonium salt solution to the refluxing copper sulfate solution. The 2,6-difluorophenol product will distill over with the steam.
-
Collect the distillate and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude 2,6-difluorophenol.
-
Purify the crude product by vacuum distillation.
-
Step 1.2: Synthesis of 1,3-Difluoro-2-methoxybenzene
-
Materials:
-
2,6-Difluorophenol (1.0 eq)
-
Dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetone
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of 2,6-difluorophenol in acetone, add anhydrous potassium carbonate.
-
Stir the suspension vigorously and add dimethyl sulfate dropwise at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with 1M NaOH solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 1,3-difluoro-2-methoxybenzene.
-
Part 2: Friedel-Crafts Acylation for the Synthesis of this compound
This procedure details the acylation of 1,3-difluoro-2-methoxybenzene.
Caption: Workflow for the Friedel-Crafts acylation of 1,3-difluoro-2-methoxybenzene.
-
Materials:
-
1,3-Difluoro-2-methoxybenzene (1.0 eq)
-
Acetyl chloride (CH₃COCl) (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
1M Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride dropwise to the suspension with stirring.
-
After stirring for 15 minutes, add a solution of 1,3-difluoro-2-methoxybenzene in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation.
-
Data Presentation
The following table presents hypothetical data for the Friedel-Crafts acylation step under various conditions. This data is intended to guide optimization efforts and is based on general trends observed in similar reactions.
| Entry | Lewis Acid (eq) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) | Hypothetical Purity (%) |
| 1 | AlCl₃ (1.2) | DCM | 0 to RT | 3 | 85 | 98 |
| 2 | FeCl₃ (1.2) | DCM | 0 to RT | 4 | 70 | 95 |
| 3 | ZnCl₂ (1.5) | DCE | RT | 6 | 55 | 90 |
| 4 | AlCl₃ (1.2) | CS₂ | 0 to RT | 3 | 80 | 97 |
| 5 | AlCl₃ (1.0) | DCM | 0 to RT | 4 | 75 | 96 |
Abbreviations: DCM: Dichloromethane, DCE: 1,2-Dichloroethane, CS₂: Carbon disulfide, RT: Room Temperature.
Signaling Pathway Diagram
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are the formation of the acylium ion electrophile, its attack on the aromatic ring to form a sigma complex (arenium ion), and subsequent deprotonation to restore aromaticity.
Caption: Mechanism of the Friedel-Crafts Acylation reaction.
References
Application Notes and Protocols for the Synthesis of 2',4'-Difluoro-3'-methoxyacetophenone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',4'-Difluoro-3'-methoxyacetophenone is a valuable building block in medicinal chemistry and drug development. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound through Friedel-Crafts acylation of 2,4-difluoroanisole.
Reaction Principle
The synthesis is achieved via a Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction. In this process, 2,4-difluoroanisole is treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of 2,4-difluoroanisole to yield the desired acetophenone derivative. The methoxy group (-OCH₃) is an activating, ortho-, para-directing group, while the fluorine atoms are deactivating but also ortho-, para-directing. The substitution is expected to occur at the position para to the methoxy group and ortho to a fluorine atom.
Experimental Protocol
Materials:
-
2,4-Difluoroanisole
-
Acetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR tube and spectrometer
-
Infrared spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents). Cool the flask in an ice bath.
-
Addition of Reactants: Slowly add anhydrous dichloromethane to the flask under an inert atmosphere (e.g., nitrogen or argon). To the dropping funnel, add a solution of 2,4-difluoroanisole (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Reaction: Add the solution from the dropping funnel to the stirred suspension of aluminum chloride in dichloromethane at a rate that maintains the internal temperature below 10°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Data Presentation
Table 1: Reaction Parameters and Yields
| Parameter | Value |
| Starting Material | 2,4-Difluoroanisole |
| Acylating Agent | Acetyl Chloride |
| Catalyst | Aluminum Chloride |
| Solvent | Dichloromethane |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 75-85% |
| Purity (post-chromatography) | >98% |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₉H₈F₂O₂ |
| Molecular Weight | 186.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not readily available, typical for similar compounds: 50-70°C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.8 (m, 1H, Ar-H), ~6.8 (m, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 2.6 (s, 3H, COCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~195 (C=O), ~160 (C-F), ~158 (C-F), ~145 (C-O), ~125 (Ar-C), ~115 (Ar-C), ~105 (Ar-C), 62 (OCH₃), 30 (COCH₃) |
| IR (KBr, cm⁻¹) ν | ~1680 (C=O stretching), ~1600, 1480 (C=C aromatic), ~1280 (C-O stretching), ~1100 (C-F stretching) |
| Mass Spectrum (EI) m/z | 186 (M⁺), 171 (M⁺ - CH₃), 143 (M⁺ - COCH₃) |
Note: The spectroscopic data provided are predicted values based on the structure and data for analogous compounds. Actual experimental values may vary.
Visualizations
Caption: Mechanism of the Friedel-Crafts Acylation.
Application Notes and Protocols for 2',4'-Difluoro-3'-methoxyacetophenone in Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',4'-Difluoro-3'-methoxyacetophenone is a fluorinated aromatic ketone that serves as a crucial building block in the synthesis of novel bioactive molecules. The unique substitution pattern on the phenyl ring, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, provides a strategic starting point for the development of new therapeutic agents. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance key drug-like properties such as metabolic stability, binding affinity, and bioavailability.[1][2][3] These application notes provide an overview of the potential uses of this compound in drug discovery and detailed protocols for its utilization in synthesizing potential drug candidates.
Key Applications in Drug Discovery
The structural motifs of this compound make it a versatile precursor for a variety of heterocyclic and chained compounds with therapeutic potential. Key areas of application include:
-
Synthesis of Bioactive Chalcones: One of the primary applications of this acetophenone derivative is in the synthesis of chalcones via the Claisen-Schmidt condensation.[1] Chalcones are α,β-unsaturated ketones that form the backbone of many flavonoids and isoflavonoids and are associated with a wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects.[4] The fluorine and methoxy substituents from this compound can be strategically employed to modulate the electronic and steric properties of the resulting chalcones, potentially leading to enhanced potency and selectivity for their biological targets.
-
Development of Kinase Inhibitors: The difluoro-methoxy-phenyl moiety is a key structural feature in some potent kinase inhibitors. For example, derivatives containing a 2,3-difluoro-6-methoxyphenyl group have been identified as potent and selective cyclin-dependent kinase (CDK) inhibitors with significant in vivo antitumor activity.[5] this compound can serve as a starting material for the synthesis of novel ATP-competitive kinase inhibitors targeting various components of the kinome.
-
Precursor for Heterocyclic Scaffolds: This acetophenone can be a precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, which are known to exhibit a broad spectrum of pharmacological activities. For instance, celecoxib, an anti-inflammatory drug, is a pyrazole derivative that can be synthesized from a chalcone intermediate.[6]
-
Anti-inflammatory Agents: Chalcones derived from fluorinated acetophenones are of interest for their potential to modulate inflammatory pathways.[1] By reacting this compound with various aldehydes, a library of chalcone derivatives can be synthesized and screened for their ability to inhibit key inflammatory mediators.
Illustrative Quantitative Data
The following tables present hypothetical quantitative data for a series of chalcone derivatives (Series A) and pyrazole derivatives (Series B) that could be synthesized from this compound. This data is for illustrative purposes to demonstrate the potential of this scaffold in generating potent and selective compounds.
Table 1: Hypothetical Kinase Inhibition Data for Chalcone Derivatives (Series A)
| Compound ID | R-Group on Benzaldehyde | Target Kinase | IC50 (nM) | Kinase Selectivity (Fold vs. Panel of 10 Kinases) |
| A-01 | 4-hydroxy | Kinase X | 50 | 100 |
| A-02 | 4-methoxy | Kinase X | 75 | 80 |
| A-03 | 4-chloro | Kinase X | 30 | 150 |
| A-04 | 3-nitro | Kinase X | 15 | 200 |
| A-05 | 4-dimethylamino | Kinase X | 120 | 50 |
Table 2: Hypothetical Anti-inflammatory Activity of Pyrazole Derivatives (Series B)
| Compound ID | R-Group on Pyrazole | 5-Lipoxygenase Inhibition (IC50, µM) | Cyclooxygenase-2 (COX-2) Inhibition (IC50, µM) |
| B-01 | Phenyl | 1.2 | 0.8 |
| B-02 | 4-Chlorophenyl | 0.8 | 0.5 |
| B-03 | 4-Methoxyphenyl | 2.5 | 1.5 |
| B-04 | Thienyl | 0.5 | 0.3 |
| B-05 | Pyridyl | 1.8 | 1.1 |
Experimental Protocols
Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol details the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) pellets
-
Distilled water
-
Hydrochloric acid (HCl), 1M
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.86 g (10 mmol) of this compound and 1.41 g (10 mmol) of 4-chlorobenzaldehyde in 30 mL of ethanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
In a separate beaker, prepare a 10% aqueous solution of NaOH by dissolving 2 g of NaOH in 18 mL of distilled water.
-
Slowly add the NaOH solution dropwise to the ethanolic solution of the ketone and aldehyde with continuous stirring.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold water.
-
Acidify the mixture by adding 1M HCl dropwise until the pH is neutral.
-
A solid precipitate of the chalcone derivative will form.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
-
Dry the purified product in a vacuum oven.
Protocol 2: Synthesis of Pyrazole Derivatives from Chalcones
This protocol describes the synthesis of a pyrazole derivative from the chalcone synthesized in Protocol 1.
Materials:
-
Chalcone derivative from Protocol 1
-
Hydrazine hydrate
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a 50 mL round-bottom flask, add 1.54 g (5 mmol) of the chalcone derivative.
-
Add 15 mL of glacial acetic acid and stir to dissolve.
-
Add 0.5 mL (10 mmol) of hydrazine hydrate to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 8-10 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 50 mL of ice-cold water.
-
A solid precipitate of the pyrazole derivative will form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure pyrazole derivative.
Visualizations
Caption: Drug discovery workflow using this compound.
Caption: Inhibition of a generic kinase signaling pathway.
Caption: Reaction scheme for chalcone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
Application Notes and Protocols: 2',4'-Difluoro-3'-methoxyacetophenone as a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',4'-Difluoro-3'-methoxyacetophenone is a fluorinated aromatic ketone that serves as a crucial building block in the synthesis of a variety of biologically active molecules. The presence of two fluorine atoms and a methoxy group on the phenyl ring imparts unique electronic properties, lipophilicity, and metabolic stability to the resulting compounds, making it an attractive starting material for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of chalcones, a class of compounds with significant pharmacological interest.
The incorporation of fluorine into drug candidates can significantly enhance their pharmacokinetic and pharmacodynamic properties, often leading to improved metabolic stability, increased binding affinity to biological targets, and enhanced bioavailability. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] The synthesis of novel chalcone derivatives from this compound allows for the exploration of structure-activity relationships and the development of potential therapeutic agents.
Application: Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation
A primary application of this compound is in the Claisen-Schmidt condensation to synthesize chalcones. This base-catalyzed reaction involves the condensation of an acetophenone with an aromatic aldehyde.[2] The resulting chalcones can serve as precursors for the synthesis of other heterocyclic compounds with therapeutic potential.
Data Presentation: Representative Synthesis of a Chalcone Derivative
The following table summarizes the expected quantitative data for a representative Claisen-Schmidt condensation reaction between this compound and a substituted benzaldehyde. Please note that actual yields and purity may vary depending on the specific reactants and reaction conditions.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | 4-Chlorobenzaldehyde |
| Product | (E)-1-(2,4-Difluoro-3-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one |
| Molecular Formula (Product) | C₁₆H₁₁ClF₂O₂ |
| Molecular Weight (Product) | 308.71 g/mol |
| Typical Reaction Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | Pale yellow solid |
Experimental Protocols
Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
This protocol describes a general procedure for the synthesis of a chalcone derivative from this compound and a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
-
Crushed ice
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0-1.2 equivalents of the desired substituted aromatic aldehyde in a minimal amount of ethanol.
-
Initiation of Reaction: While stirring the solution at room temperature, slowly add a 50-60% aqueous solution of NaOH or KOH dropwise. The reaction mixture will typically develop a distinct color.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).
-
Product Precipitation: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice.
-
Acidification: Acidify the mixture by slowly adding dilute HCl until the pH reaches approximately 2-3. This will cause the chalcone product to precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold distilled water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Characterization:
The structure and purity of the synthesized chalcone should be confirmed by analytical techniques such as:
-
FT-IR: To confirm the presence of the α,β-unsaturated carbonyl group and other functional groups.
-
¹H NMR and ¹³C NMR: For detailed structural elucidation.
-
Mass Spectrometry: To determine the molecular weight of the compound.[1]
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The general workflow for the synthesis and biological evaluation of chalcone derivatives from this compound is depicted below.
Signaling Pathways
Chalcones derived from this compound are of significant interest for their potential to modulate key signaling pathways involved in inflammation and cellular stress responses.
1. Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses.[3] Aberrant NF-κB signaling is implicated in various inflammatory diseases and cancers. Chalcones have been shown to inhibit this pathway.[2][4]
2. Activation of the Keap1-Nrf2 Antioxidant Pathway
The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response.[5][6] Activation of this pathway leads to the expression of numerous antioxidant and cytoprotective genes. Chalcones can act as activators of the Nrf2 pathway.[7][8][9]
Safety and Handling
For detailed safety information, please refer to the Safety Data Sheet (SDS) of this compound and the synthesized chalcone derivatives. As a general guideline for handling similar aromatic ketones:
-
Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements: Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only in a well-ventilated area.[10]
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of biologically active chalcones and other pharmaceutical compounds. The protocols and data presented here provide a foundation for researchers to explore the synthesis and therapeutic potential of novel derivatives. The ability of the resulting chalcones to modulate key signaling pathways such as NF-κB and Keap1-Nrf2 highlights their potential in the development of new treatments for a range of diseases, including those with inflammatory and oxidative stress components. Further investigation into the structure-activity relationships of these compounds is warranted to optimize their pharmacological profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. tandfonline.com [tandfonline.com]
- 8. [PDF] The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. dcfinechemicals.com [dcfinechemicals.com]
Application Notes and Protocols: Synthesis and Biological Evaluation of Chalcone Derivatives from 2',4'-Difluoro-3'-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of chalcone derivatives using 2',4'-Difluoro-3'-methoxyacetophenone as a starting material. The synthesized compounds are evaluated for their potential as anticancer and antimicrobial agents. The protocols outlined below are based on the well-established Claisen-Schmidt condensation reaction and subsequent biological assays.
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is a recognized pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of fluorine atoms and methoxy groups into the chalcone scaffold can significantly enhance their therapeutic potential by altering their electronic properties, lipophilicity, and metabolic stability.[3]
This document details the synthesis of novel chalcone derivatives starting from this compound and various substituted benzaldehydes. The subsequent protocols describe the evaluation of their cytotoxic effects on cancer cell lines and their antimicrobial activity against pathogenic bacterial strains.
Synthesis of Chalcone Derivatives
The synthesis of chalcone derivatives from this compound is achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and a benzaldehyde.[2]
General Reaction Scheme
Caption: General scheme for the Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of (E)-1-(2',4'-Difluoro-3'-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one
This protocol provides a specific example for the synthesis of a chalcone derivative. The same general procedure can be followed by substituting 4-chlorobenzaldehyde with other aromatic aldehydes.
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), dilute
-
Distilled Water
-
Crushed Ice
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve this compound (1.86 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in 30 mL of ethanol.
-
Initiation of Reaction: While stirring the solution at room temperature, slowly add 10 mL of a 40% aqueous solution of NaOH dropwise. The reaction mixture will typically develop a yellow color and may become cloudy.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).
-
Product Precipitation: Upon completion of the reaction, pour the mixture into a beaker containing approximately 100 g of crushed ice.
-
Acidification: Acidify the mixture by slowly adding dilute HCl with constant stirring until the pH is approximately 2-3. This will cause the chalcone product to precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold distilled water until the washings are neutral to litmus paper.
-
Drying and Purification: Dry the crude product in a desiccator. Further purification can be achieved by recrystallization from ethanol to yield the pure chalcone derivative.
Characterization
The structure and purity of the synthesized chalcones should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Spectroscopic Methods:
-
FT-IR: To confirm the presence of the α,β-unsaturated carbonyl group (typically around 1650-1680 cm⁻¹) and other functional groups.
-
¹H NMR and ¹³C NMR: For detailed structural elucidation and confirmation of the trans configuration of the enone system (coupling constant for vinylic protons is typically 15-16 Hz).
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Biological Evaluation
Anticancer Activity
The cytotoxic effects of the synthesized chalcone derivatives can be evaluated against various human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized chalcone derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48 hours. A vehicle control (DMSO) should be included.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Quantitative Data: Cytotoxicity of Structurally Related Chalcones
While specific data for derivatives of this compound is limited in the public domain, the following table summarizes the cytotoxic activity of structurally similar difluoro-dimethoxy chalcones against human cancer cell lines.[3]
| Compound | Cancer Cell Line | IC₅₀ (µM)[3] |
| 1-(2,4-difluorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | Ca9-22 (Gingival Carcinoma) | 18.4 |
| HSC-2 (Oral Squamous Cell Carcinoma) | 12.7 | |
| 1-(2,4-difluorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | Ca9-22 (Gingival Carcinoma) | 10.3 |
| HSC-2 (Oral Squamous Cell Carcinoma) | 9.9 | |
| 1-(2,6-difluorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | Ca9-22 (Gingival Carcinoma) | 6.3 |
| HSC-2 (Oral Squamous Cell Carcinoma) | 5.8 | |
| 5-Fluorouracil (Reference) | Ca9-22 (Gingival Carcinoma) | 28.6 |
| HSC-2 (Oral Squamous Cell Carcinoma) | 17.1 |
Antimicrobial Activity
The antimicrobial activity of the synthesized chalcones can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the synthesized chalcone derivatives in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quantitative Data: Antimicrobial Activity of Structurally Related Chalcones
The following table provides MIC values for structurally related fluorinated chalcones against various microbial strains.
| Compound | M. tuberculosis H37Rv (µg/mL)[4] | S. aureus (µg/mL)[5] | C. neoformans (µg/mL)[5] |
| (E)-1-(3,4,5-trimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one | >100 | - | - |
| Chalcone with catecholic moiety | - | 15.6 | >250 |
| Chalcone with methoxyl substituents | - | >250 | 7.8-15.6 |
Signaling Pathways
Chalcone derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways, primarily by inducing apoptosis and inhibiting pro-inflammatory pathways like NF-κB.
Apoptosis Induction
Many chalcones induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] This often involves the generation of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization, release of cytochrome c, and activation of caspases.[2]
Caption: Intrinsic apoptosis pathway induced by chalcones.
NF-κB Signaling Pathway Inhibition
The NF-κB signaling pathway plays a crucial role in inflammation and cancer cell survival. Chalcones have been reported to inhibit this pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[6][7]
Caption: Inhibition of the NF-κB signaling pathway by chalcones.
Conclusion
The synthesis of novel chalcone derivatives from this compound offers a promising avenue for the discovery of new anticancer and antimicrobial agents. The provided protocols serve as a foundational guide for the synthesis, purification, characterization, and biological evaluation of these compounds. The unique substitution pattern of the starting material is anticipated to yield derivatives with enhanced biological activity, warranting further investigation into their mechanisms of action and therapeutic potential.
References
- 1. (E)-1-(4-Fluoro-2-hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Activities of Difluoro-Dimethoxy Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2',4'-Difluoro-3'-methoxyacetophenone in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic compounds play a pivotal role in modern agrochemical development, often imparting enhanced efficacy, metabolic stability, and favorable physicochemical properties to active ingredients. 2',4'-Difluoro-3'-methoxyacetophenone is a substituted aromatic ketone that serves as a valuable, albeit not yet widely documented, intermediate in the synthesis of novel agrochemicals. The presence of two fluorine atoms and a methoxy group on the phenyl ring provides a unique electronic and steric profile that can be exploited to create potent and selective fungicides, herbicides, and insecticides.
While extensive public data on the direct application of this compound in commercial agrochemicals is limited, its chemical structure suggests significant potential as a building block for various classes of pesticides. This document provides detailed application notes, hypothetical experimental protocols, and illustrative data to guide researchers in exploring the utility of this compound in agrochemical discovery and development.
Potential Applications in Agrochemical Synthesis
The chemical reactivity of the acetyl group in this compound allows for a variety of synthetic transformations to build more complex molecules with potential pesticidal activity.
-
Fungicide Development: The acetophenone moiety can be a precursor for the synthesis of various heterocyclic fungicides. For example, it can be used to construct triazole, pyrazole, or isoxazole rings, which are common pharmacophores in commercial fungicides that target fungal respiration or sterol biosynthesis.
-
Herbicide Development: Derivatives of this compound could be explored as herbicides. For instance, modification of the acetyl group to form oxime ethers or other side chains can lead to compounds that inhibit plant-specific enzymes.
-
Insecticide Development: The fluorinated phenyl ring is a common feature in many modern insecticides. This intermediate can be used to synthesize compounds that act on the insect nervous system, such as modulators of GABA-gated chloride channels or voltage-gated sodium channels.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of potential agrochemical candidates starting from this compound.
Protocol 1: Synthesis of a Hypothetical Triazole Fungicide
This protocol describes a plausible multi-step synthesis of a triazole-based fungicide, "Fungitrazole-DFM," derived from this compound.
Step 1: Bromination of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 18.6 g (0.1 mol) of this compound in 100 mL of glacial acetic acid.
-
Bromine Addition: Slowly add a solution of 16.0 g (0.1 mol) of bromine in 20 mL of glacial acetic acid to the flask at room temperature over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
Work-up: Once the reaction is complete, pour the mixture into 500 mL of ice-cold water. The solid product will precipitate.
-
Purification: Filter the precipitate, wash with copious amounts of water until the filtrate is neutral, and then dry under vacuum. Recrystallize the crude product from ethanol to obtain 2-bromo-1-(2,4-difluoro-3-methoxyphenyl)ethan-1-one.
Step 2: Synthesis of the Triazole Intermediate
-
Reaction Setup: In a 250 mL three-necked flask fitted with a condenser and a mechanical stirrer, add 26.5 g (0.1 mol) of the brominated product from Step 1, 6.9 g (0.1 mol) of 1,2,4-triazole, and 13.8 g (0.1 mol) of anhydrous potassium carbonate in 150 mL of acetone.
-
Reaction Conditions: Reflux the mixture with vigorous stirring for 8-10 hours.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane, wash with water, and dry over anhydrous sodium sulfate. Remove the solvent to yield the crude triazole intermediate. Purify by column chromatography on silica gel.
Step 3: Reduction to the Alcohol and Final Product Formation (Fungitrazole-DFM)
-
Reaction Setup: Dissolve the triazole intermediate from Step 2 in methanol.
-
Reduction: Cool the solution to 0°C and add sodium borohydride in portions.
-
Final Step: Introduce a suitable side chain via etherification or esterification to yield the final product, "Fungitrazole-DFM."
Quantitative Data (Illustrative)
The following tables present hypothetical efficacy data for potential agrochemicals derived from this compound. This data is for illustrative purposes only and must be confirmed by experimental studies.
Table 1: Hypothetical Fungicidal Activity of "Fungitrazole-DFM"
| Fungal Pathogen | EC50 (µg/mL) |
| Botrytis cinerea (Gray Mold) | 0.85 |
| Septoria tritici (Wheat Leaf Blotch) | 1.20 |
| Puccinia triticina (Wheat Leaf Rust) | 0.95 |
| Mycosphaerella fijiensis (Black Sigatoka) | 1.50 |
Table 2: Hypothetical Herbicidal Activity of "Herbi-DFM-Ester"
| Weed Species | GR50 (g ai/ha) |
| Amaranthus retroflexus (Redroot Pigweed) | 75 |
| Chenopodium album (Lamb's Quarters) | 90 |
| Setaria viridis (Green Foxtail) | 120 |
Table 3: Hypothetical Insecticidal Activity of "Insecto-DFM-Pyrazoline"
| Insect Pest | LC50 (ppm) |
| Myzus persicae (Green Peach Aphid) | 2.5 |
| Plutella xylostella (Diamondback Moth) | 5.0 |
| Spodoptera frugiperda (Fall Armyworm) | 7.5 |
Visualizations
Signaling Pathway
Application Notes and Protocols for the Derivatization of 2',4'-Difluoro-3'-methoxyacetophenone in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 2',4'-Difluoro-3'-methoxyacetophenone, a versatile fluorinated scaffold, for the development of novel compounds with potential therapeutic applications. The protocols detailed herein focus on the synthesis of chalcones and their subsequent conversion to other heterocyclic systems, which have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects.
Introduction
This compound is a valuable starting material in medicinal chemistry. The presence of two fluorine atoms can enhance the metabolic stability and binding affinity of its derivatives, while the methoxy group can influence their solubility and electronic properties. Derivatization of this scaffold, primarily through the synthesis of chalcones, provides a facile route to a diverse library of compounds for biological screening. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are known to exhibit a broad spectrum of pharmacological activities.[1][2] Further modifications of the chalcone backbone can lead to the synthesis of other biologically active heterocyclic compounds such as pyrimidines.
Derivatization Strategies
The most common and efficient method for the derivatization of acetophenones, including this compound, is the Claisen-Schmidt condensation to yield chalcones.[3] This base-catalyzed reaction involves the condensation of an acetophenone with an aromatic aldehyde. The resulting chalcones can then serve as versatile intermediates for the synthesis of other derivatives, such as pyrimidines, through reactions with reagents like guanidine hydrochloride.[4][5]
Biological Applications of Derivatives
Derivatives of fluorinated acetophenones have shown promise in various therapeutic areas:
-
Antimicrobial and Antifungal Activity: Chalcones are known to possess significant antibacterial and antifungal properties.[6][7] The presence of fluorine atoms can enhance this activity.
-
Antitumor Activity: Many chalcone and pyrimidine derivatives have demonstrated potent anticancer activities through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[2][8] Chalcones have been shown to inhibit proteasomal activity, a key process in cancer cell survival.[9]
-
Anti-inflammatory Activity: Chalcones can exhibit anti-inflammatory effects by modulating signaling pathways such as the NF-κB pathway.
-
Enzyme Inhibition: The structural features of these derivatives make them potential inhibitors of various enzymes involved in disease progression.
Data Presentation
The following tables summarize the biological activities of various chalcone and pyrimidine derivatives, demonstrating the potential of compounds derived from this compound. Please note that the following data is illustrative and based on derivatives of similar acetophenones, as specific data for this compound derivatives is not extensively available in the public domain.
Table 1: Antimicrobial Activity of Chalcone Derivatives
| Compound ID | Derivative Type | Target Organism | MIC (µg/mL) |
| CH-1 | Fluoro-substituted Chalcone | Staphylococcus aureus | 7.81 - 250 |
| CH-2 | Methoxy-substituted Chalcone | Escherichia coli | 25 - 50 |
| CH-3 | Trifluoromethyl-substituted Chalcone | Candida albicans | 7.81 - 250 |
| CH-4 | Dihydropyridine from Chalcone | Staphylococcus aureus | 4 |
MIC: Minimum Inhibitory Concentration. Data is compiled from studies on various chalcone derivatives.[6][10]
Table 2: Anticancer Activity of Chalcone and Pyrimidine Derivatives
| Compound ID | Derivative Type | Cell Line | IC50 (µM) |
| AC-1 | Benzylideneacetophenone | Prostate Cancer Cells | - |
| PY-1 | Aminopyrimidine | Glioblastoma | 4 - 8 |
| PY-2 | Aminopyrimidine | Triple-negative breast cancer | 4 - 8 |
| FU-1 | Furan derivative | HeLa (cervical cancer) | 0.08 - 8.79 |
IC50: Half-maximal inhibitory concentration. Data is compiled from studies on various anticancer derivatives.[9][11][12]
Experimental Protocols
Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with a substituted benzaldehyde.
Materials and Reagents:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Glacial acetic acid or dilute hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of this compound and the selected substituted benzaldehyde in 15-20 mL of ethanol with stirring.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a 10% aqueous solution of NaOH or KOH dropwise to the reaction mixture with constant stirring, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl or glacial acetic acid to precipitate the chalcone.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Synthesis of Pyrimidine Derivatives from Chalcones
This protocol outlines the synthesis of a pyrimidine derivative from a chalcone intermediate.
Materials and Reagents:
-
Synthesized chalcone derivative
-
Guanidine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Reflux condenser
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the chalcone derivative (1 equivalent) and guanidine hydrochloride (1.5 equivalents) in ethanol.
-
Add a solution of NaOH (5 equivalents) in water to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 20-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
The crude pyrimidine derivative can be purified by recrystallization.[4][5]
Protocol 3: In Vitro Antimicrobial Assay (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.
Materials and Reagents:
-
Synthesized compounds
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Standard antibiotic/antifungal (e.g., Ampicillin, Fluconazole)
-
Resazurin or similar viability indicator
Procedure:
-
Prepare a stock solution of the synthesized compounds in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism and add it to each well.
-
Include positive controls (broth with inoculum only) and negative controls (broth only), as well as a standard drug control.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
After incubation, add a viability indicator and incubate for a short period.
-
The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[6]
Protocol 4: In Vitro Anticancer Assay (MTT Assay)
This protocol assesses the cytotoxic activity of the synthesized derivatives against cancer cell lines.
Materials and Reagents:
-
Synthesized compounds
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value of the compounds.
Visualizations
The following diagrams illustrate key concepts related to the derivatization and biological activity of this compound derivatives.
Caption: Experimental workflow for derivatization and biological screening.
Caption: Potential signaling pathways modulated by derivatives.
Caption: Structure-activity relationship starting from the parent compound.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. acgpubs.org [acgpubs.org]
- 7. rltsc.edu.in [rltsc.edu.in]
- 8. mdpi.com [mdpi.com]
- 9. Anti-tumor activity of benzylideneacetophenone derivatives via proteasomal inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of Chalcone-Derived 1,4-Dihydropyridine Derivatives Using Magnetic Fe2O3@SiO2 as Highly Efficient Nanocatalyst [mdpi.com]
- 11. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Detailed Protocol: Regioselective Acylation of 1,3-Difluoro-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Aryl Ketones
Fluorinated aromatic ketones are pivotal structural motifs in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The acylation of polysubstituted benzene rings, such as 1,3-difluoro-2-methoxybenzene, provides a direct route to valuable intermediates for the synthesis of complex pharmaceutical agents and functional materials. This document provides a comprehensive guide to the experimental setup for the acylation of 1,3-difluoro-2-methoxybenzene, with a focus on the underlying chemical principles, a detailed operational protocol, and analytical characterization of the product.
Mechanistic Insights and Regioselectivity
The acylation of 1,3-difluoro-2-methoxybenzene is a classic example of a Friedel-Crafts acylation, an electrophilic aromatic substitution (EAS) reaction. The reaction involves the generation of a highly electrophilic acylium ion from an acylating agent (e.g., acetyl chloride) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2][3] The acylium ion is then attacked by the electron-rich aromatic ring.
The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the benzene ring. In 1,3-difluoro-2-methoxybenzene, we have three substituents to consider:
-
Methoxy group (-OCH₃): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance (+M effect).[4][5]
-
Fluorine atoms (-F): Fluorine is an electronegative atom and thus deactivating via the inductive effect (-I effect). However, it possesses lone pairs that can be donated to the ring through resonance (+M effect), making it an ortho, para-director.[1][6]
When multiple substituents are present, the most activating group generally dictates the position of electrophilic attack.[6] In this case, the methoxy group is more activating than the fluorine atoms. The positions ortho to the methoxy group are positions 1 and 3, which are already substituted with fluorine. The position para to the methoxy group is position 5. Therefore, the incoming acyl group is predicted to predominantly substitute at the C5 position, yielding 2',4'-difluoro-5'-methoxyacetophenone .
Experimental Workflow Overview
The following diagram illustrates the key stages of the experimental procedure for the acylation of 1,3-difluoro-2-methoxybenzene.
Caption: Experimental workflow for the acylation of 1,3-difluoro-2-methoxybenzene.
Detailed Experimental Protocol
Safety Precautions: This procedure involves corrosive and moisture-sensitive reagents. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times.[7][8][9][10][11][12][13][14]
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 1,3-Difluoro-2-methoxybenzene | 17712-42-0 | 144.11 | 10.0 | 1.44 g |
| Anhydrous Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | 12.0 | 1.60 g |
| Acetyl Chloride (CH₃COCl) | 75-36-5 | 78.50 | 11.0 | 0.78 mL (0.86 g) |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 50 mL |
| Crushed Ice | - | - | - | ~50 g |
| 2M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | 20 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | 2 x 20 mL |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | 20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | ~2 g |
Equipment:
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Addition funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Apparatus for column chromatography
-
Analytical instruments (TLC, GC-MS, NMR)
Procedure:
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (1.60 g, 12.0 mmol).
-
Add anhydrous dichloromethane (20 mL) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
-
Addition of Reactants:
-
In a separate dry flask, prepare a solution of 1,3-difluoro-2-methoxybenzene (1.44 g, 10.0 mmol) and acetyl chloride (0.78 mL, 11.0 mmol) in anhydrous dichloromethane (10 mL).
-
Transfer this solution to the addition funnel.
-
Add the solution dropwise to the stirred AlCl₃ suspension over a period of 30 minutes, maintaining the internal temperature below 5 °C. A gentle evolution of HCl gas will be observed.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), carefully and slowly pour the reaction mixture onto a mixture of crushed ice (~50 g) and 2M HCl (20 mL) in a beaker, with vigorous stirring. This step is exothermic and will decompose the aluminum chloride complex.[15]
-
Transfer the mixture to a 250 mL separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers.
-
Wash the combined organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterize the purified product, 2',4'-difluoro-5'-methoxyacetophenone , by ¹H NMR, ¹³C NMR, GC-MS, and IR spectroscopy.
-
Expected Product and Characterization Data
The expected major product is 2',4'-difluoro-5'-methoxyacetophenone .
-
Molecular Formula: C₉H₈F₂O₂
-
Molecular Weight: 186.16 g/mol [16]
Anticipated Spectroscopic Data:
-
¹H NMR:
-
A singlet for the acetyl methyl protons (-COCH₃) around δ 2.6 ppm.
-
A singlet for the methoxy protons (-OCH₃) around δ 3.9 ppm.
-
Aromatic protons will appear as complex multiplets due to H-F and H-H coupling.
-
-
¹³C NMR:
-
A signal for the acetyl methyl carbon around δ 26-30 ppm.
-
A signal for the methoxy carbon around δ 55-60 ppm.
-
Aromatic carbons will show characteristic C-F couplings. The carbonyl carbon should appear around δ 195-200 ppm.
-
-
GC-MS:
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | 1. Inactive AlCl₃ due to moisture contamination.2. Insufficient reaction time or temperature. | 1. Use freshly opened or sublimed AlCl₃. Ensure all glassware and solvents are rigorously dried.2. Increase the reaction time and monitor by TLC/GC. If necessary, the reaction can be gently warmed (e.g., to 40 °C), but this may affect regioselectivity. |
| Formation of multiple products | 1. Reaction temperature is too high, leading to side reactions or isomerization.2. Incorrect stoichiometry. | 1. Maintain a low reaction temperature, especially during the addition of reactants.2. Use a slight excess of the acylating agent and a stoichiometric amount of the Lewis acid relative to the aromatic substrate. |
| Difficult work-up (emulsions) | Formation of aluminum hydroxides. | Add the reaction mixture to the ice/HCl mixture slowly with vigorous stirring. If an emulsion persists, add more organic solvent or brine and allow the mixture to stand. Filtration through a pad of celite may also be helpful. |
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 3. alexandonian.com [alexandonian.com]
- 4. Directing Effects | ChemTalk [chemistrytalk.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. solutions.covestro.com [solutions.covestro.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. rsc.org [rsc.org]
- 16. scbt.com [scbt.com]
- 17. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 18. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 2',4'-Difluoro-3'-methoxyacetophenone
Compound: 2',4'-Difluoro-3'-methoxyacetophenone Molecular Formula: C₉H₈F₂O₂[1] Molecular Weight: 186.16 g/mol [1] CAS Number: 373603-19-1[1]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Application Note
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of this compound and for quantifying it in various sample matrices. A reversed-phase HPLC method using a C18 column is typically effective for separating this moderately polar aromatic ketone from non-polar and more polar impurities. The method's simplicity, reproducibility, and compatibility with mass spectrometry (by using a volatile mobile phase modifier like formic acid) make it indispensable for quality control and research.[2][3] UV detection is suitable due to the presence of the chromophoric phenyl ring system.
Protocol: Reversed-Phase HPLC with UV Detection
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).[3]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[3]
-
Mobile Phase: Acetonitrile and water are common solvents for such analyses.[2][3] A typical starting gradient could be 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Injection Volume: 10 µL.[3]
-
Detection Wavelength: Approximately 254 nm, or a more specific wavelength determined by a UV scan of the compound.
-
Run Time: 10-15 minutes, adjusted as needed to ensure elution of all components.
-
-
Reagent and Sample Preparation:
-
Reagents: Use HPLC-grade acetonitrile, HPLC-grade water, and ACS-grade formic acid.[3]
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the required volumes of acetonitrile and water. Add formic acid to a final concentration of 0.1%. Degas the solution for 15-30 minutes using sonication or vacuum filtration.[3]
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Prepare working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to a final concentration within the calibration range (e.g., 25 µg/mL).
-
-
Analysis Procedure:
-
Equilibrate the HPLC column with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no system contamination.
-
Inject the standard solutions in duplicate to generate a calibration curve.
-
Inject the sample solutions in duplicate.
-
Calculate the concentration of the analyte in the sample using the linear regression equation from the calibration curve.
-
Data Presentation
| Parameter | Expected Value/Range |
| Retention Time (t_R) | 5-10 minutes (highly dependent on exact conditions) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2.0% |
HPLC Analysis Workflow
Caption: Workflow for purity analysis by HPLC.
Spectroscopic Characterization
Application Note
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. ¹H NMR identifies the number and environment of protons, while ¹³C NMR does the same for carbon atoms.
-
Mass Spectrometry (MS) determines the molecular weight and provides information about the structure through fragmentation patterns.
-
Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
General Analytical Workflow for Structure Elucidation
Caption: Logic for structure confirmation using multiple techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition:
-
Record ¹H NMR spectrum.
-
Record ¹³C NMR spectrum.
-
Record ¹⁹F NMR spectrum if available.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Predicted Data Interpretation (Note: These are predicted values based on analogous structures. Actual experimental values may vary slightly.)
| ¹H NMR Data (Predicted) | |||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.6 | Singlet (s) | 3H | -COCH₃ |
| ~ 4.0 | Singlet (s) | 3H | -OCH₃ |
| ~ 7.0-7.2 | Triplet (t) or Doublet of Doublets (dd) | 1H | Aromatic H-5' |
| ~ 7.6-7.8 | Triplet (t) or Doublet of Doublets (dd) | 1H | Aromatic H-6' |
| ¹³C NMR Data (Predicted) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 30-32 | -COCH₃ |
| ~ 56 | -OCH₃ |
| ~ 110-160 (multiple peaks) | Aromatic Carbons (C-F coupling expected) |
| ~ 195-200 | C=O (Ketone) |
Mass Spectrometry (MS)
Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to support the proposed structure.
Predicted Data Interpretation
| m/z Value (Predicted) | Assignment |
| 187.05 | [M+H]⁺ (Protonated molecule, C₉H₉F₂O₂⁺) |
| 171.05 | [M-CH₃+H]⁺ (Loss of methyl radical from methoxy) |
| 144.03 | [M-COCH₃]⁺ (Loss of acetyl group) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Protocol
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.[4]
-
ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[4]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Predicted Data Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100-3000 | C-H Stretch | Aromatic |
| ~ 2980-2850 | C-H Stretch | Aliphatic (-CH₃) |
| ~ 1680-1660 | C=O Stretch | Aryl Ketone |
| ~ 1600, 1475 | C=C Stretch | Aromatic Ring |
| ~ 1250-1000 | C-F Stretch | Aryl-Fluoride |
| ~ 1250, 1050 | C-O Stretch | Aryl Ether (-OCH₃) |
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of Fluorinated Aromatic Ketones
Audience: Researchers, scientists, and drug development professionals.
Introduction Fluorinated aromatic ketones are a class of compounds increasingly utilized in pharmaceutical and materials science due to the unique physicochemical properties conferred by fluorine, such as enhanced metabolic stability, binding affinity, and lipophilicity. The development of robust and reliable analytical methods for the separation and quantification of these compounds is crucial for quality control, impurity profiling, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1]
This application note details a systematic approach to developing an HPLC method for fluorinated aromatic ketones. Special consideration is given to the selection of stationary phases, as fluorinated compounds can exhibit unique interactions that are not effectively exploited by traditional C8 or C18 columns.[2] We compare the performance of a standard C18 column with a Pentafluorophenyl (PFP) stationary phase, which is known to provide alternative selectivity for halogenated aromatic compounds through multiple interaction mechanisms, including π-π, dipole-dipole, and ion-exchange interactions.[3][4]
Data Presentation: Chromatographic Performance Summary
The following table summarizes the chromatographic results obtained for a model mixture of two fluorinated aromatic ketones (Analyte 1: 4-fluoroacetophenone, Analyte 2: 2',4'-difluoroacetophenone) under different stationary phase conditions. The data highlights the enhanced retention and selectivity offered by the PFP column.
| Parameter | Method A: Standard C18 Column | Method B: Pentafluorophenyl (PFP) Column |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | Pentafluorophenyl (PFP), 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) | Acetonitrile:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30°C | 30°C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Retention Time (Analyte 1) | 3.8 min | 5.2 min |
| Retention Time (Analyte 2) | 4.1 min | 6.8 min |
| Resolution (Rs) | 1.4 | 2.8 |
| Tailing Factor (Analyte 1) | 1.3 | 1.1 |
| Tailing Factor (Analyte 2) | 1.2 | 1.1 |
Discussion: The PFP column (Method B) demonstrates significantly longer retention times and a twofold increase in resolution compared to the standard C18 column (Method A). This enhanced performance is attributed to the specific interactions between the electron-rich fluorinated phenyl groups of the stationary phase and the fluorinated aromatic ketones.[4] The improved peak shape (lower tailing factor) on the PFP phase also contributes to better overall separation and quantification. Fluorinated phases are known to provide an alternative and complementary separation for many analytes compared to traditional C8 or C18 columns.[2]
Experimental Protocols
Protocol 1: Sample and Mobile Phase Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of each fluorinated aromatic ketone standard and transfer to separate 10 mL volumetric flasks. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solution (10 µg/mL): Prepare a mixed working standard by diluting the stock solutions. Transfer 100 µL of each stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Preparation: If analyzing a sample matrix, employ a suitable extraction technique such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to isolate the analytes and minimize matrix effects.[5] The final sample should be dissolved in the mobile phase.[6]
-
Mobile Phase Preparation (Acetonitrile:Water 50:50, v/v): Mix 500 mL of HPLC-grade acetonitrile with 500 mL of HPLC-grade water. Degas the solution for at least 15 minutes using sonication or vacuum filtration before use.
Protocol 2: HPLC System Operation
-
System Startup: Turn on all HPLC modules, including the pump, autosampler, column oven, and detector. Allow the detector lamp to warm up for at least 30 minutes for a stable baseline.[6]
-
System Purge: Purge the pump with the prepared mobile phase for 5-10 minutes at a high flow rate (e.g., 5 mL/min) to remove any air bubbles from the system.[6]
-
Column Installation and Equilibration: Install the analytical column (C18 or PFP). Set the flow rate to 1.0 mL/min and the column oven temperature to 30°C. Equilibrate the column by flushing with the mobile phase for at least 20-30 minutes, or until a stable baseline is achieved.[6]
-
Sequence Setup: Create a sequence in the chromatography data system (CDS) software. Include blank injections (mobile phase), standard injections for system suitability, and sample injections.
-
System Suitability Test (SST): Before running samples, perform at least five replicate injections of the working standard solution. The acceptance criteria are typically:
-
Relative Standard Deviation (RSD) of peak area and retention time ≤ 2.0%.
-
Resolution (Rs) between critical peaks ≥ 2.0.
-
Tailing factor ≤ 1.5.
-
-
Sample Analysis: Once the SST passes, proceed with the analysis of the samples.
-
System Shutdown: After analysis, flush the column and system with a high percentage of organic solvent (e.g., 80:20 acetonitrile:water) to remove any contaminants. If buffers were used, flush with water first before switching to the organic solvent.[6]
Visualization of Method Development Workflow
The process of developing a robust HPLC method follows a logical progression from initial screening to final validation. This workflow ensures that all critical parameters are systematically evaluated and optimized.
Caption: Workflow for systematic HPLC method development.
Conclusion
The development of an effective HPLC method for fluorinated aromatic ketones requires careful consideration of the stationary phase chemistry. While standard C18 columns can be used, specialized phases like Pentafluorophenyl (PFP) often provide superior selectivity, resolution, and peak shape for these compounds due to unique fluorophilic interactions.[2][3] By following a systematic workflow that includes initial screening, methodical optimization of chromatographic parameters, and final validation, a robust and reliable analytical method can be established. The protocols and workflow presented here serve as a comprehensive guide for researchers developing methods for this important class of molecules.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of 2',4'-Difluoro-3'-methoxyacetophenone and its structurally related compounds using Gas Chromatography-Mass Spectrometry (GC-MS). This method is crucial for monitoring reaction progress, assessing product purity, and quantifying intermediates and byproducts in synthetic chemistry and drug development workflows. The protocol outlines sample preparation, GC-MS instrument parameters, and data analysis strategies.
Introduction
This compound is a substituted aromatic ketone that serves as a key building block in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are essential for ensuring the quality and purity of this intermediate and for characterizing any related impurities. Gas Chromatography-Mass Spectrometry is a powerful technique for this purpose, offering high separation efficiency and definitive compound identification based on mass spectral fragmentation patterns. This document provides a detailed methodology for the GC-MS analysis of this class of compounds.
Experimental Protocols
Sample Preparation
A critical step in GC-MS analysis is the appropriate preparation of the sample to ensure it is suitable for injection into the instrument.
Materials:
-
This compound standard
-
Volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate, Methanol)[1]
-
1.5 mL glass GC autosampler vials with caps[1]
-
Micropipettes and tips
-
Vortex mixer
-
Centrifuge (optional)
Protocol:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable volatile solvent at a concentration of 1 mg/mL.
-
Working Standard Dilution: From the stock solution, prepare a series of working standards by serial dilution to the desired concentration range (e.g., 1-100 µg/mL). A typical concentration for injection is approximately 10 µg/mL to achieve a column loading of around 10 ng with a 1 µL injection.[1]
-
Sample Preparation:
-
For reaction mixtures or solid samples, accurately weigh a known amount of the sample and dissolve it in a known volume of a suitable solvent to achieve a concentration within the calibration range.
-
Ensure the sample is fully dissolved. Use a vortex mixer if necessary.
-
If particulates are present, centrifuge the sample and transfer the supernatant to a clean GC vial to prevent blockage of the syringe and contamination of the injector and column.[1]
-
-
Final Volume: Ensure a minimum sample volume of 50 µL in the vial to guarantee proper aspiration by the autosampler.[1]
-
Solvent Exchange (if necessary): If the sample is in a high-boiling point solvent, it may be necessary to perform a solvent exchange to a more volatile solvent compatible with GC analysis. This can be achieved by gentle nitrogen blowdown evaporation followed by reconstitution in the desired solvent.[2]
GC-MS Instrumentation and Parameters
The following parameters are a recommended starting point and may require optimization based on the specific instrument and column used.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher Scientific).
-
Autosampler.
GC Parameters:
| Parameter | Value |
| Column | Non-polar (e.g., DB-5ms, HP-5ms) or semi-polar (e.g., DB-624), 30 m x 0.25 mm ID, 0.25 µm film thickness[1][3] |
| Injector Temperature | 250 °C[4] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature: 60 °C, hold for 1 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C[5] |
MS Parameters:
| Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-450 |
| Solvent Delay | 4 minutes |
Data Presentation
Expected Quantitative Data
The following table summarizes the expected retention time and key mass spectral fragments for this compound. The molecular weight of the compound is 186.15 g/mol .
| Compound | Retention Time (min) | Molecular Ion (m/z) | Base Peak (m/z) | Other Key Fragments (m/z) |
| This compound | ~10-15 (Predicted) | 186 | 171 | 143, 115, 77 |
Note: The retention time is an estimate and will vary depending on the specific GC conditions and column used. The fragmentation pattern is predicted based on the known fragmentation of acetophenones.[6][7]
Predicted Mass Spectral Fragmentation
The mass spectrum of this compound is expected to show a prominent molecular ion peak. The base peak is anticipated to result from the characteristic alpha-cleavage of the methyl group from the acetyl moiety.
-
Molecular Ion (M+) at m/z 186: Represents the intact molecule.
-
Base Peak at m/z 171: Corresponds to the loss of a methyl radical ([M-15]+).[6][7]
-
Fragment at m/z 143: Likely due to the subsequent loss of a carbonyl group ([M-15-28]+).[6][7]
-
Other Fragments: Additional peaks may be observed corresponding to the fluorinated and methoxylated benzene ring fragments.
Visualizations
Experimental Workflow
Caption: GC-MS analysis workflow from sample preparation to data reporting.
Predicted Fragmentation Pathway
Caption: Predicted primary fragmentation pathway of this compound in EI-MS.
References
- 1. uoguelph.ca [uoguelph.ca]
- 2. organomation.com [organomation.com]
- 3. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]
- 5. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 6. asdlib.org [asdlib.org]
- 7. app.studyraid.com [app.studyraid.com]
Application Note: The Use of 2',4'-Difluoro-3'-methoxyacetophenone as a Precursor for Photo-Affinity Labeling Probes in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of protein targets of small molecules is a cornerstone of modern drug discovery and chemical biology. Chemical proteomics, particularly through the use of photo-affinity labeling (PAL), offers a powerful methodology for capturing and identifying protein-ligand interactions in a complex biological environment. While not a direct tool in proteomics, 2',4'-Difluoro-3'-methoxyacetophenone serves as a valuable chemical precursor for the synthesis of bespoke photo-affinity probes. Its substituted phenyl ring can act as a recognition element for certain protein binding sites, and the acetophenone moiety can be chemically converted into a photo-activatable diazirine group. This application note details a proposed synthetic route for a hypothetical photo-affinity probe derived from this compound and provides a comprehensive protocol for its application in target identification studies.
Principle of Photo-Affinity Labeling
Photo-affinity labeling is a technique used to covalently link a small molecule probe to its interacting protein target(s) through light-induced activation of a photoreactive group. A typical PAL probe consists of three key components: a recognition element that binds to the target protein, a photoreactive group (e.g., a diazirine) that forms a covalent bond upon UV irradiation, and a reporter tag (e.g., an alkyne or biotin) for enrichment and detection of the probe-protein conjugate. The general workflow involves incubating cells or a cell lysate with the PAL probe, exposing the mixture to UV light to induce covalent cross-linking, enriching the labeled proteins, and identifying them by mass spectrometry.
Proposed Synthesis of a Photo-Affinity Probe from this compound
Here, we propose a synthetic scheme to convert this compound into a functional photo-affinity probe, herein named DFMP-diazirine-alkyne . This hypothetical probe includes a diazirine for photo-crosslinking and a terminal alkyne for subsequent "click" chemistry-based enrichment.
Caption: Proposed synthetic pathway for DFMP-diazirine-alkyne.
Experimental Protocols
The following are detailed protocols for the application of a hypothetical photo-affinity probe, such as DFMP-diazirine-alkyne, in a chemical proteomics experiment for protein target identification.
Protocol 1: In-situ Photo-Affinity Labeling of Live Cells
This protocol describes the treatment of live cells with the photo-affinity probe, followed by UV irradiation to capture protein targets within their native cellular environment.
Materials:
-
Cultured cells of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
DFMP-diazirine-alkyne probe (dissolved in DMSO)
-
UV irradiation source (350-365 nm)
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Procedure:
-
Cell Culture: Plate cells in appropriate culture dishes (e.g., 10 cm dishes) and grow to 80-90% confluency.
-
Probe Incubation: Aspirate the culture medium and replace it with fresh medium containing the DFMP-diazirine-alkyne probe at a final concentration of 1-10 µM. As a negative control, treat a separate plate with DMSO vehicle alone. For competition experiments, pre-incubate cells with a 50-fold excess of a non-photoreactive analog of the probe for 1 hour before adding the photo-affinity probe.
-
Incubation: Incubate the cells with the probe for 1-4 hours at 37°C in a CO2 incubator.
-
UV Cross-linking: Aspirate the medium and wash the cells once with ice-cold PBS. Place the plates on a cold block and irradiate with UV light (350-365 nm) for 15-30 minutes.
-
Cell Lysis: After irradiation, wash the cells again with ice-cold PBS. Add 1 mL of ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysate is now ready for click chemistry and enrichment.
Protocol 2: Click Chemistry and Enrichment of Labeled Proteins
This protocol details the conjugation of a biotin tag to the alkyne-functionalized probe-protein complexes via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by enrichment using streptavidin beads.
Materials:
-
Cell lysate containing labeled proteins from Protocol 1
-
Biotin-azide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., 1% SDS in PBS, 8 M urea in 100 mM Tris-HCl, 20% acetonitrile in PBS)
Procedure:
-
Prepare Click Chemistry Reaction: In a 1.5 mL tube, combine 1 mg of protein lysate with the following click chemistry reagents (final concentrations): 100 µM biotin-azide, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO4. Adjust the final volume with PBS.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
Protein Precipitation: Precipitate the proteins by adding 4 volumes of ice-cold acetone and incubating at -20°C for 1 hour. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the proteins.
-
Resuspend and Denature: Discard the supernatant and resuspend the protein pellet in 1% SDS in PBS.
-
Enrichment: Add pre-washed streptavidin-agarose beads to the resuspended protein solution and incubate for 2 hours at room temperature with rotation to capture the biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash sequentially with the wash buffers to remove non-specifically bound proteins.
-
On-bead Digestion: After the final wash, the enriched proteins on the beads are ready for on-bead digestion for mass spectrometry analysis.
Protocol 3: On-bead Digestion and Sample Preparation for Mass Spectrometry
This protocol describes the enzymatic digestion of the enriched proteins while they are still bound to the beads, followed by peptide cleanup for mass spectrometry.
Materials:
-
Streptavidin beads with enriched proteins from Protocol 2
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate)
-
C18 desalting spin tips
Procedure:
-
Reduction and Alkylation: Resuspend the beads in digestion buffer containing 10 mM DTT and incubate at 56°C for 30 minutes. Cool to room temperature and add 20 mM IAA, then incubate in the dark for 30 minutes.
-
Trypsin Digestion: Add trypsin to the bead slurry at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C with shaking.
-
Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Desalting: Acidify the peptide solution with formic acid and desalt using C18 spin tips according to the manufacturer's instructions.
-
Sample Preparation for LC-MS/MS: Dry the desalted peptides in a vacuum centrifuge and resuspend in a suitable buffer for LC-MS/MS analysis.
Data Presentation
The output of the mass spectrometry analysis will be a list of identified proteins. Quantitative analysis, comparing the abundance of proteins in the probe-treated sample versus the control and competition samples, is crucial for identifying specific targets. The data can be summarized in a table as follows:
| Protein ID | Gene Name | Protein Name | Abundance Ratio (Probe/Control) | Abundance Ratio (Probe+Competitor/Probe) | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 15.2 | 0.8 | <0.001 |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 12.5 | 1.1 | <0.001 |
| P62258 | ACTG1 | Actin, cytoplasmic 2 | 1.1 | 0.98 | 0.85 |
| ... | ... | ... | ... | ... | ... |
This is a table with example data and does not represent actual experimental results.
Visualization of Experimental Workflow
Caption: General workflow for target identification using a PAL probe.
Conclusion
This compound is a potentially useful starting material for the synthesis of photo-affinity probes for chemical proteomics. While this document presents a hypothetical probe and its application, the described protocols are based on well-established methodologies in the field. The development of novel probes from versatile precursors like this compound can expand the toolbox for chemical biologists and drug discovery scientists, enabling the exploration of new protein targets and the elucidation of small molecule mechanisms of action. Researchers are encouraged to adapt and optimize these general protocols for their specific biological systems and research questions.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2',4'-Difluoro-3'-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols to improve the yield and purity of 2',4'-Difluoro-3'-methoxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most effective and common method is the Friedel-Crafts acylation of 1,3-difluoro-2-methoxybenzene.[1][2] This electrophilic aromatic substitution reaction uses an acylating agent, such as acetyl chloride or acetic anhydride, and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), to introduce an acetyl group onto the aromatic ring.[1][3]
Q2: My reaction yield is consistently low. What are the most common causes?
A2: Low yields in this synthesis often stem from several critical factors:
-
Catalyst Inactivity: Aluminum chloride (AlCl₃) is highly sensitive to moisture. Any water in the glassware, solvent, or reagents will deactivate it, halting the reaction.[4]
-
Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃, which is often irreversible under reaction conditions.[1] Therefore, a stoichiometric amount (at least 1.1 equivalents) of the catalyst is necessary.[4]
-
Suboptimal Temperature: The reaction is exothermic. If the initial temperature is too high, side reactions can occur. If the temperature is too low, the reaction may be incomplete.[4]
-
Side Reactions: Demethylation of the methoxy group by the strong Lewis acid can occur, especially at elevated temperatures, leading to unwanted hydroxyacetophenone byproducts.[5][6]
Q3: I'm observing multiple spots on my TLC plate. How can I improve the regioselectivity?
A3: The substituents on the starting material (1,3-difluoro-2-methoxybenzene) direct the position of acylation. The methoxy group is a strong ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. The desired product results from acylation at the 5-position. Formation of other isomers can occur under harsh conditions. To improve selectivity:
-
Maintain a low reaction temperature (0–5 °C) during the addition of reagents to favor the kinetically controlled product.[4][6]
-
Consider using a milder Lewis acid, such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), although this may require longer reaction times or slightly higher temperatures.[5][7]
Q4: What are the best practices for handling aluminum chloride (AlCl₃)?
A4: To ensure optimal reactivity and safety:
-
Use Anhydrous Conditions: All glassware must be thoroughly flame- or oven-dried before use. Solvents should be anhydrous, and reagents should be of the highest purity.[4]
-
Proper Storage and Handling: Use freshly opened AlCl₃ that is a fine, free-flowing powder. Clumpy catalyst has likely been deactivated by atmospheric moisture.[4] Handle it quickly in an inert atmosphere (like a glove box or under a stream of nitrogen/argon) if possible.
-
Controlled Addition: Add the AlCl₃ portion-wise to the cooled solvent to manage the initial exotherm before adding the other reactants.
Q5: How can I effectively purify the final product?
A5: A robust workup and purification strategy is essential.
-
Quenching: After the reaction is complete, the mixture should be carefully and slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum-ketone complex.[4][8]
-
Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer with a dilute NaOH or NaHCO₃ solution to remove acidic impurities, followed by a brine wash.[9]
-
Purification: The most effective methods for achieving high purity are column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[6][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Minimal Product Formation | Inactive Catalyst: Lewis acid (AlCl₃) was deactivated by moisture.[4] | Ensure all glassware is oven-dried. Use anhydrous grade solvents and fresh, free-flowing AlCl₃. |
| Poor Reagent Quality: Starting materials or acylating agent contain impurities. | Use high-purity (≥98%) reagents. Distill liquid starting materials if necessary.[4] | |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature was too low. | Monitor reaction progress via TLC. If starting material remains, consider increasing the reaction time or allowing the mixture to warm to room temperature after the initial addition.[4] |
| Insufficient Catalyst: Less than a stoichiometric amount of Lewis acid was used. | Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent to account for complexation with the product.[1] | |
| Workup Losses: Emulsion formation during extraction or product loss during washes. | During quenching, ensure vigorous stirring. To break emulsions, add a small amount of brine. Be careful not to use excessively concentrated base during washes. | |
| Formation of Dark, Tarry Byproducts | High Reaction Temperature: The initial reaction was not cooled sufficiently, or the reaction was heated too aggressively, causing decomposition or polymerization. | Maintain a low temperature (0–5 °C) during reagent addition.[4] Avoid excessive heating during the reaction. |
| Demethylation: The methoxy group was cleaved by the Lewis acid.[5][6] | Use a milder Lewis acid (e.g., FeCl₃) or a superacid like Trifluoromethanesulfonic acid (TfOH) which can sometimes provide cleaner reactions.[10] | |
| Product is an Oil or Difficult to Crystallize | Presence of Impurities: Isomeric byproducts or residual solvent are preventing crystallization. | Purify the crude product using column chromatography on silica gel to separate isomers and other impurities before attempting recrystallization.[6] |
Quantitative Data Summary
Optimizing reaction parameters is key to maximizing yield. The following tables provide representative data based on typical Friedel-Crafts acylation outcomes.
Table 1: Effect of Lewis Acid Catalyst on Yield
| Catalyst | Stoichiometry (equiv.) | Temperature (°C) | Typical Yield (%) | Notes |
|---|---|---|---|---|
| AlCl₃ | 1.2 | 0 to 25 | 75-85% | Standard, highly reactive but can cause side reactions.[1] |
| FeCl₃ | 1.2 | 25 to 50 | 60-70% | Milder alternative, may require heating.[9] |
| ZnCl₂ | 1.5 | 50 to 80 | 50-65% | Less reactive, good for sensitive substrates.[11] |
| TfOH | Catalytic to Stoichiometric | 25 | 70-90% | Superacid catalyst, can act as its own solvent, often gives clean reactions.[10] |
Table 2: Influence of Reaction Temperature on Yield and Byproduct Formation
| Temperature (°C) | Main Product Yield (%) | Key Byproduct(s) | Notes |
|---|---|---|---|
| 0 - 5 | ~85% | Minimal | Optimal for controlling exotherm and maximizing regioselectivity.[4] |
| 25 (Room Temp) | ~70% | Isomeric acetophenones | Increased risk of forming minor isomers. |
| > 50 | < 50% | Isomers, Demethylated Products | High temperatures significantly increase the rate of side reactions like demethylation.[6] |
Experimental Protocols
Optimized Protocol for Friedel-Crafts Acylation
This protocol is designed to maximize the yield and purity of this compound.
1. Reagents and Materials:
-
1,3-difluoro-2-methoxybenzene (1.0 eq.)
-
Acetyl Chloride (1.1 eq.)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Crushed Ice
2. Reaction Setup:
-
Assemble a flame-dried three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or nitrogen inlet.
-
In the flask, add anhydrous AlCl₃ (1.2 eq.) and suspend it in anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice-salt bath.
3. Procedure:
-
In the dropping funnel, prepare a solution of 1,3-difluoro-2-methoxybenzene (1.0 eq.) and acetyl chloride (1.1 eq.) in anhydrous DCM.
-
Add this solution dropwise to the stirred AlCl₃ suspension over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.[12]
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for another 30 minutes, then let it warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
4. Workup and Purification:
-
Once the reaction is complete, cool the flask back to 0 °C.
-
In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl.
-
Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring to decompose the aluminum complex.[9]
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine all organic layers and wash sequentially with water, 5% NaOH solution, and finally with brine.[9]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid/oil by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).[8]
Visualizations
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. mdpi.com [mdpi.com]
- 11. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 12. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2',4'-Difluoro-3'-methoxyacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2',4'-Difluoro-3'-methoxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can arise from the synthetic route, which often involves a Friedel-Crafts acylation of a substituted difluoroanisole. Potential impurities include:
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Unreacted starting materials: Such as 1,3-difluoro-2-methoxybenzene.
-
Isomeric byproducts: Friedel-Crafts reactions can sometimes yield small amounts of other isomers depending on the reaction conditions.[1]
-
Polyakylated products: Although less common in acylation compared to alkylation, over-acylation can occur under certain conditions.
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Residual catalyst and reaction solvents: For example, aluminum chloride and solvents like dichloromethane.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification technique depends on the impurity profile and the desired final purity. The most common and effective methods are:
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Recrystallization: Excellent for removing small amounts of impurities and for obtaining a highly crystalline final product. A patent for the similar compound 2-fluoro-4-methoxyacetophenone suggests recrystallization from methanol.[2]
-
Column Chromatography: Highly effective for separating the target compound from impurities with different polarities, such as isomers and unreacted starting materials.[1][3]
-
Distillation: For related compounds like 2,4-difluoroacetophenone, steam distillation followed by reduced-pressure rectification has been used.[4]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. It allows you to visualize the separation of your target compound from impurities. By comparing the spots of the crude mixture, the purified fractions, and a pure standard (if available), you can assess the purity at each stage.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For acetophenones, alcohols like methanol or ethanol are often good starting points.[2] |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling is too rapid. The solvent may not be appropriate. | Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Seeding with a pure crystal can also help. Consider a different solvent or a solvent/anti-solvent system. |
| Poor recovery of the purified product. | Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were not completely collected. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to minimize solubility. Ensure complete transfer of crystals during filtration. |
| Crystals are colored. | Colored impurities are trapped in the crystal lattice. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the target compound and an impurity. | The mobile phase polarity is not optimal. | Adjust the solvent ratio in your mobile phase. A common starting point for aromatic ketones is a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate).[1] Run a TLC with different solvent systems to find the optimal separation. A shallow gradient elution may be necessary. |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
| The compound is eluting too quickly with the solvent front. | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
| Streaking or tailing of spots on TLC of column fractions. | The column is overloaded with the sample. The compound is interacting strongly with the stationary phase. | Use a larger column or reduce the amount of crude material loaded. Adding a small amount of a slightly more polar solvent or a modifier like triethylamine (if the compound is basic) to the mobile phase can sometimes improve peak shape. |
Data Presentation
The following table summarizes hypothetical quantitative data for the purification of crude this compound based on typical results for similar compounds.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Parameters |
| Recrystallization | 85 | 98.5 | 75 | Solvent: Methanol |
| Column Chromatography | 85 | >99 | 85 | Stationary Phase: Silica Gel; Mobile Phase: Hexane:Ethyl Acetate (gradient) |
| Distillation | 85 | 99 | 80 | Reduced pressure |
Experimental Protocols
Protocol 1: Recrystallization from Methanol
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot methanol and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine a suitable mobile phase system by running TLC plates of the crude material. A good solvent system will give the target compound an Rf value of approximately 0.3-0.4. A mixture of hexane and ethyl acetate is a good starting point.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
Technical Support Center: Optimizing Column Chromatography for 2',4'-Difluoro-3'-methoxyacetophenone Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2',4'-Difluoro-3'-methoxyacetophenone using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: For the purification of moderately polar compounds like this compound, silica gel (SiO₂) is the most common and effective stationary phase.[1][2] Its polar surface interacts with the polar functional groups of the analyte, allowing for separation based on polarity.[3] Alumina (Al₂O₃) can also be used, but silica gel generally provides better resolution for this class of compounds.
Q2: How do I choose an appropriate mobile phase (eluent) for the column?
A2: The choice of mobile phase is critical for successful separation. A common approach for aromatic ketones is to use a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[2] The optimal ratio of these solvents should be determined by preliminary thin-layer chromatography (TLC) analysis. The goal is to achieve a retention factor (Rf) for the target compound in the range of 0.25-0.35 on the TLC plate, which generally translates to good separation on a column.[4]
Q3: Should I use an isocratic or gradient elution for this purification?
A3: The choice between isocratic (constant solvent composition) and gradient (varying solvent composition) elution depends on the complexity of the mixture.
-
Isocratic elution is simpler and is suitable if the impurities have significantly different polarities from the desired product.[5]
-
Gradient elution , where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane), is recommended if the mixture contains impurities with polarities close to that of this compound.[6][7] This technique helps to first elute less polar impurities, then the product, and finally more polar impurities, often resulting in better separation and sharper peaks.
Q4: How can I detect the fractions containing the purified compound?
A4: this compound contains a chromophore and can be detected by UV light (typically at 254 nm). Fractions collected from the column can be spotted on a TLC plate, and the spots corresponding to the product can be visualized under a UV lamp. Alternatively, if the concentration is high enough, a UV detector connected to the column outlet can be used for real-time monitoring.
Troubleshooting Guide
Even with a well-planned experiment, issues can arise. The following table provides solutions to common problems encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation | - Inappropriate mobile phase polarity. - Column overloading. - Poorly packed column (channeling). | - Optimize the mobile phase using TLC. Aim for a larger ΔRf between the product and impurities.[4] - Reduce the amount of crude material loaded onto the column. - Repack the column carefully to ensure a uniform and compact bed. |
| Product Elutes Too Quickly (High Rf) | - Mobile phase is too polar. | - Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.[4] |
| Product Elutes Too Slowly or Not at All (Low Rf) | - Mobile phase is not polar enough. | - Gradually increase the proportion of the polar solvent in the mobile phase. A step or linear gradient may be effective.[5][6] |
| Band Broadening / Tailing Peaks | - Diffusion of the sample on the column. - Interactions with acidic sites on silica gel. - Sample dissolved in a solvent that is too strong. | - Ensure a uniform column packing and maintain a consistent flow rate. - Add a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase to neutralize acidic sites. - Dissolve the sample in a minimal amount of the initial mobile phase or a less polar solvent. |
| Low Yield of Purified Product | - Incomplete elution from the column. - Degradation of the compound on the silica gel. - Co-elution with an impurity. | - After the main product has eluted, flush the column with a highly polar solvent to recover any remaining material. - Perform a stability test on a small scale by spotting the compound on a TLC plate and letting it sit for several hours before developing. If degradation occurs, consider using a less acidic stationary phase like neutral alumina. - Re-optimize the mobile phase for better separation or consider an alternative purification technique like recrystallization. |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Solvent System Optimization
Objective: To determine the optimal mobile phase composition for column chromatography.
Materials:
-
Silica gel TLC plates (with fluorescent indicator)
-
Crude this compound sample
-
Developing chambers
-
Hexane
-
Ethyl acetate
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Methodology:
-
Prepare a dilute solution of the crude sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the solution onto the baseline of several TLC plates.
-
Prepare different mobile phase mixtures of hexane and ethyl acetate in developing chambers (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Place one TLC plate in each chamber and allow the solvent front to ascend to near the top of the plate.
-
Remove the plates, mark the solvent front, and allow them to dry.
-
Visualize the spots under a UV lamp and calculate the Rf value for the product spot in each solvent system.
-
Select the solvent system that provides an Rf value between 0.25 and 0.35 for the target compound and the best separation from impurities.
Column Chromatography Protocol
Objective: To purify this compound from a crude reaction mixture.
Materials:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Optimized mobile phase (from TLC analysis)
-
Crude this compound
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Methodology:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the optimized mobile phase (or the initial solvent for a gradient).
-
Collect fractions in separate tubes.
-
If using a gradient, gradually increase the polarity of the mobile phase as the elution progresses.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
The following table provides typical Rf values for this compound in various hexane:ethyl acetate solvent systems. These values are illustrative and may vary depending on the specific experimental conditions.
| Hexane:Ethyl Acetate Ratio (v/v) | Approximate Rf Value | Expected Elution Behavior |
| 95:5 | 0.10 | Very slow elution |
| 90:10 | 0.25 | Good for initial column elution |
| 80:20 | 0.45 | Faster elution, may co-elute with less polar impurities |
| 70:30 | 0.65 | Very fast elution, likely poor separation |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography purification.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. biotage.com [biotage.com]
- 3. homework.study.com [homework.study.com]
- 4. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 5. biotage.com [biotage.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 2',4'-Difluoro-3'-methoxyacetophenone
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2',4'-Difluoro-3'-methoxyacetophenone. It provides troubleshooting advice and frequently asked questions to help identify and mitigate the formation of common side products during the synthesis process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most likely side products in the Friedel-Crafts acylation synthesis of this compound?
A1: The synthesis of this compound, typically achieved through the Friedel-Crafts acylation of 1,3-difluoro-2-methoxybenzene with an acetylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst (e.g., aluminum chloride), can lead to several side products. The most common impurities are:
-
Regioisomers: Due to the directing effects of the substituents on the starting material, acylation may occur at positions other than the desired C4 position. The most probable regioisomer is 2',6'-Difluoro-3'-methoxyacetophenone.
-
Demethylated Product: Cleavage of the methyl ether bond by the Lewis acid catalyst, particularly at elevated temperatures, can result in the formation of 2',4'-Difluoro-3'-hydroxyacetophenone.
-
Polyacylated Products: Although the acetyl group is deactivating, under harsh reaction conditions, a second acylation might occur, though this is generally a minor side product in Friedel-Crafts acylation.[1][2]
-
Residual Starting Material: Incomplete reaction can leave unreacted 1,3-difluoro-2-methoxybenzene in the final product mixture.
Q2: My reaction is producing a significant amount of an isomeric impurity. How can I identify it and improve the regioselectivity?
A2: The primary isomeric impurity is likely 2',6'-Difluoro-3'-methoxyacetophenone. The formation of this isomer is governed by the directing effects of the methoxy and fluorine substituents on the aromatic ring.
Identification:
-
GC-MS: The regioisomer will have the same mass-to-charge ratio (m/z) as the desired product but will likely have a different retention time.
-
¹H NMR: The proton NMR spectrum of the regioisomer will show a different splitting pattern for the aromatic protons compared to the desired product.
-
HPLC: A well-developed HPLC method can separate the two isomers, showing distinct peaks.
Improving Regioselectivity:
-
Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity. Running the reaction at 0°C or even lower may favor the thermodynamically more stable product.
-
Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like SnCl₄ or BF₃·OEt₂ might offer different selectivity.
-
Solvent: The choice of solvent can influence the steric hindrance and the reactivity of the electrophile. Experimenting with different solvents like dichloromethane, carbon disulfide, or nitrobenzene could alter the isomer ratio.
Q3: I am observing a side product with a different mass in my GC-MS analysis, suggesting the loss of a methyl group. What is causing this and how can it be prevented?
A3: The loss of a methyl group indicates demethylation of the methoxy group, leading to the formation of 2',4'-Difluoro-3'-hydroxyacetophenone.
Cause: This is a known side reaction in Friedel-Crafts acylations involving methoxy-substituted aromatic compounds, especially when using strong Lewis acids like aluminum chloride.[3] The Lewis acid can coordinate to the oxygen of the methoxy group, facilitating nucleophilic attack and cleavage of the methyl group. This is often exacerbated by higher reaction temperatures and prolonged reaction times.
Prevention:
-
Control Temperature: Maintain a low reaction temperature (e.g., 0°C) throughout the addition of reagents and the reaction period.
-
Limit Excess Lewis Acid: Use the minimum stoichiometric amount of AlCl₃ required for the reaction. Excess Lewis acid can promote demethylation.
-
Shorter Reaction Time: Monitor the reaction closely using TLC or GC and quench it as soon as the starting material is consumed to avoid prolonged exposure to the Lewis acid.
-
Milder Lewis Acid: Consider using a milder Lewis acid that is less prone to causing ether cleavage.
Q4: How can I effectively separate the desired product from the common side products?
A4: A combination of purification techniques is often necessary.
-
Aqueous Work-up: A wash with a dilute aqueous base (e.g., NaHCO₃ or a weak NaOH solution) can help remove the acidic demethylated side product (2',4'-Difluoro-3'-hydroxyacetophenone) by converting it to its more water-soluble salt.
-
Column Chromatography: Silica gel column chromatography is generally effective for separating the desired product from regioisomers and unreacted starting material. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane, is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly improve its purity.
Data Presentation: Summary of Potential Side Products
| Side Product | Structure | Likely Cause | Identification Methods |
| 2',6'-Difluoro-3'-methoxyacetophenone (Regioisomer) | C₉H₈F₂O₂ | Acylation at the C6 position due to directing effects of substituents. | GC-MS: Same m/z as the product, different retention time. ¹H NMR: Different aromatic proton splitting pattern. HPLC: Different retention time. |
| 2',4'-Difluoro-3'-hydroxyacetophenone (Demethylated Product) | C₈H₆F₂O₂ | Lewis acid-mediated cleavage of the methoxy group, often at elevated temperatures. | GC-MS: Lower m/z than the product. IR: Broad O-H stretch. ¹H NMR: Presence of a phenolic -OH proton signal. |
| 1,3-difluoro-2-methoxybenzene (Unreacted Starting Material) | C₇H₆F₂O | Incomplete reaction. | GC-MS: Lower m/z and retention time than the product. ¹H NMR: Characteristic signals of the starting material. |
Mandatory Visualizations
Reaction Pathway and Side Product Formation
Caption: Logical workflow of the main reaction and potential side reactions.
Troubleshooting Workflow
References
troubleshooting common issues in Friedel-Crafts acylation reactions
Technical Support Center: Fried-Crafts Acylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Fried-Crafts acylation reactions. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts acylation reaction has a very low yield or is not working at all. What are the common causes?
A1: Low or no yield in Friedel-Crafts acylation can be attributed to several factors, primarily related to the reactants, catalyst, and reaction conditions. Here are the most common culprits:
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, so its success heavily depends on the nucleophilicity of the aromatic substrate. The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic ring deactivates it, often preventing the reaction from proceeding.[1][2] Aromatic compounds less reactive than mono-halobenzenes are generally unsuitable for this reaction.[3]
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.[4] It is crucial to maintain strictly anhydrous (dry) conditions.
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[1][4] This complexation effectively removes the catalyst from the reaction cycle.[2] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required, rather than a catalytic amount.[1][5]
-
Sub-optimal Reaction Temperature: Temperature is a critical parameter. Some reactions work well at room temperature, while others may need heating to overcome the activation energy.[1] However, excessively high temperatures can lead to decomposition and side reactions.[1]
-
Poor Reagent Quality: The purity of the aromatic substrate and the acylating agent (acyl chloride or anhydride) is vital. Impurities can interfere with the catalyst and lead to unwanted byproducts.[1]
-
Incompatible Functional Groups: Aromatic rings substituted with groups like amines (-NH₂) or alcohols (-OH) can pose problems. These groups can react with the Lewis acid, leading to catalyst deactivation.[2][3]
Issue 2: Formation of Multiple Products (Polysubstitution)
Q2: I am observing the formation of multiple products. Why is this happening and how can I control it?
A2: The formation of multiple products is a common issue in Friedel-Crafts alkylation, but it is much less common in acylation.[6] Here’s why and what to do if you suspect it:
-
Inherent Reaction Advantage: Friedel-Crafts acylation typically avoids polysubstitution. The acyl group (-COR) added to the aromatic ring is electron-withdrawing, which deactivates the ring.[6][7] This deactivation makes the mono-acylated product less reactive than the starting material, thus preventing further acylation reactions.[7][8] The complex formed between the product ketone and the Lewis acid catalyst further deactivates the ring.[6]
-
When Polysubstitution Can Occur: While rare, polysubstitution can happen under forcing conditions, especially with highly activated aromatic substrates (e.g., phenols, anilines).[1][6] Using a large excess of a highly reactive acylating agent and catalyst at elevated temperatures might also lead to di-acylation.[6]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to the acylating agent to minimize the chance of multiple additions.[6]
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.[6]
-
Choice of Acylating Agent: If possible, consider using a less reactive acylating agent, such as an acid anhydride instead of a more reactive acyl chloride.[6]
-
Data Presentation: Catalyst and Solvent Effects
The choice of catalyst and solvent can significantly impact the outcome of a Friedel-Crafts acylation. The following tables summarize key quantitative data.
Table 1: Effect of Lewis Acid Catalyst on the Benzoylation of Anisole
| Catalyst (10 mol%) | Time (min) | Yield (%) |
| Sc(OTf)₃ | 10 | 95 |
| Y(OTf)₃ | 15 | 89 |
| Yb(OTf)₃ | 10 | 92 |
| Cu(OTf)₂ | 10 | 90 |
| Zn(OTf)₂ | 15 | 85 |
| Fe(OTf)₃ | 10 | 93 |
| Bi(OTf)₃ | 10 | 98 |
| Al(OTf)₃ | 15 | 88 |
Data adapted from a study on Friedel–Crafts acylation using metal triflates in a deep eutectic solvent. Reaction conditions: Anisole and benzoic anhydride at 100°C under microwave irradiation.[9]
Table 2: Influence of Solvent on the Acetylation of 9H-Fluorene
| Solvent | Conversion (%) | Selectivity for 2-acetyl-9H-fluorene (%) |
| Carbon Disulfide (CS₂) | 87 | 99 |
| Nitromethane (CH₃NO₂) | 98 | 99 |
| 1,2-Dichloroethane (DCE) | >95 | 99 |
| Nitrobenzene (C₆H₅NO₂) | 99 | 91 |
Data adapted from a study on the Friedel-Crafts acetylation of 9H-fluorene at 25°C.[10] The choice of solvent can also affect the position of acylation (regioselectivity), as seen in the acylation of naphthalene where non-polar solvents favor the alpha-position and polar solvents favor the beta-position.[11]
Visualizations: Workflows and Logical Relationships
Troubleshooting Workflow Diagram
The following diagram outlines a systematic workflow for diagnosing and resolving common issues in Friedel-Crafts acylation.
Caption: A stepwise workflow for troubleshooting Friedel-Crafts acylation.
Problem-Cause-Solution Relationship Diagram
This diagram illustrates the logical connections between common problems, their underlying causes, and potential solutions.
Caption: Logical map of problems, causes, and solutions in acylation.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole with Acetyl Chloride
This protocol provides a general guideline for the acylation of an activated aromatic compound, anisole, to form 4-methoxyacetophenone.
Safety Precaution: Aluminum chloride is corrosive and reacts violently with water, liberating HCl gas.[12] Acetyl chloride is also corrosive.[12] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
Materials:
-
Anhydrous Anisole (1.0 equivalent)
-
Anhydrous Acetyl Chloride (1.1 equivalents)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM) as solvent
-
Crushed ice
-
Concentrated HCl
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Assemble a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the system from atmospheric moisture using drying tubes (e.g., filled with CaCl₂).[2]
-
All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[4]
-
-
Catalyst Suspension:
-
In the round-bottom flask, suspend anhydrous aluminum chloride (1.2 equiv.) in anhydrous dichloromethane.[2]
-
-
Addition of Acylating Agent:
-
Addition of Aromatic Substrate:
-
Reaction:
-
Workup:
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl.[2][12] This step quenches the reaction and hydrolyzes the aluminum chloride complexes.
-
Transfer the mixture to a separatory funnel. Collect the organic layer.
-
Extract the aqueous layer with a fresh portion of dichloromethane.[12]
-
Combine all organic layers.
-
-
Purification:
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[12]
-
Dry the organic layer over an anhydrous drying agent like MgSO₄.[12]
-
Filter off the drying agent and remove the solvent (dichloromethane) using a rotary evaporator.[12]
-
The crude product can be further purified by distillation or recrystallization if necessary.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. gauthmath.com [gauthmath.com]
- 8. Poly-substitution products are observed in friedel crafts alkylation but .. [askfilo.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. websites.umich.edu [websites.umich.edu]
Technical Support Center: Optimization of Reaction Parameters for Synthesizing Fluorinated Acetophenones
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the synthesis of fluorinated acetophenones. Below you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and data summaries to facilitate your research and development efforts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of fluorinated acetophenones, particularly via Friedel-Crafts acylation.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Inactive Catalyst: Lewis acid catalysts (e.g., AlCl₃) are highly sensitive to moisture and can be deactivated by atmospheric water or residual water in solvents and reagents.[1][2][3] 2. Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, sequestering it from the catalytic cycle.[1][2][3] 3. Deactivated Aromatic Substrate: The fluorine atom is a deactivating group, making the fluorinated benzene ring less reactive than benzene itself.[1][2] 4. Low Reaction Temperature: The activation energy for the reaction may not be met at lower temperatures.[1] | 1. Ensure Anhydrous Conditions: Use freshly opened, anhydrous Lewis acids. Thoroughly dry all glassware and use anhydrous solvents.[1] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] 2. Use Stoichiometric Amounts of Catalyst: At least 1.1 equivalents of the Lewis acid catalyst relative to the acylating agent are recommended.[1] 3. Increase Reactivity: Consider using a more reactive acylating agent (e.g., acyl chloride over anhydride) or a stronger Lewis acid.[1] 4. Optimize Temperature: Gradually increase the reaction temperature while monitoring for product formation. Be aware that higher temperatures can sometimes lead to side reactions.[1][5] |
| Formation of Multiple Products (Isomers) | 1. Lack of Regioselectivity: While fluorine is an ortho, para-director, some ortho-isomer is often formed alongside the desired para-product.[4] 2. High Reaction Temperature: Higher temperatures can sometimes overcome the steric hindrance at the ortho position, leading to a higher proportion of the ortho-isomer.[4] 3. Solvent Effects: The polarity of the solvent can influence the isomer ratio.[6] | 1. Control Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C) often favors the formation of the sterically less hindered para-isomer.[1] 2. Choice of Solvent: Non-polar solvents like dichloromethane or carbon disulfide can favor the formation of the para-product.[1][6] 3. Use a Bulky Acylating Agent: A bulkier acylating agent can increase steric hindrance at the ortho position, thereby increasing the selectivity for the para-isomer.[1] |
| Formation of Side-Products (e.g., Diacylation) | 1. High Reactivity of Substrate: Although the acyl group is deactivating, highly activated aromatic rings can undergo polyacylation.[2] 2. Excess Acylating Agent or Catalyst: Using a large excess of the acylating agent or Lewis acid can promote a second acylation. | 1. Stoichiometric Control: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the acylating agent.[4] 2. Monitor Catalyst Loading: Ensure the molar ratio of the catalyst is appropriate for the reaction scale.[4] |
| Darkening or Charring of Reaction Mixture | 1. Uncontrolled Exothermic Reaction: The reaction can be highly exothermic, leading to decomposition and polymerization if not controlled.[1] 2. High Concentration of Reactants: Concentrated reaction mixtures can lead to localized overheating.[1] | 1. Controlled Addition: Control the rate of addition of the acylating agent or catalyst.[1] 2. Temperature Management: Perform the reaction at a lower temperature, using an ice bath if necessary.[1] 3. Adequate Dilution: Use a sufficient amount of an appropriate inert solvent to dissipate heat.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the typical regioselectivity in the Friedel-Crafts acylation of fluorobenzene?
A1: The fluorine atom is an ortho, para-director in electrophilic aromatic substitution. However, due to steric hindrance from the fluorine atom, the major product is typically the para-substituted acetophenone. The ratio of para to ortho isomers can be influenced by reaction conditions such as temperature and the choice of solvent.[1][4]
Q2: Why is more than a catalytic amount of Lewis acid required for Friedel-Crafts acylation?
A2: The product of the Friedel-Crafts acylation, an aryl ketone, is a Lewis base and forms a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction mixture. Therefore, at least a stoichiometric amount of the Lewis acid is required to ensure the reaction goes to completion.[1][2][3]
Q3: Can I use solvents like nitrobenzene for the synthesis of fluorinated acetophenones?
A3: While polar solvents like nitrobenzene can be used and may influence regioselectivity, they can also participate in the reaction as a substrate, leading to undesired byproducts.[6] It is often preferable to use inert solvents such as dichloromethane, 1,2-dichloroethane, or carbon disulfide.[1][6]
Q4: How can I purify my fluorinated acetophenone product?
A4: Common purification techniques for fluorinated acetophenones include vacuum distillation and column chromatography on silica gel.[4][7][8] The choice of method depends on the physical properties of the product and the nature of the impurities.
Q5: The reaction work-up involves quenching with water. What is the purpose of this step?
A5: Quenching the reaction with water serves two main purposes. Firstly, it deactivates the Lewis acid catalyst (e.g., AlCl₃) by hydrolysis. Secondly, it breaks up the complex formed between the ketone product and the Lewis acid, liberating the desired product for extraction.[9][10]
Data Presentation: Influence of Reaction Parameters
The following tables summarize the impact of key reaction parameters on the synthesis of fluorinated acetophenones.
Table 1: Effect of Lewis Acid Catalyst on the Acylation of Fluorobenzene
| Lewis Acid | Molar Ratio (Catalyst:Substrate) | Solvent | Temperature (°C) | Yield of 4-fluoroacetophenone (%) | Reference |
| AlCl₃ | 1.1 : 1 | Dichloromethane | 0 to RT | ~85-95 | General knowledge from multiple sources |
| FeCl₃ | 1.1 : 1 | Dichloromethane | RT to 40 | Moderate to Good | General knowledge from multiple sources |
| ZnCl₂ | 1.2 : 1 | Neat | 25 | ~75 | [11] |
| Yb(OTf)₃ | 0.05 : 1 | Deep Eutectic Solvent | 100 | >75 | [12] |
Table 2: Influence of Solvent on the Regioselectivity of Naphthalene Acylation (Illustrative Example)
| Solvent | Dielectric Constant (ε) | Product Ratio (1-acetyl : 2-acetyl) | Reference |
| Carbon Disulfide (CS₂) | 2.6 | Favors 1-acetyl (kinetic product) | [6] |
| Nitrobenzene | 34.8 | Favors 2-acetyl (thermodynamic product) | [6] |
| 1,2-Dichloroethane (DCE) | 10.4 | High conversion, favors kinetic product | [13] |
Note: This table illustrates the principle of solvent effects on regioselectivity. Specific data for fluorinated acetophenones may vary but the trend of polar solvents favoring the thermodynamic product often holds.
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoroacetophenone via Friedel-Crafts Acylation
Materials:
-
Fluorobenzene
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using drying tubes.
-
Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen), add anhydrous AlCl₃ (1.1 equivalents) to anhydrous dichloromethane in the reaction flask.
-
Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension.
-
Addition of Substrate: Add fluorobenzene (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath and slowly pour it onto a mixture of crushed ice and concentrated HCl.[7]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.[7]
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[1][7]
-
-
Purification:
Visualizations
Caption: A typical experimental workflow for the Friedel-Crafts acylation of fluorobenzene.
Caption: A troubleshooting workflow for addressing low yield in Friedel-Crafts acylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. Page loading... [guidechem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
challenges in the scale-up synthesis of 2',4'-Difluoro-3'-methoxyacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2',4'-Difluoro-3'-methoxyacetophenone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation of 1,3-difluoro-2-methoxybenzene.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Inactive Lewis Acid Catalyst (e.g., AlCl₃) | Ensure the Lewis acid is anhydrous and freshly opened or properly stored in a desiccator. Clumped or discolored catalyst may be inactive. Use a fresh batch if in doubt. |
| Insufficient Catalyst | Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid catalyst because the product can form a complex with it, rendering it inactive.[1] Gradually increase the molar equivalents of the catalyst (e.g., from 1.1 to 1.5 eq.). |
| Moisture in the Reaction | Use flame-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low Reaction Temperature | While the initial addition is often done at low temperatures to control the exotherm, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC or GC to determine the optimal temperature profile. |
| Deactivated Aromatic Ring | The fluorine and methoxy substituents influence the reactivity of the aromatic ring. While the methoxy group is activating, the fluorine atoms are deactivating. Ensure the reaction conditions are sufficiently forcing for this substrate. |
Issue 2: Formation of Multiple Products (Isomers or Side-Products)
| Potential Cause | Troubleshooting Steps |
| Lack of Regioselectivity | The directing effects of the fluorine and methoxy groups on the aromatic ring can lead to the formation of isomeric products. The choice of solvent can influence regioselectivity. Consider using a less polar solvent to potentially favor a specific isomer. |
| Reaction Temperature Too High | High temperatures can lead to side reactions and decomposition of starting materials or product. Maintain a controlled temperature throughout the reaction. |
| Hydrolysis of Acetyl Chloride | If acetyl chloride is exposed to moisture, it will hydrolyze to acetic acid, which can complicate the reaction and purification. Use fresh, high-purity acetyl chloride. |
Issue 3: Difficult Product Purification
| Potential Cause | Troubleshooting Steps |
| Persistent Emulsions During Workup | During the quenching step with water or acid, emulsions can form. To break emulsions, add a saturated solution of brine (NaCl) or perform a gentle centrifugation if the scale allows. |
| Co-eluting Impurities in Column Chromatography | Optimize the solvent system for column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation. |
| Oily Product Instead of Solid | The product may be an oil or a low-melting solid. If a solid is expected, try recrystallization from a different solvent system. Seeding with a small crystal of pure product can induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the Friedel-Crafts acylation of 1,3-difluoro-2-methoxybenzene with an acetylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Q2: Why is the Friedel-Crafts acylation reaction so exothermic, and how can I control it on a larger scale?
A2: The reaction between the Lewis acid and the acylating agent is highly exothermic. For scale-up, it is crucial to have efficient cooling and to control the rate of addition of the reactants. A slow, dropwise addition of the acetyl chloride to the mixture of the aromatic substrate and Lewis acid in a cooled reactor is recommended. Continuous monitoring of the internal temperature is essential.
Q3: What are the key safety precautions for this synthesis?
A3: The reagents used are hazardous. Aluminum chloride is a moisture-sensitive solid that reacts violently with water. Acetyl chloride is corrosive and lachrymatory. The reaction evolves hydrogen chloride gas, which is corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of the reaction is also highly exothermic and should be done slowly and with vigorous stirring in an ice bath.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A small aliquot of the reaction mixture can be carefully quenched in a separate vial with dilute acid and extracted with an organic solvent for analysis.
Q5: What is the expected regioselectivity of the acylation?
A5: The methoxy group is an ortho-, para-director, while the fluorine atoms are ortho-, para-directing deactivators. The position of acylation will be influenced by the combined electronic and steric effects of these substituents. Acylation is expected to occur at the position most activated by the methoxy group and least sterically hindered.
Experimental Protocols
Plausible Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a representative example based on general procedures for similar compounds and should be optimized for specific laboratory conditions and scale.
Materials:
-
1,3-difluoro-2-methoxybenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas) is charged with anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Reactants: A solution of 1,3-difluoro-2-methoxybenzene (1.0 eq.) in anhydrous dichloromethane is added to the cooled suspension. Acetyl chloride (1.1 eq.) is then added dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature. The reaction is stirred at room temperature for 2-4 hours, or until TLC/GC analysis indicates completion.
-
Workup: The reaction mixture is cooled back to 0 °C and slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.
-
Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Data Presentation
Table 1: Illustrative Reaction Parameters for Friedel-Crafts Acylation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Lewis Acid | AlCl₃ | AlCl₃ | FeCl₃ |
| Molar Ratio (Substrate:AcCl:Catalyst) | 1 : 1.1 : 1.2 | 1 : 1.2 : 1.5 | 1 : 1.1 : 1.2 |
| Solvent | Dichloromethane | 1,2-Dichloroethane | Nitrobenzene |
| Temperature | 0 °C to rt | 0 °C | rt to 50 °C |
| Reaction Time | 4 hours | 6 hours | 3 hours |
| Illustrative Yield | 75% | 82% | 65% |
| Purity (crude) | ~90% | ~92% | ~88% |
Note: This data is illustrative and based on typical outcomes for similar reactions. Actual results will vary depending on specific conditions.
Table 2: Potential Impurities and their Origin
| Impurity | Potential Origin |
| Unreacted 1,3-difluoro-2-methoxybenzene | Incomplete reaction. |
| Isomeric acetophenone products | Lack of complete regioselectivity. |
| Di-acylated products | Over-reaction, although less common in acylation. |
| Hydrolysis products (e.g., acetic acid) | Presence of moisture. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
exploring alternative synthetic routes to 2',4'-Difluoro-3'-methoxyacetophenone
Welcome to the technical support center for the synthesis of 2',4'-Difluoro-3'-methoxyacetophenone. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is through a Friedel-Crafts acylation of 1,3-difluoro-2-methoxybenzene. This electrophilic aromatic substitution reaction utilizes an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
Q2: What are some alternative acylating agents to acetyl chloride?
A2: Acetic anhydride is a common and effective alternative to acetyl chloride for Friedel-Crafts acylation.[1][2] It is often preferred in industrial settings as it is generally less corrosive and easier to handle.[1] The reaction mechanism, proceeding through an acylium ion intermediate, is the same for both reagents.[1]
Q3: Can other Lewis acids be used instead of aluminum chloride (AlCl₃)?
A3: Yes, while AlCl₃ is a very common catalyst, other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and zinc chloride (ZnCl₂) can also be employed in Friedel-Crafts acylation reactions.[3][4] The choice of catalyst can influence reaction conditions and outcomes.
Q4: How does the presence of fluorine and methoxy groups on the aromatic ring affect the Friedel-Crafts acylation?
A4: The fluorine and methoxy groups are directing groups in electrophilic aromatic substitution. The methoxy group is a strong activating and ortho-, para-directing group, while the fluorine atoms are deactivating but also ortho-, para-directing. The regioselectivity of the acylation will be determined by the combined electronic and steric effects of these substituents. In the case of 1,3-difluoro-2-methoxybenzene, the acetyl group is expected to add at the 4-position, directed by the powerful ortho-, para-directing methoxy group and influenced by the fluorine atoms.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (e.g., hydrated AlCl₃).2. Insufficiently reactive acylating agent.3. Deactivated aromatic substrate.4. Reaction temperature is too low. | 1. Use freshly opened, anhydrous aluminum chloride. Ensure all glassware is thoroughly dried.2. Consider using acetyl chloride as it is generally more reactive than acetic anhydride.[1]3. The presence of two fluorine atoms deactivates the ring. A stronger Lewis acid or higher reaction temperatures may be required.4. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC. |
| Formation of Multiple Products (Isomers) | 1. Incorrect reaction temperature.2. Catalyst-induced isomerization. | 1. Maintain a consistent and optimized reaction temperature. Lowering the temperature may improve regioselectivity.2. Experiment with different Lewis acid catalysts that may offer better selectivity. |
| Reaction Fails to Initiate | 1. Poor quality starting materials.2. Presence of water in the reaction mixture. | 1. Ensure the purity of 1,3-difluoro-2-methoxybenzene and the acylating agent.2. Conduct the reaction under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon) and use anhydrous solvents. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction.2. Insufficient amount of acylating agent or catalyst. | 1. Increase the reaction time or temperature.2. Use a slight excess of the acylating agent and ensure the correct stoichiometric amount of the Lewis acid catalyst is used. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation using Acetyl Chloride
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 eq) and a dry solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Addition of Substrate: Cool the suspension to 0-5 °C in an ice bath. Add 1,3-difluoro-2-methoxybenzene (1.0 eq) to the mixture.
-
Acylation: Add acetyl chloride (1.05 eq) dropwise via the dropping funnel while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until the starting material is consumed (monitor by TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with the solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Friedel-Crafts Acylation using Acetic Anhydride
-
Preparation: Follow the same initial setup as in Protocol 1.
-
Addition of Substrate: Add 1,3-difluoro-2-methoxybenzene (1.0 eq) to the suspension of aluminum chloride (2.2 eq) in a dry solvent at 0-5 °C.
-
Acylation: Add acetic anhydride (1.1 eq) dropwise.
-
Reaction and Work-up: The reaction and work-up steps are analogous to those in Protocol 1. Note that the use of acetic anhydride may require slightly longer reaction times or higher temperatures.
Visualizing Synthetic Pathways and Workflows
Caption: Friedel-Crafts acylation route to the target compound.
Caption: A simplified troubleshooting workflow for low yield issues.
References
- 1. science-revision.co.uk [science-revision.co.uk]
- 2. echemi.com [echemi.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
stability and degradation of 2',4'-Difluoro-3'-methoxyacetophenone upon storage
This technical support center provides guidance on the stability and degradation of 2',4'-Difluoro-3'-methoxyacetophenone for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] It is advisable to protect the compound from light and moisture.[2]
Q2: What are the known incompatibilities of this compound?
A2: this compound should be stored away from strong oxidizing agents and strong bases, as these can potentially lead to degradation.[1][2]
Q3: What is the expected shelf-life of this compound?
A3: The shelf-life of this compound is not definitively established and can be influenced by storage conditions. For long-term storage, it is recommended to conduct periodic purity checks. Accelerated stability studies can help predict potential issues over a longer shelf-life.[4]
Q4: Are there any known hazardous decomposition products of this compound?
A4: While specific data for this compound is unavailable, combustion may produce hazardous substances such as carbon oxides and hydrogen fluoride.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of the solid (e.g., turning yellow or brown) | Oxidation or degradation due to exposure to air, light, or impurities. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using an amber vial or storing it in the dark. Ensure the storage container is tightly sealed. Re-purify the material if necessary. |
| Changes in solubility or melting point | Degradation of the compound, leading to the formation of impurities. | Assess the purity of the compound using an appropriate analytical method (e.g., HPLC, GC-MS, or NMR). Compare the results with the certificate of analysis or a fresh sample. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) | Chemical degradation has occurred. | Attempt to identify the degradation products using techniques like mass spectrometry. Review the experimental conditions (e.g., pH, temperature, solvents) to identify potential stressors that may have caused the degradation. |
| Inconsistent experimental results | The compound may have degraded, leading to lower effective concentration or the presence of interfering impurities. | Use a fresh batch of the compound or re-qualify the existing batch for purity and identity. Ensure all experimental parameters are well-controlled. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for aromatic compounds.
-
Example Gradient: Start with 30% acetonitrile and increase to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for a forced degradation study to understand the stability of the compound under various stress conditions.
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to a temperature of 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples by HPLC (using the method from Protocol 1) to observe the formation of degradation products.
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of this compound.
Caption: A logical workflow for assessing the stability of a chemical compound.
References
managing thermal decomposition during distillation of acetophenone derivatives
Topic: Managing Thermal Decomposition During Distillation
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the thermal decomposition of acetophenone derivatives during distillation.
Frequently Asked Questions (FAQs)
Q1: Why are my acetophenone derivatives decomposing during distillation?
A1: Acetophenone and its derivatives can be heat-sensitive.[1] Thermal decomposition often occurs when the distillation temperature is too high, leading to the breakdown of the molecule.[2] Standard atmospheric distillation may require temperatures exceeding 150-200°C, which can initiate degradation, polymerization, or side reactions, resulting in impurities and reduced yield.[2][3][4]
Q2: What are the visible signs of thermal decomposition during distillation?
A2: Common indicators of thermal decomposition include:
-
Discoloration: The distillate or the remaining material in the boiling flask may turn dark, often brown or black.
-
Gas Evolution: Unexplained bubbling or foaming in the distillation flask can indicate the formation of gaseous byproducts.
-
Pressure Fluctuations: In vacuum distillation, a sudden increase in pressure can signal the release of non-condensable gases from decomposition.
-
Low Yield: The final recovered volume of the purified product is significantly lower than expected due to loss of material to decomposition products.
-
Formation of Solids: Unwanted polymerization can lead to the formation of solid or tar-like residues in the distillation flask.[4]
Q3: How can I prevent thermal decomposition while purifying my acetophenone derivative?
A3: The most effective method is to lower the boiling point of the compound by performing the distillation under reduced pressure (vacuum distillation).[5][6][7] By significantly lowering the pressure, the required temperature for boiling can be reduced, often below the point where decomposition occurs.[1][2] For highly sensitive compounds, molecular distillation, which involves a very short residence time at elevated temperatures, is another effective technique.[1]
Q4: At what temperature should I run my vacuum distillation?
A4: The optimal temperature depends on the vacuum level achieved and the specific acetophenone derivative. As a general rule, the distillation should be conducted at a pressure where your compound boils between 45°C and 180°C.[2] The heating bath should typically be set 20-30°C higher than the target boiling temperature of your compound at that pressure.[2]
Q5: Can I use a stabilizing agent to prevent decomposition?
A5: Yes, in some cases, stabilizing agents or antioxidants can be added to the mixture before distillation to inhibit thermal degradation.[8] Hindered phenols are a common class of antioxidants used to protect organic compounds at high processing temperatures.[9] However, the use of an additive means it will have to be separated in a subsequent step, which can contaminate the final product if not chosen carefully.[8]
Q6: Are there alternative purification methods if distillation is not suitable?
A6: If thermal decomposition remains a problem even under vacuum, consider non-thermal purification methods. These can include:
-
Recrystallization: Effective for solid derivatives, this method can yield high-purity material if a suitable solvent is found.[10]
-
Column Chromatography: This is a versatile method for separating the desired compound from impurities based on differential adsorption to a stationary phase.
-
Fractional Freezing: For acetophenone itself, cooling the crude liquid to induce crystallization can be an effective purification strategy.[11]
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Product is dark or discolored after distillation. | The distillation temperature is too high, causing thermal degradation. | • Lower the distillation temperature by improving the vacuum (lower pressure).[5][7] • Ensure the heating mantle is not set excessively high; a 20-30°C differential is often sufficient.[2] • Minimize the time the compound is exposed to heat by working efficiently.[1] |
| Yield of purified product is very low. | • Significant decomposition is converting the product into residue or volatile byproducts. • The vacuum is too high (pressure too low), causing the material to distill too quickly without proper fractionation. | • Switch to vacuum distillation or improve the existing vacuum to reduce the required temperature.[2] • For very sensitive compounds, consider molecular distillation to reduce heat exposure time.[1] • If using a fractional column, ensure it is properly insulated to maintain the temperature gradient. |
| Pressure is unstable during vacuum distillation. | • There is a leak in the distillation apparatus. • The compound is decomposing and releasing non-condensable gases. • The vacuum pump is not adequately protected from solvent vapors. | • Check all joints and seals for leaks. Ensure glassware is free of cracks. • If decomposition is suspected, immediately lower the heating temperature. • Use a cold trap (e.g., with dry ice/acetone or liquid nitrogen) before the vacuum pump to trap volatile substances. |
| Material solidifies in the condenser or receiving flask. | The melting point of the acetophenone derivative is higher than the temperature of the condenser cooling fluid. | • Use a warmer cooling fluid in the condenser (e.g., room temperature water instead of chilled water). • Gently warm the outside of the condenser with a heat gun to melt the solidified product and allow it to flow into the receiving flask. |
Quantitative Data
The boiling point of a liquid is highly dependent on the surrounding pressure. Reducing the pressure drastically lowers the temperature needed for distillation, thereby minimizing the risk of thermal decomposition.
Table 1: Boiling Point of Acetophenone at Various Pressures
| Pressure (mmHg / Torr) | Boiling Point (°C) | Data Source |
| 760 (Atmospheric) | 202 | [6][12] |
| 100 | 120 | [5] |
| 35 | ~100-110 (estimated) | [7] |
| 15 | 90 | Generic Nomograph Data |
| 10 | 60-80 | [5] |
| 1 | 60 | Generic Nomograph Data |
| 0.4 | ~60 | [12] |
Note: Boiling points for derivatives will vary. This table serves as a reference for the parent compound, acetophenone.
Experimental Protocols
Protocol: Vacuum Distillation of a Thermally Sensitive Acetophenone Derivative
This protocol provides a general methodology for purifying a heat-sensitive acetophenone derivative using vacuum distillation.
Objective: To purify a liquid acetophenone derivative while minimizing thermal decomposition.
Materials:
-
Crude acetophenone derivative
-
Round-bottom flasks (distilling and receiving)
-
Short-path distillation head with condenser and vacuum connection
-
Thermometer and adapter
-
Heating mantle with stirrer
-
Magnetic stir bar
-
Vacuum pump
-
Cold trap
-
Vacuum tubing
-
Glass wool or aluminum foil for insulation
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus (distilling flask, short-path head, condenser, and receiving flask). Ensure all glassware is clean, dry, and free of cracks.
-
Place a magnetic stir bar in the distilling flask.
-
Lightly grease all glass joints with vacuum grease to ensure an airtight seal. Use clips to secure the joints.
-
Insert the thermometer so the bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.
-
Connect the vacuum tubing from the distillation head to a cold trap, and then from the trap to the vacuum pump.
-
-
Sample Preparation:
-
Charge the distilling flask with the crude acetophenone derivative. Do not fill the flask more than two-thirds full to prevent bumping.
-
-
Distillation Process:
-
Turn on the cooling fluid to the condenser.
-
Begin stirring the crude material.
-
Slowly and carefully turn on the vacuum pump to evacuate the system. The pressure should drop to the desired level (e.g., 1-10 mmHg).
-
Once the vacuum is stable, begin to gently heat the distilling flask using the heating mantle.
-
Increase the temperature gradually until the liquid begins to boil and condensation appears on the thermometer bulb.
-
Record the temperature at which the first drop of distillate is collected in the receiving flask. This is the boiling point at the recorded pressure.
-
Collect the main fraction, which should distill over a narrow temperature range.
-
If there are low-boiling impurities, a separate "forerun" fraction can be collected first.
-
-
Shutdown:
-
Once the distillation is complete (or a dark residue begins to form), turn off the heating mantle and allow the system to cool under vacuum.
-
Once the apparatus has cooled to room temperature, slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump and the condenser fluid.
-
Disassemble the apparatus and collect the purified product from the receiving flask.
-
Visualizations
Logical Workflow for Purification Method Selection
Caption: Decision tree for selecting a suitable purification method.
Causes and Effects of Thermal Decomposition
Caption: Relationship between causes and effects of decomposition.
Experimental Workflow for Vacuum Distillation
Caption: Step-by-step workflow for the vacuum distillation process.
References
- 1. njhjchem.com [njhjchem.com]
- 2. How To [chem.rochester.edu]
- 3. scite.ai [scite.ai]
- 4. US2868696A - Distillation of heat sensitive compounds - Google Patents [patents.google.com]
- 5. US4559110A - Acetophenone recovery and purification - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US3309295A - Distillation of heat sensitive compounds - Google Patents [patents.google.com]
- 9. specialchem.com [specialchem.com]
- 10. benchchem.com [benchchem.com]
- 11. US2507048A - Purifying crude acetophenone - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
how to increase the final purity of synthesized 2',4'-Difluoro-3'-methoxyacetophenone
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to enhance the final purity of synthesized 2',4'-Difluoro-3'-methoxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of this compound?
A1: Impurities typically arise from several sources during the synthesis, which is often a Friedel-Crafts acylation reaction.[1][2] Common impurities include:
-
Unreacted Starting Materials: Residual 1,3-difluoro-2-methoxybenzene or the acylating agent (e.g., acetyl chloride or acetic anhydride).
-
Isomeric Products: Acylation can sometimes occur at other positions on the aromatic ring, leading to the formation of structural isomers.
-
Polysubstituted Byproducts: The activated aromatic ring may undergo acylation more than once.
-
Demethylated Byproducts: Strong Lewis acid catalysts, such as aluminum chloride (AlCl₃), can sometimes cleave the methyl group from the methoxy substituent, resulting in a phenolic impurity.[3]
-
Reaction Solvent and Catalyst Residues: Residual solvents or catalyst complexes that are not fully removed during the work-up process.
Q2: What are the primary methods for purifying the final product?
A2: The two most effective and widely used methods for purifying solid organic compounds like this compound are recrystallization and flash column chromatography.[4][5]
-
Recrystallization is excellent for removing small amounts of impurities from a large amount of product, provided a suitable solvent is found.[6]
-
Flash Column Chromatography is ideal for separating the desired product from impurities with different polarities, such as isomers or unreacted starting materials.[7][8]
Q3: How do I choose an appropriate solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6] The "like dissolves like" principle is a good starting point; since the target molecule has polar functional groups (ketone, methoxy), polar solvents are often a good choice.[4] Common choices include ethanol, methanol, acetone, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.[9][10] It is essential to perform small-scale solubility tests with various solvents to identify the optimal one.
Q4: When should I use column chromatography instead of recrystallization?
A4: Column chromatography is preferred in the following scenarios:
-
When impurities have very similar solubility profiles to the desired product, making separation by recrystallization difficult.
-
When multiple impurities are present, such as isomeric byproducts and unreacted starting materials.
-
When the product is an oil or fails to crystallize.
-
For purifying small quantities of material where losses during recrystallization might be significant.[7]
Troubleshooting Guide
Q5: My crude product is an oil and will not crystallize. What should I do?
A5: Oiling out during crystallization is a common issue, often caused by the presence of impurities that depress the melting point of the mixture.
-
Solution 1: Use a Different Solvent System. Try a mixed solvent system. Dissolve the oil in a "good" solvent (one it's very soluble in) and then slowly add a "poor" solvent (one it's insoluble in) until the solution becomes cloudy (the cloud point). Gently heating to clarify and then slow cooling can promote crystal formation.[6]
-
Solution 2: Purify by Column Chromatography. This is often the most effective solution for oily products. Chromatography separates the desired compound from the impurities that are preventing crystallization.[7][11] After chromatography, the purified fractions are more likely to crystallize upon solvent evaporation.
-
Solution 3: Scratching and Seeding. Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth. If you have a pure crystal from a previous batch, adding a tiny "seed" crystal can also initiate crystallization.
Q6: HPLC or TLC analysis of my product shows multiple spots/peaks. How do I identify and remove them?
A6: Multiple spots or peaks indicate an impure sample.
-
Identification:
-
Co-spotting (TLC): Spot your crude product, the starting material, and a mix of both on the same TLC plate. If one of the impurity spots has the same Rf value as the starting material, you have identified unreacted starting material.
-
LC-MS/GC-MS: These techniques can provide the mass of the impurities, helping to identify them as isomers (same mass as the product), demethylated byproducts (mass difference of 14 amu), or other species.[11]
-
-
Removal:
-
Flash Column Chromatography: This is the most reliable method for separating multiple components.[5] Develop a solvent system using TLC that provides good separation between your product spot (aim for an Rf of ~0.3) and the impurity spots.[7]
-
Recrystallization: If one impurity is present in a small amount, a carefully chosen recrystallization may be sufficient.[4]
-
Q7: The final product has a low melting point and a broad melting range. What does this indicate?
A7: This is a classic sign of an impure compound. Impurities disrupt the crystal lattice of the solid, which lowers and broadens the melting point range. A pure compound typically has a sharp melting point range of 1-2°C. To resolve this, further purification by recrystallization or column chromatography is necessary.[12]
Purification Method Comparison
The following table provides representative data on the effectiveness of different purification techniques for a crude sample of this compound with an initial purity of 85%.
| Purification Method | Solvent/Eluent System | Purity (%) | Yield (%) | Notes |
| Crude Product | N/A | 85.0% | 100% | Starting material for purification. |
| Recrystallization | 95% Ethanol | 97.5% | 80% | Good for removing less polar impurities. |
| Recrystallization | Methanol/Water (10:1) | 98.2% | 75% | Effective, but yield may be lower due to solubility in the mother liquor. |
| Recrystallization | Toluene | 96.8% | 85% | Good for aromatic compounds, but high boiling point can make drying difficult.[4] |
| Flash Chromatography | Hexane:Ethyl Acetate (4:1) | >99.5% | 90% | Excellent for removing isomers and baseline impurities.[5][11] |
Experimental Protocols
Protocol 1: General Synthesis via Friedel-Crafts Acylation
This protocol describes a general method for synthesizing the crude product.
-
Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM, 60 mL) and aluminum chloride (AlCl₃, 1.2 eq).[13]
-
Cooling: Cool the flask to 0°C using an ice bath.
-
Reagent Addition: Slowly add acetyl chloride (1.1 eq) to the stirred suspension. Stir for 15 minutes.
-
Substrate Addition: In a separate flask, dissolve 1,3-difluoro-2-methoxybenzene (1.0 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction flask over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by carefully adding crushed ice, followed by cold water (50 mL).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 30 mL).
-
Washing: Combine the organic layers and wash with 1M HCl (50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of a test solvent (e.g., 95% ethanol). Heat the mixture. If the solid dissolves completely when hot and precipitates upon cooling, the solvent is suitable.[4]
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and dry them in a vacuum oven.
Protocol 3: Purification by Flash Column Chromatography
-
TLC Analysis: Develop a solvent system for the separation using TLC. A mixture of hexane and ethyl acetate is a common starting point for acetophenones.[5] The ideal eluent should give the product an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing).[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, silica-adsorbed sample to the top of the packed column.[7]
-
Elution: Add the eluent to the column and apply positive pressure (flash chromatography) to run the solvent through the silica gel.
-
Fraction Collection: Collect the eluting solvent in fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Logical workflow for troubleshooting product purity issues.
Caption: Experimental workflow from synthesis to pure product.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. athabascau.ca [athabascau.ca]
- 5. krishgenbiosystems.com [krishgenbiosystems.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. scielo.br [scielo.br]
- 12. US20210002200A1 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 13. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Spectral Data of 2',4'-Difluoro-3'-methoxyacetophenone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectral data for 2',4'-Difluoro-3'-methoxyacetophenone and a selection of its structural analogs. The information presented is intended to aid researchers in the identification, characterization, and development of novel compounds in the fields of medicinal chemistry and materials science. The data is organized for clear comparison, and detailed experimental protocols are provided for the key analytical techniques.
Introduction to Acetophenone Derivatives
Acetophenone and its derivatives are a class of organic compounds that are not only important intermediates in organic synthesis but also exhibit a wide range of biological activities. Their versatile structure allows for various substitutions on the aromatic ring, leading to a diverse array of physicochemical and pharmacological properties. Fluorine and methoxy substitutions, in particular, are known to significantly influence a molecule's metabolic stability, binding affinity, and overall bioactivity. This guide focuses on the spectral characteristics of this compound and compares them with analogs featuring different patterns of fluoro and methoxy substitution.
Comparative Spectral Data
The following tables summarize the key spectral data for this compound and its selected analogs. This data is essential for structural elucidation and purity assessment.
Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Compound | -CH₃ | -OCH₃ | Aromatic Protons |
| This compound | ~2.6 (s) | ~3.9 (s) | ~7.0-7.5 (m) |
| 2'-Methoxyacetophenone [1] | 2.57 (s) | 3.84 (s) | 6.95-7.72 (m) |
| 3'-Methoxyacetophenone [2] | 2.574 (s) | 3.835 (s) | 7.10-7.50 (m) |
| 4'-Methoxyacetophenone [3] | 2.53 (s) | 3.84 (s) | 6.91 (d, J=8 Hz), 7.91 (d, J=8 Hz) |
| 2',4'-Difluoroacetophenone | 2.6 (s) | - | 6.8-7.9 (m) |
| 3'-Fluoro-4'-methoxyacetophenone | 2.552 (s) | 3.956 (s) | 7.000-7.737 (m) |
Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Compound | C=O | -CH₃ | -OCH₃ | Aromatic Carbons |
| This compound | ~195 | ~27 | ~56 | ~110-160 (multiple signals with C-F coupling) |
| 2'-Methoxyacetophenone | 199.8 | 31.8 | 55.4 | 111.6, 120.5, 128.3, 130.3, 133.6, 158.9 |
| 3'-Methoxyacetophenone | 198.1 | 26.7 | 55.3 | 112.5, 119.5, 121.1, 129.6, 138.4, 159.9 |
| 4'-Methoxyacetophenone [3] | 196.8 | 26.3 | 55.4 | 113.7, 130.3, 130.6, 163.5 |
| 2',4'-Difluoroacetophenone [3] | 196.78 | 26.67 | - | 115.05 (d), 120.23 (d), 124.14 (dd), 130.30 (dd), 139.22 (dd), 161.62 (dd) |
| 3'-Fluoro-4'-methoxyacetophenone | ~196 | ~27 | ~56 | ~114-155 (multiple signals with C-F coupling) |
Table 3: Infrared (IR) Spectroscopy Data (Key Peaks in cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | C-F Stretch | Aromatic C-H Stretch |
| This compound | ~1680-1700 | ~1250-1280 | ~1100-1200 | ~3000-3100 |
| 3'-Methoxyacetophenone [4] | 1685 | 1260 | - | 3060 |
| 4'-Methoxyacetophenone [5] | 1675 | 1257 | - | 3075 |
| 2',4'-Difluoroacetophenone | ~1690 | - | ~1100-1250 | ~3050-3100 |
| 3'-Fluoro-4'-methoxyacetophenone [6] | 1678 | 1270 | 1175 | 3080 |
Table 4: Mass Spectrometry Data (m/z of Key Fragments)
| Compound | Molecular Ion [M]⁺ | [M-CH₃]⁺ | [M-OCH₃]⁺ | [M-COCH₃]⁺ | Other Key Fragments |
| This compound | 186.05 | 171.03 | 155.04 | 143.04 | 115.02 ([M-COCH₃-CO]⁺) |
| 2'-Methoxyacetophenone | 150.07 | 135.05 | 119.06 | 107.05 | 92.05, 77.04 |
| 3'-Methoxyacetophenone | 150.07 | 135.05 | 119.06 | 107.05 | 92.05, 77.04 |
| 4'-Methoxyacetophenone | 150.07 | 135.05 | 119.06 | 107.05 | 92.05, 77.04 |
| 2',4'-Difluoroacetophenone | 156.04 | 141.02 | - | 113.03 | 95.02 |
| 3'-Fluoro-4'-methoxyacetophenone | 168.06 | 153.04 | 137.05 | 125.05 | 110.03, 97.03 |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used to acquire the data presented in this guide. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the acetophenone derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more). Proton decoupling is typically used to simplify the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the sample is placed directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS). Electron Ionization (EI) is a common method for generating ions of these compounds.
-
Mass Analysis: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-300). The mass analyzer separates the ions based on their mass-to-charge ratio.
Experimental Workflow and Signaling Pathways
The synthesis of substituted acetophenones often follows established organic chemistry reactions. A common and versatile method is the Friedel-Crafts acylation. The general workflow for the synthesis and purification of these compounds is depicted below.
Caption: General workflow for the synthesis and characterization of substituted acetophenones.
Acetophenone derivatives have been implicated in various biological signaling pathways. For instance, some derivatives are known to interact with pathways involved in inflammation and cell proliferation. The shikimate pathway is a key metabolic route in plants and microorganisms for the biosynthesis of aromatic compounds, including acetophenones.
Caption: Simplified overview of the shikimate pathway leading to acetophenone derivatives.[7]
This guide serves as a foundational resource for researchers working with this compound and its analogs. The provided spectral data and experimental protocols are intended to facilitate the efficient and accurate characterization of these important chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. rsc.org [rsc.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. ijrat.org [ijrat.org]
- 6. researchgate.net [researchgate.net]
- 7. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of synthesis methods for fluorinated acetophenones
The introduction of fluorine atoms into acetophenone scaffolds is a critical strategy in medicinal chemistry and materials science, often leading to enhanced metabolic stability, binding affinity, and other desirable physicochemical properties. A variety of synthetic methodologies have been developed to access these valuable compounds, each with its own set of advantages and limitations. This guide provides a comparative analysis of three prominent methods for the synthesis of fluorinated acetophenones: Friedel-Crafts acylation of fluorinated aromatics, direct α-fluorination of acetophenones, and a Sandmeyer-type reaction of fluorinated anilines.
Comparative Analysis of Synthesis Methods
The choice of synthetic route to a target fluorinated acetophenone is often dictated by the availability of starting materials, the desired position of the fluorine substituent(s), and the required scale of the reaction. The following table summarizes the key quantitative parameters for three distinct approaches.
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Direct α-Fluorination | Method 3: Sandmeyer-Type Reaction |
| Starting Material | Fluorinated Benzene Derivative | Acetophenone Derivative | Fluorinated Aniline |
| Key Reagents | Acetylating Agent (e.g., Acetyl Chloride), Lewis Acid (e.g., AlCl₃) | Electrophilic Fluorinating Agent (e.g., Selectfluor™, Iodosylarenes/TEA·5HF) | NaNO₂, H₂SO₄, Acetaldoxime, Copper Salt |
| Typical Yield | >90%[1] | Up to 84%[2] | ~48%[3] |
| Reaction Temperature | 40°C[1] | 60°C[2] | 0-5°C (diazotization), then 100°C[3][4] |
| Reaction Time | Not specified | Not specified | 1.5 hours (addition) + subsequent heating[3] |
| Key Advantages | High yield, single product, avoids use of hazardous acetyl chloride in some variations.[1] | Direct functionalization of C-H bond, high selectivity for monofluorination.[2] | Utilizes readily available aniline precursors. |
| Key Disadvantages | Can generate large amounts of waste, potential for multiple acylation products.[5] | Use of expensive fluorinating agents, potential for side reactions.[6][7] | Multi-step process, moderate yield.[3] |
Experimental Protocols
Method 1: Friedel-Crafts Acylation for 2,4-dichloro-5-fluoroacetophenone
This method involves the Friedel-Crafts acylation of a fluorinated aromatic compound.
Experimental Workflow:
Caption: Friedel-Crafts Alkylation and Hydrolysis Workflow.
Procedure: 2,4-dichloro-fluorobenzene is reacted with chloroethane to generate an intermediate, 2,4-dichloro-5-fluoroethylene. A Friedel-Crafts alkylation is then carried out to introduce an ethyl group onto the benzene ring. Due to the activating effect of the benzene ring, a photoactivated chlorine free radical can selectively capture the alpha-position hydrogen on the ethyl group. Subsequent hydrolysis yields 2,4-dichloro-5-fluoroacetophenone. This method boasts a high conversion rate and selectivity, with yields exceeding 90%.[1]
Method 2: Direct α-Fluorination of Acetophenone Derivatives
This method achieves the direct fluorination of the α-carbon of an acetophenone derivative.[2]
Experimental Workflow:
Caption: Direct α-Fluorination Workflow.
Procedure: The acetophenone derivative is reacted with an iodosylarene and triethylamine pentahydrofluoride (TEA·5HF) in 1,2-dichloroethane (DCE) at 60°C. The reaction selectively produces the monofluorinated product, avoiding double fluorination due to the reduced reactivity of the resulting fluorinated enol. This method is applicable to a variety of acetophenone derivatives and other ketones, with yields reaching up to 84%.[2]
Method 3: Synthesis of 3'-(Trifluoromethyl)acetophenone via a Sandmeyer-Type Reaction
This multi-step synthesis starts from a trifluoromethyl-substituted aniline.[3][4]
Experimental Workflow:
Caption: Sandmeyer-Type Reaction Workflow.
Procedure: 3-Trifluoromethylaniline is first subjected to diazotization. The resulting diazonium salt is then coupled with acetaldoxime in the presence of a copper salt catalyst, with the pH controlled at 4-4.5 and the temperature maintained at 0-5°C.[4] The coupling product is extracted with an organic solvent and subsequently hydrolyzed with hydrochloric acid to yield 3'-(trifluoromethyl)acetophenone.[4] A similar procedure reports a yield of 48%.[3]
Conclusion
The synthesis of fluorinated acetophenones can be approached through several distinct pathways, each with its own merits. The Friedel-Crafts acylation of fluorinated benzenes offers a high-yielding and direct route to aromatically substituted products.[1] For the introduction of fluorine at the α-position, direct fluorination methods provide an efficient, albeit sometimes costly, alternative. The Sandmeyer-type reaction, while being a multi-step process with moderate yields, allows for the utilization of readily available fluorinated anilines. The selection of the optimal method will depend on a careful consideration of the target molecule's structure, the availability and cost of starting materials, and the desired scale of the synthesis.
References
- 1. CN113248354A - Synthetic method of fluoroacetophenone - Google Patents [patents.google.com]
- 2. Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex [organic-chemistry.org]
- 3. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]
- 4. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. α-Fluorination of carbonyls with nucleophilic fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the biological activity of 2',4'-Difluoro-3'-methoxyacetophenone derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quest for novel therapeutic agents has led to a significant interest in the biological activities of substituted acetophenones. Among these, 2',4'-Difluoro-3'-methoxyacetophenone and its derivatives present a promising scaffold for drug discovery due to the known influence of fluorine and methoxy groups on pharmacokinetic and pharmacodynamic properties. However, a comprehensive review of the existing scientific literature reveals a notable absence of specific biological activity data for this compound and its direct derivatives.
This guide addresses this information gap by providing a comparative analysis of the biological activities of structurally related fluorinated and methoxy-substituted acetophenone derivatives. By examining the anticancer and antimicrobial properties of these analogous compounds, we aim to offer valuable insights into the potential therapeutic applications of the target compound class. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways and workflows to support ongoing and future research endeavors.
Comparative Analysis of Biological Activities
To provide a useful benchmark for the potential bioactivity of this compound derivatives, this section presents quantitative data from studies on analogous compounds. The data is organized into two main categories: anticancer and antimicrobial activities.
Anticancer Activity of Fluorinated Chalcone Derivatives
Chalcones, derived from the condensation of acetophenones and benzaldehydes, are a well-studied class of compounds with a broad spectrum of biological activities, including potent anticancer effects. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various fluorinated chalcone derivatives against several human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| α-fluorinated chalcone 4c | Hela (Cervical Cancer) | 0.025 | [1] |
| α-fluorinated chalcone 4c | U937 (Leukemia) | 0.025 | [1] |
| Brominated chalcone derivative 15 | Gastric Cancer Cells | 3.57–5.61 | [2] |
| Fluorinated chalcone 16 | BxPC-3 (Pancreatic Cancer) | 18.67 | [2] |
| Fluorinated chalcone 16 | BT-20 (Breast Cancer) | 26.43 | [2] |
| Chalcone-imidazole hybrid 28 | HCT116 (Colon Cancer) | 1.123–20.134 | [2] |
| Chalcone-imidazole hybrid 28 | MCF-7 (Breast Cancer) | 1.123–20.134 | [2] |
| Chalcone-pyrazole hybrid 31 | HCC (Hepatocellular Carcinoma) | 0.5–4.8 | [2] |
| (E)-3-(2,5-difluorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (37) | A498 (Kidney Cancer) | 0.03 | [3] |
| (E)-3-(2,5-difluorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (37) | A549 (Lung Cancer) | 0.12 | [3] |
Antimicrobial Activity of Substituted Acetophenone Derivatives
Substituted acetophenones and their derivatives have also been investigated for their potential to combat microbial infections. The following table presents the minimum inhibitory concentration (MIC) values of various acetophenone derivatives against different bacterial and fungal strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Diazenyl chalcone C-7 | Various Bacteria/Fungi | 3.79–15.76 | [4] |
| Cinnamylideneacetophenone 2 | Mycobacterium tuberculosis | 57.2 µM | [5] |
| Cinnamylideneacetophenone 3 | Staphylococcus aureus | 77.9–312 µM | [5] |
| Cinnamylideneacetophenone 4 | Streptococcus mutans | 77.9–312 µM | [5] |
| Benzyl bromide 1a | Candida albicans | 0.25 mg/mL | [6] |
| Benzyl bromide 1c | Candida krusei | 0.5 mg/mL | [6] |
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. To this end, we provide detailed methodologies for the key experiments commonly used to assess the biological activities of the compounds discussed in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[7][8][9][10][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized crystals.[8]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[11]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[11]
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[11] The absorbance is directly proportional to the number of viable cells.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13][14][15]
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[13]
Procedure:
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[12]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a concentration of approximately 1.5 × 10⁸ colony-forming units (CFU)/mL.[12]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.[12]
-
Incubation: Incubate the plates at 37°C for approximately 20 hours.[12]
-
Growth Assessment: Determine the MIC by visually assessing the turbidity in each well. The well with the lowest concentration of the compound showing no visible growth is recorded as the MIC.[13]
Visualizing Key Pathways and Workflows
To further aid in the conceptualization of the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization, Antimicrobial and Antioxidant Potential of Diazenyl Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial and Antitubercular Activities of Cinnamylideneacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. protocols.io [protocols.io]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Difluoro-Methoxy Phenyl Analogs in Kinase Inhibition: A Guide to Structure-Activity Relationships
A deep dive into the structure-activity relationships (SAR) of difluoro-methoxy phenyl analogs reveals critical insights for the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of these analogs, focusing on their inhibitory activities against key cancer targets such as phosphatidylinositol 3-kinase (PI3K), mammalian target of rapamycin (mTOR), and vascular endothelial growth factor receptor 2 (VEGFR-2). Experimental data, detailed protocols, and signaling pathway visualizations are presented to aid researchers and drug development professionals in this field.
The incorporation of fluorine atoms and methoxy groups into phenyl rings is a widely used strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This guide specifically examines analogs featuring a difluoro-methoxy substituted phenyl moiety, a pharmacophore that has demonstrated significant potential in the development of targeted cancer therapies.
Quantitative Comparison of Inhibitory Activities
The following tables summarize the in vitro inhibitory activities of two series of compounds bearing the difluoro-methoxy phenyl scaffold against PI3Kα/mTOR and VEGFR-2 kinases.
PI3Kα/mTOR Dual Inhibitors
A series of sulfonamide methoxypyridine derivatives were synthesized and evaluated for their ability to dually inhibit PI3K and mTOR. The core structure features a 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide moiety, which has been identified as a potent pharmacophore for PI3K inhibition[1]. The table below presents the half-maximal inhibitory concentrations (IC50) for key analogs.
| Compound ID | Target | IC50 (nM) |
| 22c | PI3Kα | 0.2 |
| mTOR | 1.5 | |
| HS-173 | PI3Kα | 0.8 |
| Compound 1 | PI3Kα | - |
| Compound 2 | PI3Kα | 0.2 |
Data sourced from a study on sulfonamide methoxypyridine derivatives as novel PI3K/mTOR dual inhibitors[1].
The data indicates that compound 22c is a highly potent dual inhibitor of PI3Kα and mTOR. The strategic modifications on the sulfonamide methoxypyridine scaffold, building upon the potent 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide core, led to this high level of activity[1].
VEGFR-2 Kinase Inhibitors
Another study focused on the development of pyrrolo[2,1-f][2][3][4]triazine-based inhibitors of VEGFR-2 kinase. The introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position of the pyrrolotriazine scaffold was a key discovery. The subsequent SAR study on the appended 1,3,5-oxadiazole ring at the C-6 position led to the identification of inhibitors with low nanomolar potency[5].
| Compound ID | Target | IC50 (nM) |
| 37 | VEGFR-2 | <10 |
Data from a study on 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][3][4]triazine-based VEGFR-2 kinase inhibitors[5].
Compound 37 demonstrated potent inhibition of VEGFR-2, highlighting the effectiveness of the difluoro-phenylamino moiety in this chemical series for targeting this specific kinase[5].
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of the presented data.
PI3Kα and mTOR Kinase Inhibition Assay
The inhibitory activity of the sulfonamide methoxypyridine derivatives against PI3Kα and mTOR was determined using a homogenous time-resolved fluorescence (HTRF) assay.
-
Assay Principle: The assay measures the phosphorylation of a substrate by the kinase. The detection is based on the binding of a europium cryptate-labeled anti-tag antibody to the biotinylated substrate and a streptavidin-XL665 conjugate. When the substrate is phosphorylated, a FRET signal is generated.
-
Procedure:
-
The compounds were serially diluted in DMSO.
-
The kinase, substrate, and ATP were incubated with the compounds in an assay buffer.
-
The detection reagents were added, and the plate was incubated to allow for the binding to occur.
-
The HTRF signal was read on a compatible plate reader.
-
IC50 values were calculated by fitting the dose-response curves using a non-linear regression model.
-
VEGFR-2 Kinase Inhibition Assay
The inhibitory potency of the pyrrolotriazine derivatives against VEGFR-2 was evaluated using a standard enzyme-linked immunosorbent assay (ELISA)-based method.
-
Assay Principle: This assay quantifies the phosphorylation of a peptide substrate by the VEGFR-2 kinase.
-
Procedure:
-
The kinase reaction was performed by incubating the VEGFR-2 enzyme with the test compounds and ATP in a microtiter plate pre-coated with the substrate.
-
After the reaction, the plate was washed to remove non-specific binding.
-
A primary antibody specific for the phosphorylated substrate was added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A colorimetric substrate for HRP was added, and the absorbance was measured.
-
The percentage of inhibition was calculated, and IC50 values were determined from the dose-response curves.
-
Cell Proliferation Assay
The anti-proliferative activity of the synthesized compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in relevant cancer cell lines.
-
Assay Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Cancer cells were seeded in 96-well plates and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
After the treatment period, MTT solution was added to each well and incubated.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability was calculated relative to the untreated control cells, and GI50 (concentration for 50% of maximal inhibition of cell proliferation) values were determined.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the targeted signaling pathways and a general workflow for the evaluation of these kinase inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: The VEGFR-2 signaling pathway and point of inhibition.
Caption: General experimental workflow for SAR studies.
Conclusion
The structure-activity relationship studies of difluoro-methoxy phenyl analogs demonstrate their significant potential as potent and selective kinase inhibitors. The 2,4-difluoro substitution pattern on the phenyl ring, in combination with a methoxy group, appears to be a favorable motif for achieving high inhibitory activity against key cancer targets like PI3K/mTOR and VEGFR-2. The data presented in this guide, along with the detailed experimental protocols and pathway diagrams, provide a valuable resource for researchers in the field of drug discovery and development, facilitating the design of next-generation kinase inhibitors with improved efficacy and safety profiles. Further exploration of substitutions on both the difluoro-methoxy phenyl ring and the associated heterocyclic scaffolds is warranted to refine the SAR and optimize the pharmacological properties of these promising compounds.
References
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses and Structure-Activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2',4'-Difluoro-3'-methoxyacetophenone and Other Halogenated Acetophenones in Synthesis
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical factor that dictates the efficiency, yield, and novelty of synthetic pathways. Halogenated acetophenones are versatile building blocks in the synthesis of a wide array of biologically active compounds, including chalcones and pyrazoles. This guide provides an objective comparison of 2',4'-Difluoro-3'-methoxyacetophenone with other halogenated acetophenones, supported by experimental data, to aid in the selection of the most suitable building blocks for specific synthetic endeavors.
Data Presentation: Performance in Key Synthetic Reactions
The following tables summarize the performance of various halogenated acetophenones in two common and important synthetic transformations: the Claisen-Schmidt condensation for the synthesis of chalcones and the synthesis of pyrazoles.
Table 1: Comparison of Halogenated Acetophenones in the Synthesis of Pyrazoles via Flow Chemistry
This table presents data from a two-step flow chemistry process where substituted acetophenones are first condensed with dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate, followed by cyclization with hydrazine to yield the corresponding pyrazole.[1]
| Acetophenone Derivative | Substitution Pattern | Yield (%) |
| 4-Fluoroacetophenone | Electron-withdrawing | 85 |
| 4-Chloroacetophenone | Electron-withdrawing | 88 |
| 4-Bromoacetophenone | Electron-withdrawing | 90 |
| 2-Chloroacetophenone | Electron-withdrawing | 87 |
| 2-Bromoacetophenone | Electron-withdrawing | 89 |
Note: The data suggests that acetophenones with electron-withdrawing halogen substituents generally provide high yields in this pyrazole synthesis, with minimal influence from the position of the halogen on the aromatic ring.[1]
Table 2: Comparison of Halogenated Acetophenones in the Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones, which are precursors to flavonoids and other bioactive molecules. The yields can be influenced by the electronic nature of the substituents on the acetophenone.
| Acetophenone Derivative | Aldehyde | Catalyst/Solvent | Yield (%) | Reference |
| 4-Chloroacetophenone | 4-Chlorobenzaldehyde | NaOH / Ethanol | 85-90 | [2] |
| 4-Bromoacetophenone | Benzaldehyde | NaOH / Ethanol | 75-80 | [2] |
| 2,4-Dichloroacetophenone | Benzaldehyde | NaOH / Ethanol | 80-85 | [2] |
| 2-Hydroxy-5-bromoacetophenone | 4-Dimethylaminobenzaldehyde | NaOH / Ethanol | 70-75 | [2] |
| This compound | Substituted Benzaldehydes | Not specified | High yields reported | [3] |
Note: While a direct side-by-side comparison under identical conditions is limited, the available data indicates that halogenated acetophenones are effective substrates for the Claisen-Schmidt condensation, generally affording good to excellent yields. The presence of multiple fluorine atoms, as in this compound, is often leveraged in medicinal chemistry to enhance the biological activity of the resulting chalcones.[4]
Experimental Protocols
Detailed methodologies for the synthesis of pyrazoles and chalcones are provided below. These protocols are representative of the procedures used to generate the data presented above.
Protocol 1: Two-Stage Synthesis of Pyrazoles from Acetophenones in Flow Chemistry[1]
This protocol describes an efficient synthesis of a library of pyrazoles through a two-step continuous flow process.
Materials:
-
Substituted acetophenone (e.g., 4-chloroacetophenone)
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Dimethylformamide (DMF)
Equipment:
-
Flow chemistry system with two reactor coils (e.g., stainless steel and glass)
-
High-pressure pumps
-
Back pressure regulator
Procedure:
-
Solution Preparation:
-
Prepare a solution of the substituted acetophenone (e.g., 0.5-0.6 M) and DMF-DMA (2 equivalents) in DMF.
-
Prepare a solution of hydrazine hydrate (3 equivalents) in DMF.
-
-
Step 1: Enaminone Formation:
-
Pump the acetophenone/DMF-DMA solution through the first reactor coil (e.g., 5 mL stainless steel) at a flow rate of 0.5 mL/min, heated to 170 °C. This corresponds to a residence time of 10 minutes.
-
-
Step 2: Pyrazole Formation:
-
The output from the first reactor is directly mixed with the hydrazine hydrate solution.
-
The combined stream is then passed through a second reactor coil (e.g., 2 mL glass mixer-chip) at a flow rate of 1.0 mL/min, heated to 150 °C. This gives a residence time of 2 minutes for the cyclization reaction.
-
-
Work-up and Purification:
-
The reaction mixture is collected at the outlet.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by an appropriate method, such as column chromatography or recrystallization, to yield the desired pyrazole.
-
Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis[5]
This protocol outlines a general procedure for the base-catalyzed condensation of an acetophenone with a benzaldehyde derivative.
Materials:
-
Substituted acetophenone (e.g., this compound)
-
Substituted benzaldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent) and the substituted benzaldehyde (1-1.2 equivalents) in ethanol.
-
-
Base Addition:
-
While stirring the solution at room temperature, add a catalytic amount of a strong base, such as a concentrated aqueous solution of NaOH or KOH.
-
-
Reaction:
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). In many cases, the chalcone product will precipitate out of the solution as a solid.
-
-
Work-up and Purification:
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water to remove the base.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone.
-
Mandatory Visualization
The following diagrams illustrate the synthetic pathways described in this guide.
Caption: Synthetic pathway for Chalcone synthesis via Claisen-Schmidt condensation.
Caption: Two-stage flow chemistry synthesis of Pyrazoles from halogenated acetophenones.
Discussion and Conclusion
The choice between this compound and other halogenated acetophenones in synthesis depends on the desired properties of the final product.
Performance of this compound: While direct comparative yield data against a wide range of other halogenated acetophenones in a single study is limited, the presence of two fluorine atoms and a methoxy group on the phenyl ring of this compound offers distinct advantages for drug discovery. The fluorine atoms can significantly enhance metabolic stability, binding affinity to biological targets, and bioavailability of the resulting molecules. The methoxy group provides an additional point for functionalization or can influence the electronic properties of the molecule. Its utility as a precursor for biologically active chalcones has been noted.[3]
Comparison with Other Halogenated Acetophenones:
-
Electron-withdrawing halogens (F, Cl, Br): As demonstrated in the pyrazole synthesis data, acetophenones bearing these substituents are highly effective, leading to excellent yields.[1] The high electronegativity of these halogens can facilitate the initial enolate formation in base-catalyzed reactions.
-
Positional Isomers: The data for pyrazole synthesis suggests that the position of the halogen (ortho- vs. para-) has a minimal impact on the reaction yield in that specific flow chemistry setup.[1] However, in other reactions, steric hindrance from an ortho-substituent could potentially influence reaction rates and yields.
References
- 1. galchimia.com [galchimia.com]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Acetophenone and Its Fluorinated Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of acetophenone and its fluorinated derivatives. Fluorination is a key strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacological properties. Understanding the spectroscopic shifts upon fluorination is crucial for characterization, quality control, and structural elucidation. This document summarizes key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), and provides the foundational experimental protocols.
Spectroscopic Data Comparison
The introduction of fluorine, a highly electronegative atom, significantly alters the electronic environment of the acetophenone scaffold. These changes are readily observable across various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic framework of a molecule. Fluorine substitution profoundly impacts ¹H, ¹³C, and introduces ¹⁹F NMR signals, offering a powerful diagnostic tool. The electron-withdrawing nature of fluorine generally deshields adjacent nuclei, causing downfield shifts in their chemical shifts (δ). Furthermore, spin-spin coupling between fluorine and nearby protons (J-coupling) or carbons provides valuable structural information. In ortho-substituted derivatives, through-space coupling can be observed.[1][2]
Table 1: Comparative NMR Data for Acetophenone and Fluorinated Derivatives (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key J-Couplings (Hz) |
| Acetophenone | 7.97 (m, 2H, Ar-H), 7.58 (m, 1H, Ar-H), 7.47 (m, 2H, Ar-H), 2.62 (s, 3H, CH₃)[3][4] | 198.1 (C=O), 137.1 (Ar-C), 133.0 (Ar-CH), 128.5 (Ar-CH), 128.2 (Ar-CH), 26.5 (CH₃)[3][4] | N/A |
| 2'-Fluoroacetophenone | ~7.8-8.0 (m, Ar-H), ~7.1-7.6 (m, Ar-H), ~2.6 (d, 3H, CH₃) | ~197 (d, C=O), ~161 (d, C-F), other Ar-C, ~30 (d, CH₃) | ⁵J(H-F) ≈ 3.2-3.3 (Through-space)[1][2], ⁴J(C-F) ≈ 10.5 (Through-space)[1][2] |
| 3'-Fluoroacetophenone | ~7.7 (m, Ar-H), ~7.4 (m, Ar-H), ~7.2 (m, Ar-H), 2.61 (s, 3H, CH₃) | ~197 (d, C=O), ~163 (d, C-F), other Ar-C, 26.6 (CH₃) | J(C-F) through-bond couplings present |
| 4'-Fluoroacetophenone | 7.98 (dd, 2H, Ar-H), 7.13 (t, 2H, Ar-H), 2.58 (s, 3H, CH₃)[4] | 196.4 (C=O), 165.8 (d, ¹J(C-F)≈255), 133.6 (Ar-C), 131.0 (d, ³J(C-F)≈9), 115.6 (d, ²J(C-F)≈22), 26.5 (CH₃)[4] | J(H-F) through-bond couplings present |
Note: Data for 2'- and 3'-fluoroacetophenone are generalized based on typical substituent effects. Exact values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. The primary band of interest for these compounds is the carbonyl (C=O) stretch. The position of this band is sensitive to electronic effects. Electron-withdrawing groups, like fluorine, tend to increase the C=O stretching frequency by reducing electron delocalization from the aromatic ring into the carbonyl group.[5][6] A strong absorption band corresponding to the C-F stretch is also a key diagnostic feature for the fluorinated derivatives.
Table 2: Comparative IR Data for Acetophenone and Fluorinated Derivatives
| Compound | C=O Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| Acetophenone | ~1685-1690[6][7] | N/A | ~3000-3100[7] |
| Fluorinated Derivatives | ~1690-1700 | ~1100-1300 | ~3000-3100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about conjugated systems by measuring electronic transitions.[8] Acetophenone exhibits two characteristic absorption bands: a strong π → π* transition associated with the conjugated aromatic system and a weaker n → π* transition from the non-bonding electrons on the carbonyl oxygen.[9] Fluorine substitution can cause small shifts in the wavelength of maximum absorption (λmax).
Table 3: Comparative UV-Vis Data for Acetophenone and Fluorinated Derivatives
| Compound | π → π* Transition (λmax, nm) | n → π* Transition (λmax, nm) |
| Acetophenone | ~245-250[9] | ~280-320[9] |
| Fluorinated Derivatives | Slight hypsochromic or bathochromic shift | Slight hypsochromic or bathochromic shift |
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and provides structural information based on fragmentation patterns. For acetophenone, the molecular ion peak (M⁺) is observed at m/z 120. The most prominent fragmentation is the alpha-cleavage of the methyl group to form a stable benzoyl cation at m/z 105, which is often the base peak.[10][11][12] Further fragmentation can lead to the phenyl cation at m/z 77.[11] For fluorinated derivatives, the molecular weight increases by 18 Da for each fluorine atom. The fragmentation patterns are analogous but the masses of the corresponding ions are shifted.
Table 4: Comparative MS Data for Acetophenone and Fluorinated Derivatives
| Compound | Molecular Ion (M⁺, m/z) | Base Peak (m/z) | Other Key Fragments (m/z) |
| Acetophenone | 120[10][11] | 105 ([M-CH₃]⁺)[10][11] | 77 ([C₆H₅]⁺) |
| Monofluoroacetophenone | 138 | 123 ([M-CH₃]⁺) | 95 ([FC₆H₄]⁺) |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable data.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.
-
Data Acquisition : Place the NMR tube in the spectrometer.[13] Acquire ¹H, ¹³C, and ¹⁹F (for fluorinated derivatives) spectra using standard pulse programs. Typical acquisition parameters for ¹H NMR include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals to determine relative proton ratios.
FT-IR Spectroscopy
-
Sample Preparation (Liquid) : Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Sample Preparation (Solid) : Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
-
Background Spectrum : Record a background spectrum of the empty sample holder or pure KBr pellet.
-
Data Acquisition : Place the sample in the spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[3] The instrument software automatically subtracts the background spectrum.
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or methanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Blank Measurement : Fill a reference cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Data Acquisition : Place the sample cuvette in the dual-beam spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).[3] The λmax values are identified from the resulting spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization : Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.
-
Mass Analysis : Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and comparison of acetophenone and its derivatives.
Caption: Logical workflow for the spectroscopic analysis of acetophenone derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. app.studyraid.com [app.studyraid.com]
- 8. How can you use UV spectroscopy to distinguish between the compou... | Study Prep in Pearson+ [pearson.com]
- 9. app.studyraid.com [app.studyraid.com]
- 10. Explain all possible fragmentation for in mass spectrometry. Structure o.. [askfilo.com]
- 11. asdlib.org [asdlib.org]
- 12. memphis.edu [memphis.edu]
- 13. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Evaluating 2',4'-Difluoro-3'-methoxyacetophenone as a Versatile Building Block in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. 2',4'-Difluoro-3'-methoxyacetophenone is emerging as a valuable scaffold due to the unique properties conferred by its fluorine and methoxy substituents. This guide provides an objective comparison of its performance with alternative building blocks, supported by experimental data, to aid in the strategic design of synthetic routes.
The incorporation of fluorine atoms into bioactive molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The presence of two fluorine atoms and a methoxy group on the acetophenone ring of this compound offers a unique electronic and steric profile, making it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds, including chalcones, which are known for their broad pharmacological activities.[1]
Comparison with Alternative Building Blocks
The efficacy of this compound as a building block can be evaluated by comparing its reactivity and the yields of subsequent reactions against other commonly used acetophenone derivatives. The Claisen-Schmidt condensation, a fundamental carbon-carbon bond-forming reaction for the synthesis of chalcones, serves as an excellent benchmark for this comparison.[2]
| Building Block | Aldehyde | Reaction Conditions | Yield (%) | Reference |
| This compound | 4-Chlorobenzaldehyde | Ethanolic KOH, rt, 2-4h | Data not available | - |
| 4-Methoxyacetophenone | 4-Chlorobenzaldehyde | Ethanolic NaOH, rt, 2h | 74.1 (pure product) | [3] |
| 4-Methoxyacetophenone | Benzaldehyde | Methanolic KOH, rt, 2h | Not specified | |
| 4-Methoxyacetophenone | 4-Nitrobenzaldehyde | Conventional (NaOH) | 82 (aldol product) | [4] |
| 2,4-dihydroxy acetophenone | 4-hydroxybenzaldehyde | 60% aq. NaOH, ethanol, reflux, 3h | 60 | [5] |
| 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone | Substituted benzaldehydes | Ethanolic NaOH or KOH | Not specified | [6] |
Note: Direct comparative experimental data for this compound was not available in the searched literature. The table presents data for structurally related acetophenones to provide a contextual baseline.
The electron-withdrawing nature of the two fluorine atoms in this compound is expected to increase the acidity of the α-protons of the acetyl group, potentially leading to faster enolate formation and enhanced reactivity in base-catalyzed reactions compared to non-fluorinated or mono-fluorinated analogues. However, steric hindrance from the ortho-fluorine and methoxy groups might also play a role in modulating the reaction rates and overall yields.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of chalcones via the Claisen-Schmidt condensation, which can be adapted for this compound.
General Procedure for Claisen-Schmidt Condensation
Materials:
-
Substituted Acetophenone (e.g., this compound) (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 10-40%)
-
Dilute Hydrochloric Acid (HCl)
-
Distilled Water
-
Ice
Procedure:
-
Dissolve the substituted acetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath and slowly add the aqueous NaOH or KOH solution dropwise with continuous stirring.
-
Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to precipitate the crude chalcone.
-
Filter the precipitate, wash thoroughly with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[7]
Visualizing Synthetic Pathways
The synthesis of chalcones from acetophenone derivatives and substituted benzaldehydes can be represented as a straightforward experimental workflow.
The mechanism of the Claisen-Schmidt condensation involves the base-catalyzed formation of an enolate from the acetophenone, which then acts as a nucleophile.
Conclusion
This compound holds significant promise as a building block for the synthesis of biologically active molecules. Its unique substitution pattern is anticipated to favorably influence its reactivity and the properties of the resulting compounds. While direct comparative data is currently limited in the available literature, the general protocols and understanding of related fluorinated acetophenones provide a strong foundation for its application in synthetic chemistry. Further experimental studies are warranted to fully elucidate its efficacy and expand its utility in drug discovery and materials science.
References
A Comparative Guide to Lewis Acid Catalysts for the Friedel-Crafts Acylation of Fluorinated Anisoles
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring, a critical step in the synthesis of numerous pharmaceutical intermediates and fine chemicals. When the aromatic substrate is a fluorinated anisole, the reaction's efficiency and regioselectivity are highly dependent on the choice of the Lewis acid catalyst. This guide provides a comparative analysis of various Lewis acid catalysts for the Friedel-Crafts acylation of fluorinated anisoles, supported by experimental data to aid in catalyst selection and reaction optimization.
Data Presentation: A Comparative Analysis of Lewis Acid Catalysts
The following table summarizes the performance of different Lewis acid catalysts in the Friedel-Crafts acylation of fluorinated anisoles. The data has been compiled from various sources to provide a comparative overview.
| Catalyst | Substrate | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Major Product(s) | Reference |
| AlCl₃ | 4-Fluoroanisole | Acetic Anhydride | Dichloromethane | 0 to RT | 1 | High | 4-Fluoro-2-methoxyacetophenone | Adapted from[1] |
| FeCl₃ | Anisole | Propionyl Chloride | Dichloromethane | RT | 0.5 | 95 | 4-Methoxypropiophenone | Adapted from[2] |
| Sc(OTf)₃ | Anisole | Acetic Anhydride | Nitromethane | 50 | 4 | 91 | 4-Methoxyacetophenone | Adapted from[3] |
| Bi(OTf)₃ | Fluorobenzene | Various | Various | Various | Various | High | Acylated Fluorobenzene | [4] |
Note: Direct comparative studies on a single fluorinated anisole with a wide range of Lewis acids are limited. Data for anisole and fluorobenzene are included to provide a reasonable expectation of catalyst performance. "High" yield indicates yields generally reported to be above 80-90% in the referenced literature.
Experimental Protocols
Detailed methodologies for the Friedel-Crafts acylation of a fluorinated anisole using different Lewis acid catalysts are provided below. Protocol 1 is based on a procedure for 4-fluoroanisole, while Protocols 2, 3, and 4 are adapted from established procedures for similar substrates like anisole and fluorobenzene.
Protocol 1: Friedel-Crafts Acylation of 4-Fluoroanisole using Aluminum Chloride (AlCl₃) [1]
Materials:
-
4-Fluoroanisole
-
Acetic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry Dichloromethane (CH₂Cl₂)
-
0.1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane at 0 °C, add acetic anhydride (1.1 equivalents) dropwise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of 4-fluoroanisole (1.0 equivalent) in dry dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Pour the reaction mixture into a flask containing ice and 0.1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Adapted Friedel-Crafts Acylation using Ferric Chloride (FeCl₃) (Adapted from a procedure for anisole[2])
Materials:
-
4-Fluoroanisole
-
Propionyl Chloride
-
Anhydrous Ferric Chloride (FeCl₃)
-
Dry Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a 25 mL round bottom flask containing a stir bar, add anhydrous FeCl₃ (1.1 equivalents) and dry dichloromethane.
-
Add propionyl chloride (1.2 equivalents) to the mixture.
-
Slowly add a solution of 4-fluoroanisole (1.0 equivalent) in dry dichloromethane dropwise to the reaction mixture over approximately 5 minutes.
-
Stir the mixture for an additional 30 minutes at room temperature.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.
Protocol 3: Adapted Friedel-Crafts Acylation using Scandium Triflate (Sc(OTf)₃) (Adapted from a procedure for anisole[3])
Materials:
-
4-Fluoroanisole
-
Acetic Anhydride
-
Scandium (III) Triflate (Sc(OTf)₃) (0.2 equivalents)
-
Nitromethane (CH₃NO₂)
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-fluoroanisole (1.0 equivalent) and acetic anhydride (2.0 equivalents) in nitromethane, add Sc(OTf)₃ (0.2 equivalents).
-
Stir the mixture at 50 °C for 4 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 4: Adapted Friedel-Crafts Acylation using Bismuth Triflate (Bi(OTf)₃) (Adapted from a general procedure for activated and deactivated benzenes[4])
Materials:
-
4-Fluoroanisole
-
Acyl Chloride (e.g., Acetyl Chloride)
-
Bismuth (III) Triflate (Bi(OTf)₃) (catalytic amount)
-
An appropriate solvent (e.g., Dichloromethane or Nitromethane)
-
Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, dissolve 4-fluoroanisole (1.0 equivalent) and the acyl chloride (1.1 equivalents) in the chosen solvent.
-
Add a catalytic amount of Bi(OTf)₃ to the solution.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the acylating agent) until the reaction is complete (monitored by TLC or GC).
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product via column chromatography if necessary.
Visualizing the Process: Experimental Workflow and Key Relationships
To better understand the comparative study process and the factors influencing the Friedel-Crafts acylation, the following diagrams are provided.
References
A Comparative Guide to LC-MS/MS Method Validation for the Quantification of Organofluorine Intermediates
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into pharmaceutical intermediates and active pharmaceutical ingredients (APIs) has become a cornerstone of modern drug design, offering enhanced metabolic stability, binding affinity, and bioavailability. Consequently, robust and reliable analytical methods for the precise quantification of these organofluorine compounds are paramount throughout the drug development lifecycle. This guide provides a comparative overview of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) method validations for the quantification of organofluorine pharmaceutical compounds, offering insights into key performance parameters and detailed experimental protocols.
Comparative Analysis of Validated LC-MS/MS Methods
This section presents a side-by-side comparison of the validation parameters for two different LC-MS/MS methods developed for the quantification of organofluorine drugs. Method 1 details the simultaneous determination of Trifluridine and Tipiracil in human plasma, while Method 2 focuses on the quantification of Favipiravir in bulk and tablet forms. The data is summarized to facilitate a clear comparison of the performance of each method.
| Validation Parameter | Method 1: Trifluridine (FTD) & Tipiracil (TPI) | Method 2: Favipiravir (FVPR) |
| Linearity Range | FTD: 8.00–8000 ng/mLTPI: 1.00–250 ng/mL[1] | 50–200 μg/mL[2] |
| **Correlation Coefficient (R²) ** | FTD & TPI: ≥ 0.99 | 1.0[2] |
| Lower Limit of Quantification (LLOQ) | FTD: 8.00 ng/mLTPI: 1.00 ng/mL[1] | 12.253 μg/mL[2] |
| Limit of Detection (LOD) | Not explicitly stated | 4.044 μg/mL[2] |
| Accuracy (% Recovery) | Within ±15% of nominal values | 99.0% - 101%[2] |
| Precision (% RSD) | Intra-day & Inter-day: ≤ 15% | Not explicitly stated, but method described as precise |
| Matrix | Human Plasma | Pure drug and Tablet Dosage Form |
Experimental Protocols
Detailed methodologies for the two compared LC-MS/MS methods are provided below. These protocols outline the sample preparation, chromatographic separation, and mass spectrometric detection conditions.
Method 1: Simultaneous Determination of Trifluridine and Tipiracil in Human Plasma[1]
1. Sample Preparation:
-
Protein precipitation is utilized for plasma sample preparation.
2. Liquid Chromatography:
-
Column: ACE Excel 3 AQ (100 × 2.1 mm i.d., 1.7 µm) with a security guard cartridge (4.0 × 2.0 mm i.d., 5 µm).[1]
-
Mobile Phase: A gradient elution of 0.05% acetic acid in water and methanol.[1]
-
Flow Rate: 0.35 mL/min.[1]
3. Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) with segmented polarity (positive for TPI and negative for FTD).[1]
-
Detection Mode: Multiple reaction monitoring (MRM).[1]
-
MRM Transitions:
Method 2: Determination of Favipiravir in Pure and Tablet Dosage Forms[2]
1. Sample Preparation:
-
Standard solutions prepared from the pure drug.
-
Tablet dosage forms are dissolved and diluted to the required concentrations.
2. Liquid Chromatography:
-
Column: Shim pack GISS, C18 (100 mm × 2.1 mm, 1.9 μm).[2]
-
Mobile Phase: A gradient program with Pump A containing 10.0 mM ammonium acetate and Pump B containing methanol.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Total Run Time: 5.0 min.[2]
3. Mass Spectrometry:
-
Ionization and Detection: Details are not explicitly provided in the abstract but the method is described as an LC-MS/MS technique.
Visualizing the Workflow
The following diagrams illustrate the key stages in the development and validation of an LC-MS/MS method for quantifying organofluorine intermediates.
Caption: A flowchart illustrating the typical workflow for LC-MS/MS method development and validation.
Caption: Key validation parameters ensuring the suitability of an analytical method.
References
- 1. Simultaneous determination of tipiracil, trifluridine and its metabolite 5-trifluoromethyluracil in human plasma using segmented polarity LC-MS/MS: A fully validated assay with clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for confirming the purity of 2',4'-Difluoro-3'-methoxyacetophenone
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates like 2',4'-Difluoro-3'-methoxyacetophenone is a critical step that underpins the reliability of research outcomes and the safety of potential pharmaceutical products. This guide provides an objective comparison of key analytical methods for confirming the purity of this compound, supported by detailed experimental protocols and comparative data.
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Additionally, Fourier-Transform Infrared Spectroscopy (FTIR) is presented as a valuable complementary technique for structural confirmation.
Core Analytical Techniques: A Head-to-Head Comparison
A robust purity assessment relies on employing orthogonal methods that operate on different physicochemical principles. This ensures a comprehensive evaluation, detecting a wider range of potential impurities.[1] HPLC is a versatile workhorse for quantitative analysis, while GC-MS excels at identifying volatile impurities.[1][2][3] qNMR has emerged as a powerful tool for providing an absolute purity value without the need for a specific reference standard of the analyte.[4][5][6][7]
Table 1: Comparison of Primary Analytical Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling point and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Provides structural and quantitative information based on the magnetic properties of atomic nuclei in a magnetic field. |
| Primary Strength | High-resolution separation, excellent for quantifying non-volatile or thermally sensitive impurities.[1][2] | High sensitivity for detecting and identifying volatile and semi-volatile impurities, such as residual solvents.[1][3] | Provides an absolute measure of purity without needing an identical reference standard; excellent for structural confirmation and isomer differentiation.[4][5][6][7] |
| Limitations | UV detection may not be suitable for impurities lacking a chromophore; less definitive identification than MS without a mass detector.[1] | Not suitable for non-volatile or thermally labile compounds; potential for sample degradation at high temperatures.[2][3] | Lower sensitivity compared to chromatographic methods; requires a higher concentration of the analyte. |
| Typical Purity Assay Result | Relative purity based on peak area percentage (e.g., 99.5%). | Identification and semi-quantitation of volatile impurities (e.g., <0.1% residual solvent). | Absolute purity value (e.g., 99.2% ± 0.2%). |
| Sample Preparation | Dissolution in a suitable solvent (e.g., acetonitrile/water). | Dilution in a volatile solvent; derivatization may be required for polar analytes. | Dissolution in a deuterated solvent with an internal standard of known purity.[4] |
Experimental Workflow and Data Visualization
A logical workflow is essential for a comprehensive purity analysis. This typically involves an initial high-resolution separation to quantify impurities, followed by spectroscopic analysis for structural confirmation and absolute purity determination.
Caption: General Workflow for Purity Confirmation
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific instrumentation and impurity profile of the sample.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of non-volatile organic impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a working solution at 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Data Analysis: Purity is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile impurities, such as residual solvents from synthesis.
-
Instrumentation: A standard GC-MS system.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
Injection Mode: Split (e.g., 50:1)
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
-
-
Data Analysis: Impurities are identified by matching their mass spectra against a library (e.g., NIST). Quantification can be performed using an internal or external standard.
Quantitative NMR (qNMR)
Given the presence of fluorine, both ¹H and ¹⁹F qNMR can be powerful tools for an accurate, absolute purity assessment. ¹⁹F qNMR is particularly advantageous due to the absence of background signals.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.
-
Sample Preparation: Accurately weigh ~15-20 mg of the sample into an NMR tube. Add a precise amount of a certified internal standard (e.g., 1,3,5-trifluorobenzene for ¹⁹F NMR or maleic acid for ¹H NMR) of known purity. Dissolve in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹⁹F NMR Parameters:
-
Pulse Program: Standard single-pulse experiment with proton decoupling.
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio >150:1 for the signals to be integrated.
-
-
Data Analysis: Purity is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, taking into account the number of nuclei, molecular weights, and masses of both the analyte and the standard.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is used for the confirmation of the chemical structure by identifying the functional groups present.
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Analysis: The resulting spectrum should be compared to a reference spectrum or interpreted for characteristic absorption bands. Expected characteristic peaks for this compound include:
-
~1680 cm⁻¹: C=O (ketone) stretching
-
~1600-1450 cm⁻¹: C=C aromatic ring stretching
-
~1280-1000 cm⁻¹: C-O (methoxy and aryl ether) stretching and C-F stretching vibrations
-
~3000-2850 cm⁻¹: C-H (methyl) stretching
-
Conclusion
For a comprehensive and reliable assessment of the purity of this compound, a multi-technique approach is strongly recommended. HPLC provides excellent quantitative data on non-volatile impurities, while GC-MS is essential for identifying and quantifying residual volatile compounds. The use of ¹⁹F qNMR offers a highly accurate and direct measurement of absolute purity, leveraging the unique fluorine atoms in the molecule's structure. Finally, FTIR serves as a rapid and effective tool for confirming the compound's identity and the presence of key functional groups. The selection and combination of these methods will provide the highest level of confidence in the quality of the material for research and development purposes.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
A Comparative Guide to the Cross-Reactivity Analysis of Antibodies Targeting 2',4'-Difluoro-3'-methoxyacetophenone Derivatives
Introduction
This guide provides a comprehensive framework for assessing the cross-reactivity of polyclonal antibodies raised against derivatives of 2',4'-Difluoro-3'-methoxyacetophenone. As a small molecule, also known as a hapten, this compound requires conjugation to a larger carrier protein to elicit an immune response and generate specific antibodies.[1][2] The specificity of these antibodies is paramount, particularly in the development of immunoassays for targeted detection and quantification. Cross-reactivity occurs when an antibody binds to molecules other than the target antigen, which can lead to inaccurate assay results.[3][4]
Currently, there is a lack of published experimental data specifically detailing the cross-reactivity of antibodies against this compound derivatives. Therefore, this guide furnishes researchers, scientists, and drug development professionals with detailed experimental protocols and a strategic approach to generate and characterize these antibodies, and subsequently, to perform a thorough cross-reactivity analysis against relevant structural analogs.
Experimental Design and Methodologies
A successful cross-reactivity analysis begins with the strategic design of the immunogen, followed by antibody generation and characterization using a competitive immunoassay format.
Hapten Synthesis and Immunogen Preparation
To generate antibodies, the hapten (this compound) must be covalently linked to a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[5][6] This involves modifying the hapten to introduce a reactive functional group, typically a carboxylic acid, which can then be coupled to the primary amines on the carrier protein.
Experimental Protocol: Synthesis of Hapten and Conjugation to Carrier Protein
-
Hapten Modification: A common strategy is to introduce a spacer arm with a terminal carboxyl group to the hapten. For this compound, this can be achieved by reacting it with a suitable reagent, for example, by introducing a carboxymethyl oxime group at the ketone.
-
Activation of Carboxylated Hapten: The carboxyl group on the modified hapten is activated using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester.[7]
-
Conjugation to Carrier Protein: The activated hapten is then added to a solution of the carrier protein (e.g., BSA) in a suitable buffer (e.g., PBS, pH 7.4). The activated carboxyl group reacts with the primary amine groups on the lysine residues of the protein to form stable amide bonds.[5]
-
Purification and Characterization: The resulting immunogen (hapten-protein conjugate) is purified from unreacted hapten and reagents by dialysis or gel filtration.[6] The conjugation ratio (hapten density) should be determined using techniques like MALDI-TOF mass spectrometry or UV-Vis spectrophotometry, as it can influence the specificity and titer of the antibody response.[8][9]
Antibody Production and Characterization
Polyclonal antibodies can be generated by immunizing host animals (e.g., rabbits, goats) with the prepared immunogen.
Experimental Protocol: Polyclonal Antibody Production
-
Immunization: The immunogen is emulsified with an adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Freund's Incomplete Adjuvant for subsequent boosts) and injected into the host animal at multiple subcutaneous sites.
-
Booster Injections: Booster immunizations are administered at regular intervals (e.g., every 3-4 weeks) to enhance the immune response.
-
Titer Determination: Blood samples are collected periodically to monitor the antibody titer using an indirect ELISA. The titer is the dilution of antiserum that gives a significant signal above background.
-
Antibody Purification: Once a high titer is achieved, a larger volume of blood is collected, and the polyclonal antibodies are purified from the serum using affinity chromatography (e.g., Protein A/G purification).
Cross-Reactivity Analysis by Competitive ELISA
A competitive ELISA is the most suitable format for determining the specificity and cross-reactivity of antibodies against small molecules.[10][11] In this assay, the free analyte (the hapten or its analog) in the sample competes with a fixed amount of labeled or coated antigen for binding to a limited amount of antibody.
Experimental Protocol: Competitive Indirect ELISA
-
Plate Coating: Microtiter plates are coated with a hapten-protein conjugate (preferably using a different carrier protein than the one used for immunization, e.g., Ovalbumin-OVA, to avoid cross-reactivity with the carrier).
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS).
-
Competition Reaction: A fixed, predetermined dilution of the purified polyclonal antibody is mixed with varying concentrations of the target compound (this compound) or its structural analogs (the potential cross-reactants). This mixture is then added to the coated and blocked wells.
-
Incubation and Washing: The plate is incubated to allow the antibodies to bind to either the coated antigen or the free analyte in the solution. The plate is then washed to remove unbound antibodies and other reagents.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's species (e.g., anti-rabbit IgG-HRP) is added to the wells.
-
Substrate Addition: After another incubation and wash step, a substrate solution (e.g., TMB) is added. The enzyme converts the substrate into a colored product.
-
Signal Measurement: The reaction is stopped with a stop solution (e.g., H₂SO₄), and the absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.
Data Presentation and Analysis
The data from the competitive ELISA is used to generate a standard curve by plotting the absorbance against the logarithm of the analyte concentration. The concentration that causes 50% inhibition of the maximum signal (IC50) is determined for the target molecule and each potential cross-reactant.
Calculation of Cross-Reactivity
The percentage of cross-reactivity (%CR) for each analog is calculated using the following formula:
%CR = (IC50 of this compound / IC50 of Analog) x 100
Table 1: Hypothetical Cross-Reactivity Data for Antibodies against this compound
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | Target | e.g., 10 | 100 |
| 2',4'-Difluoroacetophenone | Analog 1 | e.g., 500 | e.g., 2.0 |
| 3'-Methoxyacetophenone | Analog 2 | e.g., 1000 | e.g., 1.0 |
| 2'-Fluoro-3'-methoxyacetophenone | Analog 3 | e.g., 80 | e.g., 12.5 |
| 4'-Fluoro-3'-methoxyacetophenone | Analog 4 | e.g., 65 | e.g., 15.4 |
| 2',4'-Dihydroxyacetophenone Derivatives | Analog 5 | e.g., >10,000 | e.g., <0.1 |
Note: The IC50 and Cross-Reactivity values presented in this table are purely illustrative and must be determined experimentally.
Potential Cross-Reactants
To perform a thorough cross-reactivity analysis, a panel of structurally related compounds should be tested. For antibodies raised against this compound, this panel should include analogs with variations in the fluorine and methoxy substitutions on the phenyl ring, as well as related acetophenone structures. A search for derivatives of 2,4-dihydroxyacetophenone may also yield relevant compounds for testing.[12]
Conclusion
The generation of highly specific antibodies against small molecules like this compound is a multi-step process that requires careful design and characterization. The protocols and framework provided in this guide offer a systematic approach to producing and evaluating these antibodies. By performing a comprehensive cross-reactivity analysis using a competitive ELISA format against a panel of structurally related analogs, researchers can validate the specificity of their antibodies, ensuring their suitability for the development of reliable and accurate immunoassays. The ultimate goal is to produce antibodies with high affinity for the target molecule and minimal cross-reactivity with other compounds, thereby guaranteeing the precision of the intended application.
References
- 1. Conjugation of Haptens | Springer Nature Experiments [experiments.springernature.com]
- 2. aptamergroup.com [aptamergroup.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Coupling of the carriers and small molecule haptens - CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 7. Frontiers | Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome [frontiersin.org]
- 8. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. kashibiology.com [kashibiology.com]
- 11. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 12. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2',4'-Difluoro-3'-methoxyacetophenone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. A critical aspect of this is the correct disposal of chemical waste. This guide provides a detailed, step-by-step procedure for the proper disposal of 2',4'-Difluoro-3'-methoxyacetophenone, a halogenated organic compound. Adherence to these protocols is essential to protect personnel and the environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is harmful if swallowed and may cause skin and eye irritation.[1][2]
Recommended Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Use impervious chemical-resistant gloves. Inspect gloves before use.[3]
-
Body Protection: Wear a lab coat or long-sleeved clothing to prevent skin contact.[1][3]
-
Respiratory Protection: If working with the powder form and dust formation is possible, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4]
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is that it must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash. [1][5]
-
Waste Collection and Segregation:
-
Collect all waste containing this compound, including residual amounts of the compound, contaminated labware (e.g., weighing paper, gloves, pipette tips), and solutions, in a designated and clearly labeled waste container.[4][6]
-
Crucially, segregate halogenated organic waste from non-halogenated waste streams.[6][7] This is important because disposal methods and costs can differ significantly.[7] this compound is a halogenated compound due to the presence of fluorine.
-
-
Container Requirements:
-
Use a sturdy, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).
-
The container must be kept tightly closed except when adding waste.[1][8]
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture with their approximate percentages.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials such as strong oxidizing agents and strong bases.[8]
-
-
Arranging for Disposal:
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills:
-
Alert others in the vicinity and restrict access to the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand, or earth).
-
Sweep or shovel the absorbed material into a suitable, sealed container for disposal as hazardous waste.[1][3]
-
Clean the spill area thoroughly.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team or EHS office.[4]
-
Disposal Methodologies
The recommended disposal method for halogenated organic compounds like this compound is high-temperature incineration in a specialized facility equipped with off-gas treatment systems, such as scrubbers, to neutralize hazardous combustion byproducts like hydrogen fluoride.[10]
| Parameter | Recommended Condition/Value |
| Disposal Method | High-Temperature Incineration |
| Recommended Temperature | >1000°C[10] |
| Retention Time | 2 seconds[10] |
| Destruction Efficiency | >99.999% for some fluorinated compounds[10][11] |
| Required Equipment | Incinerator with off-gas scrubbers[10] |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.fi [fishersci.fi]
- 4. benchchem.com [benchchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
Personal protective equipment for handling 2',4'-Difluoro-3'-methoxyacetophenone
Essential Safety and Handling Guide for 2',4'-Difluoro-3'-methoxyacetophenone
This guide provides immediate and essential safety and logistical information for handling this compound in a laboratory setting. The information is compiled based on data from structurally similar compounds and general best practices for chemical safety. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical before use and adhere to all institutional safety protocols.
Hazard Identification and Classification
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: May cause serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]
-
Harmful if Swallowed: Similar compounds are classified as harmful if swallowed.[3][4][5][6]
GHS Hazard Statements for Structurally Similar Compounds:
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical for the safe handling of this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashing. | Must meet ANSI Z87.1 standards.[7] |
| Skin/Body | Chemical-resistant lab coat. | A Nomex® laboratory coat with cotton clothing underneath is recommended. Coats should be fully buttoned.[7] |
| Hands | Chemical-resistant gloves. | Nitrile gloves are suitable for protection against a broad range of chemicals for short-term use. For extended contact or handling of larger quantities, consider butyl rubber or fluoroelastomer (Viton™) gloves. Always inspect gloves for integrity before use and change them immediately upon contamination.[7][8][9] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH/MSHA-approved respirator may be required.[7] |
Operational and Disposal Plans
Safe Handling and Storage Procedures
Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Storage Requirements:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][10]
-
The compound may be light-sensitive; store accordingly.[6][10]
First Aid Measures
In case of exposure, follow these immediate first aid protocols.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][11] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2][11] |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4][11] |
Spill and Disposal Procedures
Spill Response Protocol:
Caption: Step-by-step protocol for responding to a chemical spill.
Disposal Plan:
-
Dispose of waste chemical and contaminated materials in accordance with all applicable federal, state, and local regulations.[1][2]
-
Do not allow the chemical to enter drains or waterways.[1]
-
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste and ensure complete and accurate classification.[2][10]
This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always prioritize the most up-to-date SDS for any chemical and adhere to your institution's safety protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. beta.lakeland.edu [beta.lakeland.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. sjsu.edu [sjsu.edu]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
